3-(Formylamino)-3-phenylpropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-formamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPDHZTKQFWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564451 | |
| Record name | 3-Formamido-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126575-05-1 | |
| Record name | 3-Formamido-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Formylamino)-3-phenylpropanoic acid (CAS 126575-05-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Formylamino)-3-phenylpropanoic acid is a key bifunctional molecule increasingly recognized for its utility as a versatile intermediate in synthetic organic chemistry. With a structure incorporating a phenyl ring, a propanoic acid backbone, and a formylamino group, it offers a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of its chemical properties, a detailed proposed synthesis, characteristic analytical methodologies, and its applications, particularly in the realm of pharmaceutical development. The strategic importance of the formylamino moiety as a protecting group and a precursor for further functionalization is a central theme, providing researchers with the foundational knowledge to leverage this compound in complex multi-step syntheses.
Introduction: A Molecule of Strategic Importance
This compound, with the CAS number 126575-05-1, is a derivative of β-phenylalanine. Its structure is notable for the presence of both a carboxylic acid and a formylamino group, which imparts a dual reactivity profile.[1][2] This makes it a valuable building block in medicinal chemistry for constructing more complex molecules, particularly in the development of anti-inflammatory and central nervous system agents.[2][3] The formyl group serves as an efficient protecting group for the amine, which can be crucial in multi-step reaction sequences, preventing unwanted side reactions.[4] Furthermore, the formylamino group can participate in various coupling and condensation reactions, enhancing its synthetic utility.[3] This guide will delve into the technical details of this compound, providing a solid foundation for its application in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 126575-05-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][3] |
| Molecular Weight | 193.20 g/mol | [3][5] |
| Melting Point | 128-129 °C | [1][3] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in water (6.8 g/L at 25 °C) | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [3] |
Structural Elucidation:
The molecule consists of a propanoic acid chain with a phenyl group and a formylamino group attached to the beta-carbon (C3). This chiral center means the compound can exist as enantiomers, though it is often supplied as a racemate.
Caption: Chemical structure of this compound.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: N-Formylation of β-Phenylalanine
The formylation of the primary amine of β-phenylalanine can be achieved using various formylating agents. A common and effective method involves the use of formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: N-Formylation using Formic Acid
This protocol is a representative procedure based on established methods for the N-formylation of amines and amino acids.[6]
Materials:
-
3-Amino-3-phenylpropanoic acid
-
Formic acid (85-90% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 3-amino-3-phenylpropanoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add toluene to the flask to create a slurry. Then, add a slight excess of formic acid (1.1-1.2 equivalents).
-
Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the reaction, along with the water from the formic acid solution, will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the toluene upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, evaporate the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from water or a suitable solvent system to yield pure this compound.
-
Causality of Experimental Choices:
-
Formic Acid: Serves as the formyl group donor in a direct and atom-economical fashion.
-
Toluene and Dean-Stark Apparatus: The choice of toluene allows for the azeotropic removal of water. This is crucial as the formylation is a condensation reaction, and removing the water byproduct drives the equilibrium towards the product, ensuring a high yield.[6]
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the formylation to proceed at a reasonable rate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | -COOH | Carboxylic acid protons are typically broad and downfield. |
| ~8.2-8.4 | d | 1H | -NH- | Amide proton, likely coupled to the adjacent methine proton. |
| ~8.0 | s | 1H | -CHO | Formyl proton, a characteristic singlet. |
| ~7.2-7.4 | m | 5H | Phenyl-H | Aromatic protons of the phenyl ring. |
| ~5.2-5.3 | m | 1H | CH (Ph)NH- | Methine proton at the chiral center, coupled to the amide proton and the methylene protons. |
| ~2.7-2.9 | m | 2H | -CH₂ -COOH | Methylene protons adjacent to the carboxylic acid, diastereotopic and appearing as a complex multiplet. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -C OOH | Carboxylic acid carbonyl carbon.[7] |
| ~162 | -C HO | Formyl carbonyl carbon. |
| ~140 | Phenyl C (quaternary) | Aromatic carbon attached to the propanoic chain. |
| ~126-129 | Phenyl CH | Aromatic carbons. |
| ~52 | C H(Ph)NH- | Methine carbon at the chiral center. |
| ~40 | -C H₂-COOH | Methylene carbon. |
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to be detected in both positive and negative ion modes.
-
[M+H]⁺ (Positive Ion Mode): Expected at m/z 194.076
-
[M-H]⁻ (Negative Ion Mode): Expected at m/z 192.061
Key fragmentation patterns would likely involve the loss of water (-18), formic acid (-46), and the carboxylic acid group (-45).
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1650-1680 | C=O stretch (Amide I) | Amide |
| ~1520-1550 | N-H bend (Amide II) | Amide |
| ~3030 | C-H stretch | Aromatic |
| ~1600, 1495, 1450 | C=C stretch | Aromatic Ring |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would be suitable for purity analysis.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) would be effective.
-
Detection: UV detection at a wavelength around 210-220 nm would be appropriate due to the presence of the phenyl and amide chromophores.
This method would serve as a robust system for monitoring reaction progress and assessing the final purity of the compound.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a sophisticated building block for pharmaceuticals.[2] Its bifunctional nature allows for sequential or orthogonal chemical modifications.
Logical Flow of Application:
Caption: Synthetic utility of this compound in drug development.
The formyl group acts as a readily removable protecting group for the amine. After its removal, the resulting 3-amino-3-phenylpropanoic acid can undergo a variety of reactions, such as amide bond formation, to be incorporated into larger molecular scaffolds. The carboxylic acid moiety provides another reactive handle for esterification or amidation, allowing for the extension of the molecular structure in different directions. This strategic utility makes it an important intermediate in the synthesis of peptide mimetics and other complex drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with the care afforded to all laboratory chemicals of unknown toxicity.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality, combined with the protective nature of the formyl group, allows for its strategic incorporation into complex molecular targets. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and methods for its characterization. By understanding the technical nuances of this compound, researchers and drug development professionals can better harness its potential in the creation of novel and impactful pharmaceuticals.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Process for producing N-formylamino acid and use thereof.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0159744). Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved January 14, 2026, from [Link]
-
SciSpace. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). N-formylation of amino carboxylic compounds with formamide.
-
ChemRxiv. (n.d.). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. Retrieved January 14, 2026, from [Link]
-
ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
-
MDPI. (2020). Formylation of Amines. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. Retrieved January 14, 2026, from [Link]
-
MassBank. (2007). Phenylpropanoic acids. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. Retrieved January 14, 2026, from [Link]
-
NIST WebBook. (n.d.). Hydrocinnamic acid. Retrieved January 14, 2026, from [Link]
Sources
- 1. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 2. This compound [myskinrecipes.com]
- 3. rsc.org [rsc.org]
- 4. US20040137559A1 - Process for producing N-formylamino acid and use thereof - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Molecular Structure of 3-(Formylamino)-3-phenylpropanoic Acid
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the molecular structure and properties of 3-(Formylamino)-3-phenylpropanoic acid. As a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and central nervous system agents, a thorough understanding of its structural characteristics is paramount for its effective utilization in medicinal chemistry and drug development.[1] This document synthesizes available data to present a comprehensive analysis of its molecular architecture, spectroscopic signature, and synthetic pathways, offering valuable insights for researchers in the field.
Introduction
This compound, also known as N-formyl-β-phenylalanine, is a derivative of the β-amino acid, β-phenylalanine. The introduction of a formyl group to the amino function and the presence of a phenyl ring and a carboxylic acid moiety give this molecule a unique combination of structural features that are pivotal to its chemical reactivity and utility as a versatile building block in organic synthesis.[1] Its applications span the creation of complex molecules, bioactive compounds, and functionalized peptides.[1] This guide will delve into the intricacies of its molecular structure, providing a foundational understanding for its application in advanced chemical synthesis.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.2 g/mol | [1] |
| CAS Number | 126575-05-1 | [1] |
| Melting Point | 128-129°C | [1] |
| Appearance | White crystalline powder | [2] |
Structural Elucidation: A Multi-faceted Approach
2.1.1. Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on the analysis of closely related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the C3 position, the diastereotopic methylene protons at the C2 position, the formyl proton, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns provide valuable information about the connectivity and stereochemical environment of the protons. For comparison, the ¹H NMR spectrum of the isomeric N-formyl-DL-phenylalanine shows characteristic shifts for the formyl proton and the alpha-proton.[3]
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbons of the carboxylic acid and the formyl group, the aromatic carbons of the phenyl ring, the methine carbon at C3, and the methylene carbon at C2. The ¹³C NMR spectrum of N-formyl-L-phenylalanine provides a reference for the expected chemical shifts of the carbon atoms in a similar chemical environment.[4]
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the formyl group, and the aromatic C-H and C=C stretches of the phenyl ring.
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (193.2 g/mol ).
Synthesis of this compound
The synthesis of this compound typically involves the N-formylation of β-phenylalanine. Several methods can be employed for this transformation, with the choice of reagent and conditions influencing the yield and purity of the product.
General Synthetic Workflow
A common and straightforward approach to N-formylation involves the use of formic acid, often in the presence of a dehydrating agent or as a component of a mixed anhydride.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
The following protocol is a generalized procedure based on common N-formylation methods for amino acids.[5] Researchers should optimize the conditions for their specific requirements.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-phenylalanine in a suitable solvent (e.g., toluene).
-
Add an excess of formic acid to the solution.
Step 2: N-Formylation
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.
Step 4: Characterization
-
Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.1.1.
Chemical Reactivity and Applications
The presence of three key functional groups—the formylamino group, the phenyl ring, and the carboxylic acid—governs the chemical reactivity of this compound.
Reactivity of the Functional Groups
-
Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and reduction. This functionality is crucial for its use in building larger molecules and for conjugation to other chemical entities.
-
Formylamino Group: The amide bond of the formylamino group is generally stable but can be hydrolyzed under acidic or basic conditions. The formyl group can also influence the reactivity of the adjacent C-H bond.
-
Phenyl Ring: The aromatic phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Role in Drug Development
The structural features of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to be readily modified at multiple sites allows for the generation of diverse chemical libraries for drug discovery. It is particularly noted for its use in the development of anti-inflammatory and central nervous system agents.[1]
Chirality and Stereochemistry
This compound possesses a chiral center at the C3 carbon, meaning it can exist as two enantiomers, (R)- and (S)-3-(Formylamino)-3-phenylpropanoic acid. The stereochemistry of this center is critical in drug development, as different enantiomers can exhibit distinct pharmacological activities.
The synthesis of enantiomerically pure forms can be achieved through several strategies:
-
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as (R)- or (S)-β-phenylalanine.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the synthesis.
-
Chiral Resolution: Separating the racemic mixture of enantiomers using techniques such as chiral chromatography or fractional crystallization of diastereomeric salts.[6]
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry. Its well-defined molecular structure, characterized by the presence of key functional groups, provides a versatile platform for the synthesis of a wide range of pharmaceutical agents. This technical guide has provided a comprehensive overview of its structural properties, synthetic approaches, and chemical reactivity, offering a valuable resource for researchers and scientists engaged in drug discovery and development. Further research to obtain detailed crystallographic and spectroscopic data for this compound will undoubtedly enhance our understanding and expand its applications in the future.
References
-
PrepChem.com. Synthesis of N-Formyl-Phenylalanine. [Link]
-
Journal of the American Chemical Society. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. [Link]
-
MySkinRecipes. This compound. [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
PubMed. A transformylation reaction--transfer of an N-formyl residue to amino acids and peptides in nucleophilic groups. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0259949). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). [Link]
-
PrepChem.com. Synthesis of N-formyl-L-phenylalanine. [Link]
-
The Royal Society of Chemistry. m-Formyl Phenylalanine Synthesis. [Link]
-
ChemBK. N-FORMYL-PHENYLALANINE. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]
-
National Institutes of Health. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. [Link]
-
MDPI. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. [Link]
-
Semantic Scholar. RESOLUTION OF RACEMIC PHENYLALANINE. [Link]
-
Sigma-Aldrich. Albumin, Bovine Serum, Fraction V, Fatty Acid-Free CAS 9048-46-8 | 126575. [Link]
-
National Institutes of Health. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
PubChem. (3R)-3-amino-3-phenylpropanoic acid. [Link]
-
ResearchGate. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. [Link]
-
National Institute of Standards and Technology. Phenylalanine. [Link]
-
ACS Publications. Syntheses of β-Amino Acids and Their N-Alkyl Derivatives. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
-
PubChem. N-Formyl-L-phenylalanine. [Link]
-
ResearchGate. Resolution of racemic phenylalanine. [Link]
-
ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. [Link]
- Google Patents.
-
National Institutes of Health. Formylation of Amines. [Link]
-
precisionFDA. 3-AMINO-3-PHENYLPROPANOIC ACID. [Link]
-
ResearchGate. Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. [Link]
-
ResearchGate. [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource] /. [Link]
-
ChemistryViews. Fast On-Resin N-Formylation of Peptides. [Link]
-
National Institutes of Health. Solid Phase Formylation of N-Terminus Peptides. [Link]
-
ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. [Link]
-
GNPS Library. Spectrum CCMSLIB00005727629. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR [m.chemicalbook.com]
- 4. N-FORMYL-L-PHENYLALANINE(13200-85-6) 13C NMR spectrum [chemicalbook.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Formylamino)-3-phenylpropanoic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Formylamino)-3-phenylpropanoic acid, also known as N-formyl-β-phenylalanine, is a derivative of the β-amino acid, 3-amino-3-phenylpropanoic acid. Its structural features, comprising a phenyl ring, a carboxylic acid, and a formylamino group, make it a compound of significant interest in medicinal chemistry and drug development. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of anti-inflammatory agents and compounds targeting the central nervous system.[1] The presence of both a carboxylic acid and a formylamino group allows for diverse chemical modifications, such as coupling and condensation reactions, making it a versatile building block in the synthesis of bioactive compounds and functionalized peptides.[1]
Molecular and Physicochemical Properties
A summary of the key molecular and known physical properties of this compound is presented in the table below. It is important to note that while some fundamental properties are established, others, such as boiling point and pKa, have not been experimentally reported in the available literature. For context, the properties of the parent compound, 3-phenylpropanoic acid, are included for comparison.
| Property | This compound | 3-Phenylpropanoic acid (for comparison) | Source(s) |
| IUPAC Name | This compound | 3-Phenylpropanoic acid | N/A |
| CAS Number | 126575-05-1 | 501-52-0 | [2] |
| Molecular Formula | C₁₀H₁₁NO₃ | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 193.2 g/mol | 150.17 g/mol | [1] |
| Melting Point | 128-129 °C | 47-50 °C | [1] |
| Boiling Point | Data not available | 280 °C | [3] |
| Appearance | White crystalline powder (predicted) | White crystalline solid | [3][4] |
| pKa | Data not available | 4.66 (in H₂O) | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the formylation of its parent amine, 3-amino-3-phenylpropanoic acid. Several methods for the N-formylation of amines are well-established in organic chemistry. A common and effective approach involves the use of formic acid, often in the presence of a dehydrating agent or as a solvent.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Formylation of 3-Amino-3-phenylpropanoic acid
The following is a representative protocol for the N-formylation of an amino acid, adapted for the synthesis of the target compound.
Materials:
-
3-Amino-3-phenylpropanoic acid
-
Formic acid (≥95%)
-
Acetic anhydride
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 3-amino-3-phenylpropanoic acid in an excess of formic acid.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring. The acetic anhydride acts as a dehydrating agent, driving the formylation reaction to completion.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual formic acid and acetic acid.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.
Chemical Properties and Reactivity
Solubility
While quantitative solubility data for this compound is not widely published, its solubility profile can be inferred from its structure and the properties of related compounds.
-
Polar Protic Solvents: The presence of the carboxylic acid and the amide group suggests that it would be soluble in polar protic solvents such as methanol and ethanol, particularly with gentle heating.[6]
-
Polar Aprotic Solvents: It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for dissolving amino acid derivatives.[6]
-
Water: The parent compound, 3-amino-3-phenylpropanoic acid, is slightly soluble in water.[6] The N-formyl derivative is also expected to have some water solubility, which would be pH-dependent.
-
Nonpolar Solvents: Solubility in nonpolar solvents such as hexane and toluene is expected to be low.[6]
Protocol for Solubility Determination: A standardized method to determine solubility involves preparing saturated solutions of the compound in various solvents at a controlled temperature. The concentration of the dissolved compound is then measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Acidity (pKa)
The pKa value of the carboxylic acid group is a critical parameter influencing the compound's ionization state in solution, which in turn affects its solubility, reactivity, and biological activity. While the experimental pKa of this compound is not reported, it can be estimated to be slightly lower than that of the parent 3-phenylpropanoic acid (pKa = 4.66) due to the electron-withdrawing nature of the nearby formylamino group.
Protocol for pKa Determination: The pKa can be determined experimentally by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.
Stability and Reactivity
-
Stability: this compound is expected to be stable under standard ambient conditions (room temperature and pressure).
-
Reactivity: The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation. The N-H proton of the formylamino group is weakly acidic and can be deprotonated under strong basic conditions. The formyl group can be hydrolyzed under acidic or basic conditions to yield 3-amino-3-phenylpropanoic acid. It is incompatible with strong oxidizing agents and strong bases.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
Predicted ¹H NMR (in DMSO-d₆) Chemical Shifts:
-
~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~8.0-8.5 ppm (doublet or broad singlet, 1H): Amide proton (-NH-).
-
~7.9-8.1 ppm (singlet, 1H): Formyl proton (-CHO).
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
~5.0-5.5 ppm (multiplet, 1H): Methine proton adjacent to the phenyl and amino groups (-CH(Ph)NH-).
-
~2.5-3.0 ppm (multiplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
Predicted ¹³C NMR (in DMSO-d₆) Chemical Shifts:
-
~172-175 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~160-165 ppm: Formyl carbonyl carbon (-CHO).
-
~140-145 ppm: Quaternary aromatic carbon attached to the propanoic acid chain.
-
~126-129 ppm: Aromatic carbons of the phenyl ring.
-
~50-55 ppm: Methine carbon (-CH(Ph)NH-).
-
~35-40 ppm: Methylene carbon (-CH₂-COOH).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
-
3300-2500 (broad): O-H stretching of the carboxylic acid.
-
~3300 (medium): N-H stretching of the amide.
-
~1700-1730 (strong): C=O stretching of the carboxylic acid.
-
~1650-1680 (strong): C=O stretching of the amide (Amide I band).
-
~1550 (medium): N-H bending of the amide (Amide II band).
-
~1600, 1495, 1450: C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectral Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight of the compound.
-
Key Fragments: Fragmentation may involve the loss of the formyl group (-CHO, 29 Da), the carboxylic acid group (-COOH, 45 Da), and cleavage of the propanoic acid chain.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the comprehensive spectroscopic characterization of a synthesized compound.
Conclusion
This compound is a compound with significant potential as a building block in pharmaceutical synthesis. While its fundamental identity is established, a comprehensive public dataset of its physical and chemical properties is lacking. This guide has consolidated the available information and, more importantly, provided a clear scientific framework for the synthesis and detailed characterization of this molecule. By following the outlined experimental protocols, researchers can confidently produce and validate the properties of this compound, enabling its effective application in drug discovery and development programs.
References
-
PrepChem.com. Synthesis of N-Formyl-Phenylalanine. [Link]
-
Chem.info. 3-phenylpropanoic acid. [Link]
- Rosca, S. I., et al. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 70(4), 2008.
-
MySkinRecipes. This compound. [Link]
- Amino acids: chemistry, diversity and physical properties. Royal Society of Chemistry, 2017.
-
The Royal Society of Chemistry. m-Formyl Phenylalanine Synthesis. [Link]
-
ChemBK. N-FORMYL-PHENYLALANINE. [Link]
-
PubChem. N-Formylmethionine. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
-
ChemAnalyst. This compound. [Link]
-
ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
ResearchGate. Nine physicochemical properties for 20 amino acid types. [Link]
-
Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid. [Link]
-
PrepChem.com. Preparation of 3-phenylpropionic acid. [Link]
- Prasain, J. Ion fragmentation of small molecules in mass spectrometry. 2009.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
MassBank. Phenylpropanoic acids. [Link]
-
PrepChem.com. Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine. [Link]
-
ResearchGate. N‐formyl amino acid in selected bioactive molecules, background, and present work. [Link]
-
University of Illinois. Mass Spectrometry: Fragmentation. [Link]
-
UCLA Chemistry and Biochemistry. IR Chart. [Link]
-
Northern Illinois University. 13C NMR Chemical Shift Table. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Journal of the American Chemical Society. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. [Link]
-
National Center for Biotechnology Information. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. [Link]
-
Wikipedia. Phenylpropanoic acid. [Link]
- Google Patents.
-
ResearchGate. Synthesis, spectroscopic characterization, and biological applications of organotin(IV) derivatives of 2-(N-maleoyl)-3-phenylpropanoic acid. [Link]
-
ResearchGate. Mass spectrum of 3-phenylpropanoic acid. [Link]
-
NIST WebBook. Hydrocinnamic acid. [Link]
-
PubChem. Benzenepropanoic acid. [Link]
-
Exposome-Explorer. 3-Phenylpropionic acid (Compound). [Link]
-
FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3-(Formylamino)-3-phenylpropanoic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-(formylamino)-3-phenylpropanoic acid, a valuable intermediate in pharmaceutical and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis is presented as a two-stage process, commencing with the one-pot synthesis of the precursor, 3-amino-3-phenylpropanoic acid, followed by a direct N-formylation. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: Significance of this compound
This compound is a β-amino acid derivative with significant potential as a building block in medicinal chemistry. Its structure, featuring a formylamino group and a phenyl substituent on a propanoic acid backbone, makes it a versatile intermediate for the synthesis of complex molecules, including anti-inflammatory and central nervous system agents.[1] The presence of both a carboxylic acid and a formylamino group allows for diverse chemical modifications, rendering it a valuable component in the development of novel therapeutic agents.[1]
This guide will detail a reliable and scalable laboratory synthesis of this compound, focusing on a practical and accessible methodology for research and development purposes.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most effectively approached through a two-step sequence. This strategy ensures high yields and purity of the final product by first constructing the core β-amino acid structure and then introducing the formyl group.
The overall synthesis pathway is as follows:
-
Step 1: One-Pot Synthesis of 3-Amino-3-phenylpropanoic Acid. This initial step involves a multi-component reaction between benzaldehyde, malonic acid, and ammonium acetate to directly form the β-amino acid precursor. This one-pot approach is highly efficient, minimizing intermediate isolation and purification steps.[2][3]
-
Step 2: N-Formylation of 3-Amino-3-phenylpropanoic Acid. The synthesized β-amino acid is then subjected to a formylation reaction to introduce the formyl group onto the amino functionality. This transformation is achieved using a simple and effective formylating agent.
Below is a graphical representation of the overall synthesis pathway:
Figure 2: Simplified mechanism for the formation of 3-amino-3-phenylpropanoic acid.
Experimental Protocol:
Materials:
-
Benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.3 eq). [2]2. Add ethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Cool the reaction mixture to room temperature. A white precipitate of 3-amino-3-phenylpropanoic acid should form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from hot methanol to afford pure 3-amino-3-phenylpropanoic acid. [2] Expected Yield and Purity:
| Parameter | Value |
| Yield | 60-75% |
| Purity | >95% after recrystallization |
| Appearance | White crystalline solid |
Step 2: N-Formylation of 3-Amino-3-phenylpropanoic Acid
The final step in the synthesis is the formylation of the amino group of 3-amino-3-phenylpropanoic acid. A straightforward and efficient method for this transformation is the use of formic acid, often in the presence of a dehydrating agent like acetic anhydride to form the more reactive acetic formic anhydride in situ. [4][5] Mechanism:
The N-formylation with formic acid and acetic anhydride proceeds via the formation of a mixed anhydride, acetic formic anhydride. This mixed anhydride is a more potent acylating agent than formic acid alone. The amino group of the β-amino acid acts as a nucleophile, attacking the formyl carbon of the mixed anhydride to form a tetrahedral intermediate, which then collapses to yield the N-formylated product and acetic acid as a byproduct.
Figure 3: Mechanism of N-formylation using formic acid and acetic anhydride.
Experimental Protocol:
Materials:
-
3-Amino-3-phenylpropanoic acid
-
Formic acid (98-100%)
-
Acetic anhydride
Procedure:
-
In a round-bottom flask, suspend 3-amino-3-phenylpropanoic acid (1.0 eq) in formic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled suspension with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
The reaction mixture is then concentrated under reduced pressure to remove excess formic acid and acetic acid.
-
The resulting residue is triturated with cold water, and the solid product is collected by vacuum filtration.
-
The crude product can be recrystallized from water to yield pure this compound.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% after recrystallization |
| Appearance | White solid |
Characterization of this compound
The final product should be characterized to confirm its identity and purity. The following data is expected for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Melting Point | 128-129 °C | [1][6] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in hot water, methanol, ethanol |
Spectroscopic Data:
-
¹H NMR: Expected signals would include aromatic protons, the methine proton adjacent to the formylamino group, the methylene protons, the formyl proton, and the carboxylic acid proton.
-
¹³C NMR: Expected signals would include aromatic carbons, the carbonyl carbon of the carboxylic acid, the formyl carbonyl carbon, the methine carbon, and the methylene carbon.
-
IR Spectroscopy: Characteristic peaks would be observed for the N-H stretch, C=O stretch of the carboxylic acid and the amide, and aromatic C-H stretches.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The described pathway, utilizing a one-pot reaction for the β-amino acid precursor followed by a straightforward N-formylation, is well-suited for laboratory-scale synthesis. The provided experimental protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to produce this valuable intermediate with high yield and purity.
References
- Tan, C. Y., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(37), 7449-7461.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2015). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
-
Request PDF. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
-
Request PDF. (n.d.). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. Retrieved from [Link]
-
Chemical Entities of Biological Interest (ChEBI). (n.d.). 3-phenylpropanoic acid. Retrieved from [Link]
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
Semantic Scholar. (1965). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Retrieved from [Link]
-
JETIR. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 3-(Formylamino)-3-phenylpropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Value of β-Amino Acids in Medicinal Chemistry
In the landscape of modern drug development, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is relentless. Among these, β-amino acids and their derivatives have emerged as a cornerstone for the synthesis of peptidomimetics and other complex bioactive molecules. Their unique structural features, which impart resistance to enzymatic degradation and the ability to form stable secondary structures, make them highly valuable building blocks. This guide focuses on a specific and important member of this class: 3-(Formylamino)-3-phenylpropanoic acid. While its history is not as extensively documented as that of some classical reagents, its utility as a versatile intermediate in the synthesis of pharmaceuticals, particularly for anti-inflammatory and central nervous system agents, is clear.[1] This document aims to provide a comprehensive technical overview of its synthesis, characterization, and the logical underpinnings of its application for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Elucidation
This compound, also known as 3-formamido-3-phenylpropanoic acid, is a specialized organic compound distinguished by a formylamino group and a phenyl substituent on a propanoic acid backbone.[2] This unique arrangement of functional groups dictates its reactivity and utility as a reliable building block in multi-step organic syntheses.[2]
Core Physical and Chemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 126575-05-1 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.2 g/mol | [1] |
| Melting Point | 128-129°C | [1] |
| Appearance | White crystalline solid (typical) | |
| Storage | Room temperature, dry conditions | [1] |
Synthesis of this compound: A Practical Approach
While the definitive first synthesis of this compound is not readily found in seminal, decades-old literature, a robust and well-documented method for its preparation is available. The following protocol is adapted from established synthetic procedures and provides a reliable route to this valuable intermediate.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be logically approached through the formylation of the corresponding β-amino acid, 3-amino-3-phenylpropanoic acid. This precursor is, in turn, accessible from commercially available starting materials. The formylation step is a critical transformation that introduces the formyl protecting group, which can be important for subsequent synthetic manipulations.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol for the Synthesis of (±)-3-(Formylamino)-3-phenylpropanoic Acid
This protocol describes a two-step process starting from 3-amino-3-phenylpropanoic acid.
Step 1: Preparation of 3-Amino-3-phenylpropanoic Acid (if not commercially available)
A common method for the synthesis of the precursor, 3-amino-3-phenylpropanoic acid, involves the addition of ammonia to cinnamic acid. However, for the purposes of this guide, we will assume the starting availability of 3-amino-3-phenylpropanoic acid, which is commercially accessible.
Step 2: Formylation of 3-Amino-3-phenylpropanoic Acid
This procedure is a reliable method for the N-formylation of the β-amino acid.
-
Materials and Reagents:
-
3-Amino-3-phenylpropanoic acid
-
Formic acid (≥95%)
-
Acetic anhydride
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-3-phenylpropanoic acid in formic acid.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add acetic anhydride to the cooled suspension. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period (typically several hours, reaction progress can be monitored by TLC).
-
Upon completion of the reaction, the mixture is typically concentrated under reduced pressure to remove excess formic acid and acetic acid.
-
The resulting residue is then recrystallized from water to yield (±)-3-formylamino-3-phenylpropanoic acid as a crystalline solid.
-
The product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
-
Self-Validation and Characterization:
-
The identity and purity of the synthesized product should be confirmed by melting point determination, which should be in the range of 128-129°C.[1]
-
-
¹H NMR: Resonances for the aromatic protons, the methine proton adjacent to the formylamino group, the methylene protons, the carboxylic acid proton, and the formyl proton.
-
¹³C NMR: Signals corresponding to the carboxylic carbon, the aromatic carbons, the methine carbon, the methylene carbon, and the formyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the carboxylic acid and the amide, and aromatic C-H stretches.
-
-
The Role of this compound in Drug Development
The strategic importance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex pharmaceutical agents.[1] The presence of both a protected amine and a carboxylic acid functionality allows for a variety of coupling and modification reactions.
A Building Block for Peptidomimetics and Bioactive Molecules
The formyl group serves as a protecting group for the amine, allowing for selective reactions at the carboxylic acid terminus, such as esterification or amide bond formation. Subsequent deprotection of the formyl group reveals the free amine, which can then participate in further synthetic transformations. This controlled, stepwise approach is fundamental in the construction of complex molecules with defined stereochemistry.
Caption: Synthetic utility of this compound.
Potential Therapeutic Areas
While specific drug candidates synthesized directly from this compound are not prominently disclosed in publicly available literature, its application is noted in the development of:
-
Anti-inflammatory Agents: The phenylpropanoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of an amino group and subsequent modifications can lead to novel compounds with potentially improved efficacy and side-effect profiles.
-
Central Nervous System (CNS) Agents: The structural motifs present in this molecule can be found in various CNS-active compounds. Its ability to be incorporated into larger, more complex structures makes it a valuable starting point for the synthesis of novel therapeutic agents targeting neurological disorders.[1]
The broader class of phenylpropanoic acid derivatives has been explored for various therapeutic targets, including G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes.[3] While this research does not directly involve the formylamino derivative, it highlights the therapeutic potential of the core phenylpropanoic acid structure.
Historical Context and Future Perspectives
The documented history of this compound appears to be relatively recent, with its formal synthesis and characterization detailed in patent literature from the early 21st century. This is in contrast to its parent compound, 3-phenylpropanoic acid (hydrocinnamic acid), which has been known for much longer and has a well-established history of synthesis and application.[4]
The growing interest in β-amino acids for drug discovery suggests that the utility of this compound and similar derivatives will continue to expand. Future research will likely focus on:
-
Asymmetric Synthesis: The development of efficient and scalable methods for the enantioselective synthesis of both (R)- and (S)-3-(formylamino)-3-phenylpropanoic acid will be crucial for the preparation of chiral drugs.
-
Novel Drug Scaffolds: The use of this intermediate to create libraries of novel compounds for high-throughput screening against a wide range of biological targets.
-
Incorporation into Peptidomimetics: Further exploration of its use in the synthesis of peptides with enhanced stability and novel biological activities.
Conclusion
This compound represents a valuable and versatile tool in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, makes it an important intermediate for the construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-defined building blocks in accelerating the drug discovery process cannot be overstated. This guide provides a foundational understanding of its synthesis and application, intended to empower researchers and scientists in their pursuit of the next generation of medicines.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
Kuujia. Cas no 126575-05-1 (this compound). Available at: [Link]
-
ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Available at: [Link]
-
Wikipedia. Phenylpropanoic acid. Available at: [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 3. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
3-(Formylamino)-3-phenylpropanoic acid derivatives and analogs
An In-depth Technical Guide to 3-(Formylamino)-3-phenylpropanoic Acid Derivatives and Analogs
Executive Summary
This technical guide provides a comprehensive overview of this compound, its derivatives, and structural analogs for researchers and professionals in drug development. The 3-phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The introduction of a formylamino group at the β-position creates a versatile intermediate with unique chemical properties, valuable for constructing more complex molecules and bioactive peptides[3][4]. This document details the synthesis, biological activities, and analytical methodologies associated with this compound class. We will explore its role as a key building block, the therapeutic potential of its derivatives in areas such as oncology and infectious diseases, and provide detailed experimental protocols for their synthesis and evaluation.
The Core Scaffold: this compound
The foundational molecule, this compound, serves as a critical starting point for a diverse range of chemical explorations. Its structure combines a flexible propanoic acid chain, a phenyl ring for potential π-stacking interactions, and a formylamino group that can participate in hydrogen bonding.
Chemical Structure and Properties
-
Molecular Weight: 193.2 g/mol [3]
-
CAS Number: 126575-05-1[4]
-
Physical Properties: Typically a solid with a melting point of 128-129°C[3].
-
Key Features: The molecule possesses both a carboxylic acid and a formylamino group, making it amenable to a wide array of coupling and condensation reactions for further chemical modification[3].
Role as a Synthetic Intermediate
The primary value of this compound lies in its utility as a synthetic intermediate. It is particularly employed in the preparation of pharmaceuticals targeting the central nervous system and in the development of anti-inflammatory agents[3]. The core structure is derived from β-phenylalanine (3-amino-3-phenylpropionic acid), a crucial chiral building block for several blockbuster drugs. For instance, (S)-3-Amino-3-phenylpropionic acid is a key intermediate in the synthesis of the HIV antiretroviral Maraviroc and the selective serotonin reuptake inhibitor (SSRI) Dapoxetine[5]. This pedigree underscores the therapeutic relevance of the underlying scaffold.
Synthetic Strategies
The synthesis of these derivatives typically begins with the parent amino acid, followed by functionalization. The versatility of the core structure allows for a multitude of synthetic routes to generate diverse libraries of compounds.
General Synthesis of the Core Scaffold
The most direct route to the core scaffold involves the N-formylation of 3-amino-3-phenylpropanoic acid. This reaction is a standard procedure in peptide and medicinal chemistry, often achieved with high yield and purity.
Detailed Protocol: N-Formylation of 3-Amino-3-phenylpropanoic Acid
This protocol describes a standard laboratory procedure for the synthesis of the title compound from its amino acid precursor.
Rationale: The use of a mixed anhydride of formic acid and acetic anhydride is a classic and effective method for N-formylation. It generates a highly reactive formylating agent in situ, allowing the reaction to proceed under mild conditions, thus preserving the integrity of the chiral center if a specific enantiomer is used.
Materials:
-
3-Amino-3-phenylpropanoic acid
-
Formic acid (≥95%)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Preparation of Formylating Agent: In a flask cooled in an ice bath (0°C), slowly add acetic anhydride to formic acid in a 1:1 molar ratio. Stir the mixture for 15-20 minutes to allow for the formation of the mixed anhydride.
-
Dissolution: Suspend 3-amino-3-phenylpropanoic acid in DCM in a separate reaction vessel.
-
Reaction: Slowly add the pre-formed mixed anhydride solution to the amino acid suspension at 0°C with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by carefully adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove unreacted acids.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Characterization: The resulting crude product can be purified by recrystallization. Confirm the structure and purity of the final compound, this compound, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities and Therapeutic Potential
While the title compound is primarily an intermediate, its structural analogs have demonstrated a wide spectrum of biological activities. These findings suggest that novel derivatives of this compound could be promising leads for drug discovery programs.
Anticancer Activity
Derivatives of the 3-amino-3-phenylpropanoic acid scaffold have shown significant potential as anticancer agents.
-
A549 Lung Cancer: A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified compounds that reduce the viability of A549 non-small cell lung cancer cells by over 50% and suppress cell migration[6]. The most promising compound, featuring a 2-furyl substituent, showed selectivity for cancerous cells over non-transformed Vero cells[6].
-
Antitubulin Agents: A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which can be considered structural analogs, were found to act as antitubulin agents, inhibiting the proliferation of various cancer cell lines, including leukemia (K562)[7].
Antimicrobial Properties
The scaffold is also a promising source of new antimicrobial agents.
-
Broad-Spectrum Activity: Schiff base derivatives, such as 2-((2,4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid, have shown good inhibitory activity against Klebsiella pneumoniae, Staphylococcus aureus, and the fungus Candida albicans[8].
-
Furan Derivatives: A novel synthesis method for 3-aryl-3-(furan-2-yl)propanoic acid derivatives yielded compounds with high antimicrobial activity against Candida albicans and inhibitory effects on Escherichia coli and Staphylococcus aureus[9].
Enzyme Inhibition
The phenylpropanoic acid framework is present in many known enzyme inhibitors, indicating a high potential for designing targeted therapeutics.
-
Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin synthesis and a target for treating hyperpigmentation disorders. Various heterocyclic compounds analogous to the phenylpropanoic scaffold have been identified as potent tyrosinase inhibitors[10][11].
-
Monoamine Oxidase B (MAO-B) Inhibitors: MAO-B is a critical target in the treatment of neurodegenerative diseases like Parkinson's. Coumarin-resveratrol hybrids, which share the 3-phenyl-substituted core, have been developed as highly potent and selective MAO-B inhibitors[12].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes quantitative biological data for various derivatives and analogs, highlighting key structural features that influence activity.
| Compound/Derivative Class | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| 2-Cinnamamido-5-iodobenzamide Analog (17t) | K562 (Leukemia) | IC₅₀ | 0.57 | [7] |
| 2-Cinnamamido-5-iodobenzamide Analog (17u) | K562 (Leukemia) | IC₅₀ | 0.91 | [7] |
| 3-((4-hydroxyphenyl)amino)propanoic acid deriv. (20) | A549 (Lung Cancer) | ~IC₅₀ | < 10 | [6] |
| 3-((4-hydroxyphenyl)amino)propanoic acid deriv. (29) | A549 (Lung Cancer) | % Viability (31.2%) | Not specified | [6] |
| 3-Aryl-3-(furan-2-yl)propenoic acid derivs. | Candida albicans | MIC | 64 µg/mL | [9] |
| 5-methoxy-2-mercaptobenzimidazole (Analog) | Tyrosinase | IC₅₀ | 0.06 | [10] |
| 3-hydroxy-1H-pyrrol-2(5H)-one deriv. (Analog, 12a) | Tyrosinase | IC₅₀ | 6.98 | [10] |
Experimental Protocols for Biological Evaluation
Standardized assays are crucial for evaluating the therapeutic potential of newly synthesized compounds.
Protocol: In Vitro Anticancer Activity (MTT Cell Viability Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Test compounds (dissolved in DMSO)
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Analytical and Quality Control Methodologies
Rigorous analytical chemistry is essential for ensuring the identity, purity, and quality of synthesized compounds.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. For example, in the ¹H NMR spectrum of 3-phenylpropionic acid, characteristic triplets are observed for the two methylene groups around 2.6-3.0 ppm[13]. Similar analysis confirms the presence and connectivity of all protons in novel derivatives.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the carboxylic acid (broad O-H stretch, C=O stretch) and the amide (N-H stretch, C=O stretch).
Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds[14]. A typical method for analyzing 3-phenylpropanoic acid derivatives would involve:
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol)[15].
-
Detection: UV detection at a wavelength where the phenyl chromophore absorbs, typically around 254 nm.
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification) to ensure reliable results[15].
Future Perspectives and Conclusion
The this compound scaffold and its analogs represent a fertile ground for drug discovery. While the parent molecule is primarily a synthetic intermediate, the diverse and potent biological activities of its relatives in oncology, microbiology, and neurology highlight the immense potential of this chemical class. Future research should focus on:
-
Library Synthesis: Creating diverse libraries of derivatives by modifying the phenyl ring, the formyl group, and the carboxylic acid to explore the chemical space and optimize activity.
-
Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and pathways is crucial for rational drug design.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
References
- (R)-3-Amino-3-phenylpropionic acid - Chem-Impex. (URL: )
- The Crucial Role of (S)-3-Amino-3-phenylpropionic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- 2S,3S-3-Amino-2-hydroxy-3-phenylpropionic acid - Chem-Impex. (URL: )
- This compound - MySkinRecipes. (URL: )
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (URL: )
- Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR - Taylor & Francis Online. (URL: )
- Cas no 126575-05-1 (this compound). (URL: )
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. (URL: )
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (URL: )
- Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. (URL: )
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (URL: )
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: )
- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: )
- 3-Phenylpropionic acid - ORGANIC SPECTROSCOPY INTERN
- (PDF)
- US5786507A - Process for the preparation of 3-phenylpropionic acid - Google P
- Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances - MDPI. (URL: )
- An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid Derivatives and Analogs for Drug Development Professionals - Benchchem. (URL: )
- Comparison of analytical techniques for the identification of bioactive compounds from n
- Recent Trends in Analytical Techniques for Impurity Profiling - ResearchG
- HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communic
- Enzyme inhib News - LARVOL Sigma. (URL: )
- Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - NIH. (URL: )
- Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin - MDPI. (URL: )
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. This compound [myskinrecipes.com]
- 4. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 5. nbinno.com [nbinno.com]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 14. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bcc.bas.bg [bcc.bas.bg]
A Comprehensive Technical Guide on the Role of 3-(Formylamino)-3-phenylpropanoic Acid and its Analogs in Medicinal Chemistry
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 126575-05-1 [amp.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological studies of the new antiinflammatory agent 3-formylamino-7-methylsulfonylamino-6-phenoxy-4'-1-benzopyran-4-o ne. 2nd communication: effect on the arachidonic acid cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-(Formylamino)-3-phenylpropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Formylamino)-3-phenylpropanoic acid is a key organic intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and central nervous system (CNS) agents.[1] Its unique structure, featuring a phenyl group and a formylamino moiety attached to a propanoic acid backbone, provides a versatile scaffold for the construction of complex, biologically active molecules. This guide offers an in-depth exploration of its chemical identity, synthesis, and critical role in medicinal chemistry, providing a technical resource for professionals in drug discovery and development.
Chemical Identity and Properties
Properly identifying and characterizing a chemical entity is the foundation of its successful application in research and development.
IUPAC Name: this compound
Synonyms:
-
3-Formamido-3-phenylpropanoic acid
-
beta-(Formylamino)benzenepropanoic acid
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 126575-05-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.2 g/mol | [1] |
| Melting Point | 128-129°C | [1] |
| Appearance | White crystalline solid (estimated) | |
| Storage | Room temperature, dry conditions | [1] |
Synthesis of this compound
Conceptual Synthesis Workflow
The overall synthetic strategy involves two main stages: the synthesis of the precursor β-amino acid, followed by its formylation.
Sources
A Technical Guide to the Solubility of 3-(Formylamino)-3-phenylpropanoic Acid for Pharmaceutical Development
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-(Formylamino)-3-phenylpropanoic acid (CAS No. 126575-05-1), a key intermediate in pharmaceutical synthesis.[1][2] Solubility is a critical physicochemical parameter that profoundly influences the developability of an active pharmaceutical ingredient (API), affecting everything from reaction kinetics in synthesis to bioavailability in the final dosage form.[3] This document synthesizes theoretical principles, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for determining equilibrium solubility. We present a robust framework for researchers and drug development professionals to accurately characterize the solubility profile of this molecule in various aqueous and organic solvent systems, thereby enabling informed decisions in process chemistry and formulation development.
Introduction to this compound
This compound is a specialized organic compound utilized as a building block in the synthesis of complex pharmaceuticals, particularly in the development of anti-inflammatory and central nervous system agents.[1] Its molecular structure, featuring a carboxylic acid, a formylamino group, and a phenyl ring, provides a unique combination of polarity, hydrogen bonding capability, and hydrophobicity.[2] Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. An API's solubility profile dictates the choice of crystallization solvents, informs the design of drug delivery systems, and is a key determinant of its absorption and bioavailability.[3][4]
Physicochemical Profile and Predictive Solubility Analysis
A predictive analysis of solubility begins with a thorough examination of the molecule's structure. The interplay between its distinct functional groups governs its interaction with different solvents.
2.1 Molecular Structure and Intermolecular Forces
The solubility behavior of this compound is dictated by the balance of its three primary functional moieties.
-
Carboxylic Acid Group (-COOH): This is a highly polar group that can act as both a hydrogen bond donor and acceptor. It is acidic and its ionization state is pH-dependent.
-
Formylamino Group (-NHCHO): This amide-like group is also polar and contributes to the molecule's ability to form strong hydrogen bonds.[5]
-
Phenyl Group (-C₆H₅): This aromatic ring is large, non-polar, and hydrophobic. It favors interactions with non-polar solvents through van der Waals forces.[6]
The general chemical principle of "like dissolves like" suggests that the polarity of both the solute and the solvent are crucial in determining solubility.[7] The presence of two potent polar groups (carboxylic acid, formylamino) suggests an affinity for polar solvents, while the non-polar phenyl ring indicates a potential for solubility in less polar or aromatic solvents.
Caption: Molecular structure and functional group properties.
2.2 The Critical Impact of pH on Aqueous Solubility
For ionizable compounds like this compound, pH is the most dominant factor influencing aqueous solubility.[7] The carboxylic acid group has an estimated pKa typical of organic acids.
-
In Acidic Media (pH < pKa): The molecule will be in its neutral, protonated form. Its aqueous solubility will be relatively low, limited by the polarity of the overall molecule against the hydrophobic phenyl ring.
-
In Basic Media (pH > pKa): The carboxylic acid will deprotonate to form the highly polar carboxylate anion (R-COO⁻). This ionic species is significantly more soluble in water due to strong ion-dipole interactions.
This behavior is crucial for developing oral dosage forms, as the compound will encounter a wide pH range from the stomach (pH ~1.2) to the small intestine (pH ~6.8).[4] Predicting low solubility at gastric pH is a key consideration for bioavailability.
2.3 Predictive Analysis from Structural Analogs
While direct solubility data for the target compound is scarce, we can infer its likely behavior from closely related molecules:
-
3-Phenylpropanoic Acid (Hydrocinnamic Acid): This analog lacks the formylamino group. It is reported to be slightly soluble in water (~5.9 mg/mL) but highly soluble in polar organic solvents like ethanol and methanol.[8][9]
-
3-Acetamido-3-phenylpropanoic Acid: This is a very close analog, with an acetamido group instead of formylamino. Experimental data shows its solubility is >31.1 µg/mL at pH 7.4.[10]
-
(R)-3-Amino-3-phenylpropanoic Acid: This analog possesses a basic amino group and an acidic carboxylic group, making it zwitterionic. It is soluble in polar solvents like DMSO and methanol but only slightly soluble in water.[11]
-
Low intrinsic solubility in neutral water.
-
Significantly increased solubility in aqueous solutions at basic pH.
-
Good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).
-
Poor solubility in non-polar solvents (e.g., hexane, toluene).
Experimental Protocol: Equilibrium Solubility Determination
To move from prediction to quantification, a robust experimental method is required. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[4][12]
3.1 Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Method.
3.2 Step-by-Step Protocol for Aqueous and Organic Solvents
This protocol is designed to be a self-validating system, ensuring data integrity through careful controls.
3.2.1 Materials and Equipment
-
This compound (purity >98%)
-
Calibrated analytical balance
-
HPLC-UV system
-
Shaking incubator or orbital shaker with temperature control
-
Microcentrifuge
-
Glass vials with screw caps
-
Calibrated pipettes
-
Syringe filters (0.22 µm, low-binding, e.g., PVDF)
-
Aqueous Solvents: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer) per WHO/BCS guidelines.[4]
-
Organic Solvents (HPLC Grade): Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Toluene.
3.2.2 Experimental Procedure
-
Preparation: Prepare all aqueous buffers and degas organic solvents. Prepare a concentrated stock solution of the API in a suitable solvent (e.g., methanol) for HPLC standard calibration.
-
API Addition: To a series of appropriately labeled glass vials, add an excess amount of the API.
-
Causality: An excess of solid is critical to ensure that the solution reaches saturation, a prerequisite for measuring equilibrium solubility. A good starting point is to add enough solid to be visually present after equilibration.[4]
-
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. Prepare each solvent condition in triplicate to assess variability.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium.
-
Causality: A period of 24 to 72 hours is typically required. Preliminary experiments should be run to confirm that the concentration in solution does not change between two later time points (e.g., 24 and 48 hours), confirming equilibrium has been reached.[4]
-
-
Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality: This step removes fine particulates that could interfere with analysis. A low-binding filter material like PVDF is chosen to minimize loss of the dissolved analyte due to adsorption. Discard the first portion of the filtrate to saturate any binding sites on the filter.
-
-
Sample Analysis: Prepare dilutions of the clear filtrate in a suitable mobile phase. Quantify the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method. Generate a calibration curve from the stock solution to ensure accurate quantification.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison and analysis.
4.1 Quantitative Solubility Data Table
The results from the experimental protocol should be recorded in a structured table.
| Solvent System | Temperature (°C) | pH (for aqueous) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | RSD (%) |
| 0.1 N HCl | 25 | 1.2 | |||||
| Acetate Buffer | 25 | 4.5 | |||||
| Phosphate Buffer | 25 | 6.8 | |||||
| Water | 25 | ~7.0 | |||||
| Methanol | 25 | N/A | |||||
| Ethanol | 25 | N/A | |||||
| Acetone | 25 | N/A | |||||
| DMSO | 25 | N/A | |||||
| Toluene | 25 | N/A |
Note: The Relative Standard Deviation (RSD) should ideally be less than 10% for reliable results.[4]
Conclusion and Practical Implications for Drug Development
This guide provides a robust framework for understanding and quantifying the solubility of this compound. The predictive analysis strongly suggests a molecule with poor aqueous solubility at acidic pH, which improves significantly in basic media, and good solubility in polar organic solvents. This profile has direct consequences for development:
-
Process Chemistry: The high solubility in polar organic solvents like methanol or ethanol makes them excellent candidates for reaction and crystallization media.
-
Formulation Development: The low aqueous solubility at gastric pH may pose bioavailability challenges for oral formulations. Strategies such as salt formation (by reacting with a base), co-solvents, or amorphous solid dispersions may be necessary to enhance dissolution and absorption.[3] The pH-dependent solubility profile is a critical parameter for designing modified-release dosage forms.
By following the detailed experimental protocols herein, researchers can generate the precise, high-quality solubility data needed to navigate these challenges and accelerate the development of new medicines.
References
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Factors affecting solubility. (n.d.). GeeksforGeeks. Retrieved from [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]
-
Annex 4: Guideline on the conduct of solubility studies for classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. (2018). World Health Organization (WHO). Retrieved from [Link]
-
Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
What Affects Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
3-phenylpropanoic acid. (n.d.). ChemicalBook. Retrieved from [Link]
-
Solubility of Organic Compounds. (n.d.). Eurolab. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). LibreTexts Chemistry. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). The Organic Chemistry Tutor - YouTube. Retrieved from [Link]
-
Cas no 126575-05-1 (this compound). (n.d.). LookChem. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes (Thai). Retrieved from [Link]
-
3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
-
Benzenepropanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
3-Acetamido-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. who.int [who.int]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3-phenylpropanoic acid [chemister.ru]
- 9. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Acetamido-3-phenylpropanoic acid | C11H13NO3 | CID 3480882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Formylamino)-3-phenylpropanoic Acid: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 3-(Formylamino)-3-phenylpropanoic acid, a valuable intermediate in the development of pharmaceuticals, particularly for anti-inflammatory and central nervous system agents.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction
This compound is a derivative of β-phenylalanine, characterized by a formyl group attached to the amino moiety. This structural feature makes it a versatile building block in medicinal chemistry, enabling further molecular elaborations. The synthesis is typically approached as a two-stage process: first, the preparation of the precursor, 3-amino-3-phenylpropanoic acid, followed by its N-formylation. This guide will detail a reliable and reproducible methodology for both stages.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.2 g/mol | [1] |
| Melting Point | 128-129°C | [1] |
| Appearance | White crystalline solid (estimated) | |
| Storage | Room temperature, dry conditions | [1] |
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves a one-pot synthesis of 3-amino-3-phenylpropanoic acid from benzaldehyde, malonic acid, and ammonium acetate. The second step is the formylation of the resulting β-amino acid using acetic formic anhydride.
Caption: Overall synthesis pathway for this compound.
Part 1: Synthesis of 3-Amino-3-phenylpropanoic Acid
This one-pot reaction is a variation of the Strecker synthesis and provides a straightforward route to the desired β-amino acid precursor.
Reaction Mechanism
The reaction proceeds through a series of intermediates. Initially, benzaldehyde reacts with malonic acid in a Knoevenagel condensation. The resulting unsaturated dicarboxylic acid then undergoes a Michael addition with ammonia (from ammonium acetate), followed by decarboxylation to yield 3-amino-3-phenylpropanoic acid.
Experimental Protocol
Materials:
-
Benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide (for work-up)
-
Diethyl ether (for work-up)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.
-
Reflux: Heat the mixture to reflux with stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, a white precipitate of 3-amino-3-phenylpropanoic acid should form.
-
Filter the precipitate and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a water/ethanol mixture.
-
Expected Yield: 40-50%
Part 2: N-Formylation of 3-Amino-3-phenylpropanoic Acid
The formylation of the amino group is achieved using acetic formic anhydride, a potent and selective formylating agent for amino acids.[3][4]
Preparation of Acetic Formic Anhydride
Acetic formic anhydride is typically prepared in situ or as a separate stable reagent. A common method involves the reaction of acetyl chloride with sodium formate.[3]
Procedure for Acetic Formic Anhydride Preparation:
-
Suspend finely ground sodium formate (1.1 equivalents) in anhydrous diethyl ether.
-
Slowly add acetyl chloride (1 equivalent) to the stirred suspension while maintaining the temperature at 23-27°C.
-
Stir the mixture for 5-6 hours at the same temperature.
-
Filter the mixture to remove sodium chloride, and the resulting ethereal solution contains acetic formic anhydride.
Formylation Protocol
Materials:
-
3-Amino-3-phenylpropanoic acid
-
Acetic formic anhydride solution in diethyl ether
-
Sodium bicarbonate solution (for work-up)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
Equipment:
-
Reaction flask with a dropping funnel and stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction: Dissolve 3-amino-3-phenylpropanoic acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent, with pH adjusted to be slightly basic).
-
Addition of Formylating Agent: Cool the solution in an ice bath and slowly add the prepared acetic formic anhydride solution with vigorous stirring. Maintain the pH in the basic range by the controlled addition of a base like sodium bicarbonate solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting amino acid is consumed.
-
Work-up:
-
Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to precipitate the N-formylated product.
-
Filter the precipitate and wash with cold water.
-
Alternatively, the product can be extracted into an organic solvent like ethyl acetate after acidification. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Expected Yield: High yields are generally reported for the formylation of amino acids using this method.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Melting Point: Compare the observed melting point with the literature value (128-129°C).[1]
-
NMR Spectroscopy:
-
¹H NMR should show characteristic peaks for the phenyl protons, the methine proton adjacent to the formylamino group, the methylene protons, the formyl proton, and the carboxylic acid proton.
-
¹³C NMR will show corresponding signals for the carbon atoms in the molecule.
-
-
Mass Spectrometry: To confirm the molecular weight of the compound (193.2 g/mol ).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Benzaldehyde is a combustible liquid and an irritant.
-
Malonic acid is corrosive and can cause severe skin burns and eye damage.
-
Acetyl chloride is a corrosive, flammable liquid that reacts violently with water.
-
Acetic formic anhydride is moisture-sensitive and should be handled under anhydrous conditions.
Conclusion
This guide outlines a robust and accessible two-step synthesis for this compound. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce this important pharmaceutical intermediate for further applications in drug discovery and development. The provided mechanistic insights and characterization guidelines aim to support a comprehensive understanding of the synthesis process.
References
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. (URL not available)
- The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google P
-
Acetic Formic Anhydride - Organic Syntheses Procedure. (URL: [Link])
- 3 - Wiley-VCH. (URL not available)
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (URL: [Link])
-
Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. (URL: [Link])
-
THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar. (URL: [Link])
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (URL: [Link])
-
A new method for the synthesis of β-amino acids. (URL: [Link])
-
C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA - UPB. (URL: [Link])
-
3-Phenylpropionic acid - ORGANIC SPECTROSCOPY INTERNATIONAL. (URL: [Link])
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (URL: [Link])
-
Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock. (URL: [Link])
-
Proposed mechanism of peptide N‐formylation and CO formation as side... - ResearchGate. (URL: [Link])
-
Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - PMC - NIH. (URL: [Link])
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. (URL: [Link])
-
13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra - ResearchGate. (URL: [Link])
-
Cas no 126575-05-1 (this compound). (URL: [Link])
-
β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])
-
ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. | Request PDF. (URL: [Link])
-
Formylation of Amines with Acetic Formic Anhydride : r/OrganicChemistry - Reddit. (URL: [Link])
-
1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) - Human Metabolome Database. (URL: [Link])
-
Preparation of 3-phenylpropionic acid - PrepChem.com. (URL: [Link])
-
This compound - MySkinRecipes. (URL: [Link])
- BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google P
Sources
Application Notes & Protocols: Methodology for the Formylation of 3-Amino-3-Phenylpropanoic Acid
Abstract
This guide provides a detailed technical overview and actionable protocols for the N-formylation of 3-amino-3-phenylpropanoic acid, a key transformation in synthetic organic and medicinal chemistry. The formylation of this β-amino acid yields N-formyl-3-amino-3-phenylpropanoic acid, a valuable intermediate for pharmaceutical synthesis, peptide chemistry, and as a precursor for more complex molecular scaffolds.[1][2] This document explores the underlying principles of N-formylation, compares various methodologies, and presents a validated, step-by-step protocol using acetic formic anhydride, chosen for its efficiency and high yield.
Introduction: The Significance of N-Formylation
The introduction of a formyl group (-CHO) onto a nitrogen atom is a fundamental transformation in organic synthesis.[3] For amino acids, N-formylation serves several critical functions:
-
Protecting Group: The formyl group provides robust protection for the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. It is a foundational strategy in peptide synthesis.[4][5]
-
Synthetic Intermediate: Formamides are versatile intermediates, serving as precursors for the synthesis of isocyanides, formamidines, and for the introduction of mono-methylated amines.[6][7]
-
Bioactivity: Many N-formylated compounds, particularly peptides, exhibit significant biological activity. For instance, N-formyl peptides are known to play a role in host defense mechanisms by attracting phagocytic leukocytes.[5]
3-amino-3-phenylpropanoic acid is a non-proteinogenic β-amino acid, a structural motif present in numerous biologically active compounds. Its N-formylated derivative is a key building block in the development of various therapeutic agents.[1][8] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical execution of this important reaction.
Core Principles & Reaction Mechanism
The N-formylation of an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of the lone pair of electrons on the primary amine nitrogen of 3-amino-3-phenylpropanoic acid onto the electrophilic carbonyl carbon of the formylating agent. This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a leaving group yields the stable N-formyl product.[9]
The efficiency of the reaction is governed by:
-
The Electrophilicity of the Formylating Agent: A more reactive agent (e.g., a mixed anhydride) will react faster and under milder conditions.
-
The Nucleophilicity of the Amine: The primary amine in 3-amino-3-phenylpropanoic acid is a potent nucleophile.
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly influence the reaction rate and yield.
Sources
- 1. 3-(Formylamino)-3-Phenylpropanoic Acid [myskinrecipes.com]
- 2. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Note: Comprehensive Analytical Characterization of 3-(Formylamino)-3-phenylpropanoic acid
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(Formylamino)-3-phenylpropanoic acid. As a key intermediate in the synthesis of various pharmaceutical compounds, rigorous analysis of its identity, purity, and stability is paramount.[1][2] This document outlines protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering researchers, scientists, and drug development professionals a robust framework for quality control and characterization. The methodologies are designed to be self-validating and are supported by scientific principles and authoritative references.
Introduction to this compound
This compound (FAPPA) is a substituted amino acid derivative with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol .[1] Its structure, featuring a chiral center, a carboxylic acid group, a formylamino group, and a phenyl ring, makes it a versatile building block in medicinal chemistry.[1][2] Given its role as a pharmaceutical intermediate, a thorough understanding of its physicochemical properties and the ability to detect and quantify impurities are critical for ensuring the safety and efficacy of final drug products.[3] This guide details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC) for this purpose.
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 126575-05-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.2 g/mol | [1] |
| Melting Point | 128-129°C | [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | |
Overall Analytical Workflow
A multi-faceted approach is required for the complete characterization of FAPPA. The following workflow ensures identity, quantifies purity, identifies impurities, and assesses thermal stability.
Caption: Overall workflow for the comprehensive characterization of FAPPA.
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of FAPPA and quantifying related substances. A well-developed reversed-phase HPLC method can separate the main component from process-related impurities and degradation products.[4][5]
Expertise & Rationale for Method Development
The choice of a reversed-phase method using a C18 column is based on the moderate polarity of FAPPA. The phenyl ring provides sufficient hydrophobicity for retention on the stationary phase. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial for two reasons:
-
It suppresses the ionization of the carboxylic acid group, leading to a single, well-defined chromatographic peak.
-
It improves peak shape and reduces tailing.
Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry.[6] UV detection is suitable as the phenyl ring provides a strong chromophore.
Protocol: Reversed-Phase HPLC for Purity Analysis
Objective: To determine the purity of this compound and quantify impurities by area percentage.
Instrumentation & Materials:
-
HPLC system with UV/PDA detector (e.g., Agilent 1260, Waters Alliance)
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
FAPPA Reference Standard and sample lots
Procedure:
-
Mobile Phase Preparation: Prepare fresh mobile phases and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve the FAPPA reference standard in the diluent to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the FAPPA sample to the same concentration as the standard.
-
Chromatographic Conditions:
Parameter Setting Column C18, 4.6 x 150 mm, 5 µm Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detection UV at 220 nm Run Time 30 minutes | Gradient Program | 10% B to 90% B over 20 min, hold for 5 min, return to initial |
-
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of FAPPA should be ≤ 2.0%.[7]
-
The tailing factor for the FAPPA peak should be ≤ 2.0.
-
-
Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Data Processing: Integrate all peaks in the sample chromatogram. Calculate the area percentage of each impurity. Identify any peaks that correspond to known impurities by comparing retention times with the reference standard.
Mass Spectrometry (MS) for Impurity Identification
For the structural elucidation of unknown impurities detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Rationale: By coupling the HPLC system to a mass spectrometer, both retention time and mass-to-charge ratio (m/z) data can be obtained for each separated component. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[8]
Protocol: LC-MS Analysis
-
Utilize the same HPLC method as described in section 4.2. Ensure the mobile phase is MS-compatible (formic acid is preferred over phosphoric acid).[6]
-
Interface the HPLC outlet to an electrospray ionization (ESI) source connected to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ion modes to maximize the chances of detecting and characterizing all impurities.
-
Analyze the resulting mass spectra. The parent ion of FAPPA is expected at m/z 194.07 [M+H]⁺ in positive mode and m/z 192.06 [M-H]⁻ in negative mode.
-
For unknown peaks, use the accurate mass to predict possible elemental compositions and propose structures. Common impurities may arise from starting materials, side reactions, or degradation (e.g., hydrolysis of the formyl group).[3]
Spectroscopic Analysis: Structural Confirmation
Spectroscopic methods provide unambiguous confirmation of the molecular structure of FAPPA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. Together, they can confirm the complete carbon-hydrogen framework of the molecule.[9][10]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of FAPPA in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it will solubilize the sample and allow for the observation of exchangeable protons (NH and COOH).[11]
-
Acquisition:
-
Acquire a ¹H spectrum on a 400 MHz or higher spectrometer.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Additional experiments like DEPT, COSY, and HSQC can be run to further confirm assignments.
-
-
Data Interpretation (Expected Chemical Shifts):
Group ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Notes Phenyl (Ar-H) 7.2 - 7.4 (m, 5H) 126 - 129 (Ar-CH), ~140 (Ar-C) Multiplet for the 5 aromatic protons.[12] Carboxylic Acid (COOH) >10 (br s, 1H) ~173 Broad singlet, exchangeable with D₂O.[9] Formyl (CHO) ~8.1 (s, 1H) ~162 Singlet for the formyl proton. Amide (NH) ~8.5 (d, 1H) N/A Doublet due to coupling with the adjacent CH. Methine (CH-N) ~5.2 (q, 1H) ~55 Quartet or multiplet due to coupling with NH and CH₂. | Methylene (CH₂) | ~2.7 (d, 2H) | ~40 | Doublet due to coupling with the adjacent CH. |
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase behavior of FAPPA.[13]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 3. iajps.com [iajps.com]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 13. iajps.com [iajps.com]
HPLC analysis of 3-(Formylamino)-3-phenylpropanoic acid
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-(Formylamino)-3-phenylpropanoic acid
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a significant organic intermediate, particularly in the synthesis of pharmaceuticals.[1][2] The method described herein is suitable for purity assessment and quality control applications in research and drug development settings. The methodology leverages a standard C18 stationary phase with UV detection, providing a straightforward, accurate, and reproducible analytical solution. Key chromatographic principles, detailed step-by-step protocols, and system suitability criteria are outlined to ensure trustworthy and self-validating results.
Introduction and Scientific Principle
This compound is a derivative of β-phenylalanine, characterized by a phenyl group, a carboxylic acid moiety, and a formylamino group.[1] Its unique structure makes it a valuable building block in medicinal chemistry.[2] Accurate quantification of this intermediate is crucial for ensuring the quality and consistency of subsequent synthesis steps in pharmaceutical manufacturing.[3][4]
Principle of the Method: Reversed-Phase Chromatography
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4][5] This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The analyte, possessing both hydrophobic (phenyl ring) and polar (carboxylic acid, formylamino) characteristics, is well-suited for this separation mode.
A critical parameter for the analysis of this acidic compound is the control of mobile phase pH.[6] this compound contains a carboxylic acid group, which will be ionized (negatively charged) at neutral or basic pH. In its ionized state, the compound is highly polar and exhibits very poor retention on a nonpolar C18 column.[7] To ensure reproducible retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.[6] Under these acidic conditions, the analyte is in its neutral, less polar form, allowing for optimal hydrophobic interaction with the stationary phase and leading to effective chromatographic retention and separation.
Materials and Reagents
| Item | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Chromatography Data System | Empower™, Chromeleon™, or equivalent |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Reference Standard | This compound (≥98% purity) |
| Solvent A | HPLC Grade Water |
| Solvent B | HPLC Grade Acetonitrile (ACN) |
| Acidifier | Orthophosphoric Acid (H₃PO₄), ~85% |
| Diluent | Mobile Phase (Water:ACN 50:50 v/v) |
| Volumetric Glassware | Class A |
| Analytical Balance | 0.01 mg readability |
| pH Meter | Calibrated |
| Filtration | 0.45 µm PVDF or Nylon syringe filters |
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented below. These parameters should be used as a starting point and may require minor adjustments based on the specific system and column used.
| Parameter | Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v) |
| pH of Aqueous Phase | Adjust to 2.5 with H₃PO₄ before mixing with ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (Verify λmax with PDA detector if available) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Mobile Phase Preparation (1 L)
-
Measure 500 mL of HPLC grade water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of orthophosphoric acid to the water.
-
Verify that the pH is approximately 2.5. Adjust if necessary.
-
Add 500 mL of HPLC grade acetonitrile to the bottle.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2-5 from the Standard Solution Preparation protocol.
HPLC Analysis Workflow
The general workflow for the analysis is depicted below. It is essential to ensure system suitability before proceeding with sample analysis.
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.[8]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution (100 µg/mL).
-
Evaluate the results against the criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system response. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Indicates the stability and reproducibility of the pump and mobile phase. |
Data Analysis
The percentage purity or assay of the analyte in the sample can be calculated using the following external standard formula:
Assay (%) = (AreaSample / AreaStandard) * (ConcStandard / ConcSample) * PurityStandard
Where:
-
AreaSample is the peak area of the analyte in the sample chromatogram.
-
AreaStandard is the average peak area from the standard injections.
-
ConcStandard is the concentration of the reference standard solution.
-
ConcSample is the concentration of the sample solution.
-
PurityStandard is the certified purity of the reference standard (e.g., 99.5%).
Method Validation Considerations
For use in regulated environments, this method should be fully validated according to International Council for Harmonisation (ICH) guidelines.[5][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities or degradation products. This is often demonstrated through forced degradation studies.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results, evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Advanced Topic: Chiral Separation
The structure of this compound contains a stereocenter, meaning it exists as a pair of enantiomers ((R) and (S) forms). The reversed-phase method described in this note is achiral and will not separate these enantiomers; they will co-elute as a single peak.
For applications where the stereochemical purity is critical, a dedicated chiral HPLC method is required.[10] Developing a chiral separation involves a different strategy:
-
Chiral Stationary Phases (CSPs): This is the most common approach. Columns based on macrocyclic glycopeptides (like teicoplanin or vancomycin) or polysaccharide derivatives are often effective for separating underivatized amino acid analogues.[11][12] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector bonded to the stationary phase.
-
Pre-column Derivatization: An alternative is to react the analyte with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[11] These diastereomers can then be separated on a standard achiral C18 column. However, this approach adds complexity and potential sources of error to the analytical procedure.[12]
Developing a chiral method requires screening different CSPs and mobile phases to find the optimal conditions for enantiomeric resolution.[10][13]
Conclusion
The RP-HPLC method detailed in this application note provides a simple, precise, and accurate means for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress ionization, excellent peak shape and retention are achieved on a standard C18 column. The protocol is suitable for routine quality control analysis in both academic and industrial laboratories. For stereospecific analysis, a separate chiral method must be developed.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- LookChem. (n.d.). Cas no 126575-05-1 (this compound).
- MySkinRecipes. (n.d.). This compound.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications.
- Impact Factor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- SIELC Technologies. (n.d.). Polar Compounds.
- SIELC Technologies. (n.d.). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (n.d.). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- PubMed. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
Sources
- 1. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 2. This compound [myskinrecipes.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. asianjpr.com [asianjpr.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. biotage.com [biotage.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. pharmtech.com [pharmtech.com]
- 9. impactfactor.org [impactfactor.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry Analysis of 3-(Formylamino)-3-phenylpropanoic Acid: A Comprehensive Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust analytical framework for the identification and quantification of 3-(Formylamino)-3-phenylpropanoic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). As a key intermediate in the synthesis of pharmaceuticals, rigorous analytical characterization of this compound is paramount for ensuring purity, monitoring stability, and conducting pharmacokinetic studies. This guide is designed for researchers and drug development professionals, offering step-by-step protocols from sample preparation to data analysis. We emphasize the causality behind methodological choices, grounding the protocols in established principles of analytical chemistry to ensure reliability and reproducibility.
Introduction: The Analytical Imperative
This compound (CAS: 126575-05-1) is a specialized organic compound utilized as a versatile building block in the synthesis of complex pharmaceutical agents.[1] Its structure, containing a carboxylic acid, a formylamino group, and a phenyl ring, presents specific analytical challenges and opportunities. Accurate and precise measurement is critical for quality control in synthesis and for downstream applications in drug metabolism and pharmacokinetics (DMPK) studies.
High-Resolution Mass Spectrometry (HRMS) offers unparalleled specificity and sensitivity for this task. The ability to obtain accurate mass measurements to within a few parts-per-million (ppm) allows for the unequivocal determination of elemental composition, providing high confidence in compound identification and distinguishing it from potential isobaric interferences.[2][3][4] This protocol leverages the power of HRMS to establish a self-validating system for the analysis of this important pharmaceutical intermediate.
Analyte Characteristics
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 126575-05-1 | [5] |
| Molecular Formula | C₁₀H₁₁NO₃ | |
| Average Mol. Weight | 193.2 g/mol | |
| Monoisotopic Mass | 193.0739 g/mol | Calculated |
| Calculated [M+H]⁺ | 194.0812 m/z | Calculated |
| Calculated [M-H]⁻ | 192.0666 m/z | Calculated |
Part I: Sample Preparation Protocol
Core Objective: To efficiently extract this compound from various matrices, remove interfering substances like proteins and salts, and prepare it in a solvent compatible with the LC-MS system.[6]
The Causality Behind the Method: The choice of sample preparation is dictated by the analyte's chemistry and the sample matrix.[7] For biological matrices such as plasma or serum, protein precipitation is a rapid, straightforward, and effective method for removing the bulk of macromolecules that can foul the analytical column and ion source.[8] Acetonitrile is selected as the precipitating agent due to its efficiency in denaturing proteins and its compatibility with reversed-phase and HILIC mobile phases.
Step-by-Step Protocol: Protein Precipitation
-
Reagent Preparation: Prepare a precipitation solution of ice-cold acetonitrile containing a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte (e.g., ¹³C₆-3-(Formylamino)-3-phenylpropanoic acid). If unavailable, a structurally similar compound with different mass can be used.
-
Sample Aliquoting: Dispense 50 µL of the study sample (e.g., human plasma), calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 200 µL of the ice-cold acetonitrile/IS solution to each tube (a 4:1 solvent-to-sample ratio).
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully aspirate the clear supernatant (~220 µL) and transfer it to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.
-
Analysis: The sample is now ready for injection into the LC-MS system. If the concentration is too high, the supernatant can be further diluted with the initial mobile phase.[9]
Sources
- 1. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling | Technology Networks [technologynetworks.com]
- 4. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 126575-05-1 [amp.chemicalbook.com]
- 6. opentrons.com [opentrons.com]
- 7. tecan.com [tecan.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note: Protecting Group Strategies for 3-(Formylamino)-3-phenylpropanoic Acid in Complex Synthesis
Abstract
3-(Formylamino)-3-phenylpropanoic acid is a valuable chiral building block in medicinal chemistry, often utilized in the synthesis of pharmaceuticals and bioactive compounds.[1][2] Its structure contains two key reactive sites: a carboxylic acid and an N-formylamino group.[1][2] Successful manipulation of this molecule in multi-step syntheses necessitates a robust and selective protecting group strategy. This guide provides a detailed analysis of orthogonal and quasi-orthogonal protection schemes, explaining the chemical rationale behind experimental choices. It includes field-proven protocols for the protection and deprotection of each functional group, comparative data tables, and logical workflow diagrams to assist researchers in designing efficient and high-yield synthetic routes.
Strategic Analysis of Functional Groups
The synthetic utility of this compound is dictated by the differential reactivity of its two primary functional groups.
-
Carboxylic Acid (-COOH): This group is acidic and nucleophilic (as a carboxylate). It readily participates in esterification, amide bond formation, and reduction reactions. Protection is essential when performing reactions on the N-formyl group or other parts of a larger molecule that are sensitive to acidic protons or nucleophilic attack.
-
N-Formylamino Group (-NHCHO): The formyl group acts as a simple, small protecting group for the amine.[3] However, the N-formyl group itself can be sensitive. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.[4] More importantly, for many synthetic applications, it is desirable to remove the formyl group to liberate the free amine for subsequent coupling reactions. Therefore, strategies must consider either the stability of the N-formyl group or a plan for its tactical removal and replacement.
The core challenge lies in selecting protecting groups for the carboxylic acid and the amine (post-deformylation) that can be removed selectively without affecting each other—a concept known as orthogonality.[5][6][7]
Workflow for Strategy Selection
The choice of a protecting group strategy depends entirely on the planned synthetic route. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for protecting group strategy.
Protection of the Carboxylic Acid
Esterification is the most common method for protecting carboxylic acids.[8][9] The choice of ester is critical and depends on the stability required and the desired deprotection method.
| Protecting Group | Installation Reagent(s) | Deprotection Condition | Stability / Orthogonality |
| Benzyl (Bn) | Benzyl alcohol (BnOH), TsOH | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base. Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
| tert-Butyl (tBu) | Isobutylene, H₂SO₄ (cat.) or Boc₂O, Tf₂NH (cat.) | Trifluoroacetic Acid (TFA) | Stable to base and hydrogenolysis. Orthogonal to hydrogenolysis-labile (Bn, Cbz) and base-labile (Fmoc) groups.[10][11] |
| Methyl (Me) | Methanol, HCl or SOCl₂ | Saponification (e.g., LiOH, NaOH) | Base-labile. Less common in complex synthesis due to harsh deprotection. |
Expert Insight: For most complex syntheses, Benzyl (Bn) and tert-Butyl (tBu) esters are preferred due to their mild and highly selective removal conditions, forming the basis of many orthogonal strategies.[5][12]
Protocol 3.1: Benzyl Ester Protection
This protocol describes the formation of the benzyl ester, a group readily removed by catalytic hydrogenolysis.[13][14]
-
Setup: To a solution of this compound (1.0 equiv.) in toluene (approx. 0.2 M), add benzyl alcohol (1.5 equiv.).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv.) as a catalyst.
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the desired benzyl ester.[15]
Strategies for the Amino Group
The core decision for the amino group is whether to retain the formyl protection or replace it with a more versatile protecting group like Boc or Cbz.
Scenario A: Retaining the N-Formyl Group
The N-formyl group is stable to the conditions used for benzyl ester formation and hydrogenolysis, and to the acidic conditions used for tert-butyl ester cleavage (if brief and mild). It can be a sufficient protecting group if no N-alkylation or peptide coupling at this position is required.
Scenario B: Replacing the N-Formyl Group (Deformylation & Re-protection)
For most applications, such as peptide synthesis, the amine must be deprotected and then re-protected with a group suitable for the chosen synthetic strategy (e.g., Boc for acid-lability, Fmoc for base-lability).
Deformylation: The N-formyl group can be removed under acidic conditions, for instance by heating in a dilute strong acid.[4] Another method involves using hydroxylamine hydrochloride in an alcoholic solvent.[16]
Re-protection: Once the free amine is generated, it can be protected using standard methods. The tert-butoxycarbonyl (Boc) group is a common choice, installed using di-tert-butyl dicarbonate (Boc₂O).[17][18][19][20]
Protocol 4.1: Deformylation and Boc-Protection
This two-step, one-pot procedure first liberates the amine and then protects it with the acid-labile Boc group.
-
Deformylation: Dissolve this compound (1.0 equiv.) in a 1:1 mixture of methanol and 2 M aqueous HCl. Heat the solution at 60-70 °C, monitoring by TLC for the disappearance of the starting material.
-
Neutralization: Cool the mixture in an ice bath and carefully adjust the pH to ~8-9 with a suitable base (e.g., 2 M NaOH or triethylamine). Do not allow the temperature to rise significantly.
-
Boc Protection: To the aqueous solution of the crude amino acid, add dioxane (if needed for solubility) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.).[19]
-
Reaction: Stir the mixture vigorously at room temperature overnight.
-
Workup: Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.[17]
-
Extraction & Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected amino acid, which can be purified by crystallization or chromatography.[17]
Orthogonal Protection Schemes
Orthogonality ensures that one protecting group can be removed without affecting another, which is crucial for selective manipulation of the molecule.[6][7]
Caption: Boc/Bn orthogonal deprotection strategy.
The combination of a Boc-protected amine and a Benzyl-protected carboxylic acid is a classic and highly reliable orthogonal strategy.[5][12]
-
To expose the amine: Treat with an acid like TFA. The benzyl ester remains intact.
-
To expose the carboxylic acid: Subject the molecule to catalytic hydrogenolysis (H₂/Pd-C). The Boc group is stable to these conditions.
Protocol 5.1: Selective Boc Deprotection (Amine Liberation)
-
Setup: Dissolve the N-Boc protected benzyl ester (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M) in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.
-
Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine salt can often be used directly or after neutralization.
Protocol 5.2: Selective Benzyl Ester Deprotection (Acid Liberation)
-
Setup: Dissolve the N-Boc protected benzyl ester (1.0 equiv.) in a suitable solvent like methanol, ethanol, or ethyl acetate.[13]
-
Catalyst: Add Palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd).
-
Reaction: Purge the flask with nitrogen, then introduce hydrogen gas (via balloon or Parr hydrogenator at ~50 psi).[13][19] Stir vigorously at room temperature until TLC analysis shows complete consumption of the starting material.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on the logical application of protecting group chemistry. For simple modifications where the N-formyl group can be retained, protection of the carboxylic acid as a benzyl or tert-butyl ester is sufficient. For more advanced applications requiring access to the amine, a deformylation-reprotection sequence is necessary. The Boc (amine) / Benzyl (acid) orthogonal pair offers maximum flexibility, allowing for selective deprotection and subsequent elaboration at either end of the molecule with high fidelity. The protocols and strategies outlined in this document provide a robust framework for researchers to build upon.
References
- Vertex AI Search. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- SynArchive. (n.d.). Protection of Carboxylic acid by Ester.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
- Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group.
- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Wikipedia. (n.d.). Protecting group.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Google Patents. (n.d.). Process for removing an n-formyl group.
- Google Patents. (n.d.). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
- Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols.
- Benchchem. (n.d.). Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols.
- Benchchem. (n.d.). The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Strategies.
- MySkinRecipes. (n.d.). This compound.
- Chembase. (n.d.). Cas no 126575-05-1 (this compound).
- YouTube. (2018, December 31). benzyl ether cleavage.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. synarchive.com [synarchive.com]
- 16. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 17. peptide.com [peptide.com]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Topic: Chiral Synthesis of 3-(Formylamino)-3-phenylpropanoic Acid Enantiomers
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral β-Amino Acids
Chiral β-amino acids are fundamental building blocks in modern medicinal chemistry and drug discovery. Unlike their α-amino acid counterparts, the inclusion of β-amino acids into peptide chains can induce unique, stable secondary structures and confer remarkable resistance to enzymatic degradation[1][2]. The β-phenylalanine scaffold, the core of 3-(formylamino)-3-phenylpropanoic acid, is a key component in numerous biologically active compounds, including the well-known anticancer agent Paclitaxel (Taxol)[3].
The precise control of stereochemistry is critical, as the biological activity of enantiomers can differ dramatically. One enantiomer may be a potent therapeutic while the other could be inactive or even harmful. Consequently, robust and efficient methods for the stereoselective synthesis of β-amino acid derivatives are of paramount importance.
This technical guide provides a detailed overview of field-proven strategies for synthesizing the enantiomers of this compound. We will explore the mechanistic principles, provide step-by-step protocols for key methodologies, present comparative data, and offer insights into experimental design. The primary challenge lies in establishing the chiral center of the precursor, 3-amino-3-phenylpropanoic acid, after which a standard N-formylation yields the final product.
Strategic Overview: Pathways to Enantiopurity
Several powerful strategies exist to obtain enantiomerically pure β-amino acids. The choice of method often depends on factors like scale, required enantiomeric purity, cost, and available equipment. The three primary approaches discussed herein are:
-
Enzymatic Kinetic Resolution (EKR): Utilizes the high stereoselectivity of enzymes to separate a racemic mixture. It is valued for its mild reaction conditions and exceptional selectivity.
-
Chemoenzymatic Dynamic Kinetic Resolution (DKR): An advanced version of EKR that incorporates a chemical catalyst to racemize the unwanted enantiomer in situ, theoretically enabling a 100% yield of the desired product.
-
Chiral Auxiliary-Mediated Asymmetric Synthesis: A classic, substrate-controlled method where a covalently attached chiral molecule directs the stereochemical outcome of a reaction.
Method 1: Enzymatic Kinetic Resolution (EKR) of a β-Amino Ester
Principle & Rationale: Kinetic resolution is a cornerstone of biocatalysis. It exploits the fact that enzymes, as chiral catalysts, react at different rates with the two enantiomers of a racemic substrate. Lipases, such as Candida antarctica Lipase A (CAL-A) or Lipase B (CAL-B), are particularly effective for the enantioselective N-acylation of amino esters[4][5].
In this process, a racemic mixture of ethyl 3-amino-3-phenylpropanoate is exposed to a lipase in the presence of an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted. The resulting acylated product and the unreacted amino ester are now chemically distinct and can be easily separated by standard methods like extraction or chromatography. This approach provides access to both enantiomers from a single racemic batch.
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Experimental Protocol: Lipase-Catalyzed N-Acylation
This protocol is adapted from methodologies described for the resolution of similar β-amino esters[5].
-
Setup: To a 250 mL flask, add racemic ethyl 3-amino-3-phenylpropanoate (1.0 eq, e.g., 10 mmol, 1.93 g).
-
Solvent & Reagents: Add butyl butanoate (10 volumes, e.g., 100 mL), which serves as both the solvent and the acyl donor. Add immobilized Candida antarctica lipase A (CAL-A) (e.g., 500 mg).
-
Scientist's Note: Using the acyl donor as the solvent drives the reaction equilibrium forward and simplifies the reaction setup. Immobilized enzymes are preferred as they can be easily recovered by filtration and reused, reducing costs[6].
-
-
Reaction: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40-50°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the product and the remaining starting material.
-
Workup & Separation: a. Once ~50% conversion is reached, stop the reaction and recover the immobilized enzyme by filtration, washing it with a solvent like methyl tert-butyl ether (MTBE). b. Transfer the filtrate to a separatory funnel. c. Extract the unreacted (S)-ethyl 3-amino-3-phenylpropanoate with an aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous phase. d. The organic phase now contains the neutral (R)-N-butanoyl-3-amino-3-phenylpropanoate. Wash this phase with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄, filter, and concentrate in vacuo. e. Basify the acidic aqueous phase (from step 5c) with 2 M NaOH to pH 9-10 and extract the free (S)-amino ester with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.
-
Hydrolysis & Formylation: The separated esters can be hydrolyzed to their respective carboxylic acids under standard basic conditions (e.g., LiOH in THF/H₂O) before proceeding to N-formylation (see final step below).
Data Summary: EKR Performance
| Substrate | Enzyme | Acyl Donor | Time (h) | Conversion (%) | Product ee (%) | Substrate ee (%) | Reference |
| Racemic β-amino esters | CAL-A | Butyl butanoate | 24-72 | ~50 | >98 | >98 | [5] |
| Racemic β-amino esters | CAL-B | Various | 48 | ~50 | >99 | >99 | [7] |
Method 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
Principle & Rationale: A significant limitation of classical EKR is its maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with a second catalytic cycle that continuously racemizes the slow-reacting enantiomer in situ. This funnels the entire racemic starting material into a single, desired enantiopure product.
For β-amino esters, this is often achieved by combining a lipase (e.g., CAL-A) with a heterogeneous palladium catalyst. The Pd catalyst, under a hydrogen or inert atmosphere, facilitates the racemization of the unreacted amino ester, constantly replenishing the substrate pool for the enzyme to act upon[4].
Caption: Coupled cycles in Dynamic Kinetic Resolution (DKR).
Experimental Protocol: DKR of Propyl β-Phenylalaninate
This protocol is based on a well-established system for β-amino esters[4].
-
Setup: In a reaction vessel suitable for pressurization, add the racemic substrate, propyl β-phenylalaninate (1.0 eq), and a solvent such as toluene.
-
Catalysts & Reagents: Add the racemization catalyst (e.g., 5 mol% of a heterogeneous Pd catalyst) and the immobilized lipase (e.g., CAL-A). Add the acyl donor (e.g., 0.6 eq of 2,2,2-trifluoroethyl butyrate).
-
Scientist's Note: The choice of acyl donor and solvent is critical. Toluene is often preferred for racemization, and activated esters like trifluoroethyl butyrate can accelerate the enzymatic step. The reaction is run at an elevated temperature (e.g., 70°C) which must be tolerated by both the enzyme and the chemical catalyst[4].
-
-
Reaction Conditions: Seal the vessel, purge with nitrogen, and then pressurize with low-pressure hydrogen (e.g., 0.5 bar H₂). Heat the reaction to 70°C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction until completion (~100% conversion). Upon completion, cool the mixture, filter off the solid catalysts, and concentrate the filtrate. The crude product can then be purified by chromatography to yield the enantiopure N-acylated β-amino ester.
-
Deprotection: The acyl and ester groups are removed via hydrolysis to give the free amino acid, which is then formylated.
Data Summary: DKR Performance
| Substrate | Racemization Catalyst | Enzyme | Yield (%) | ee (%) | Reference |
| Propyl β-phenylalaninate | Pd/BaSO₄ | CAL-A | >95 | >99 | [4] |
| Various β-amino esters | Heterogeneous Pd | CAL-A | >90 | >99 | [4] |
Method 3: Asymmetric Synthesis via Chiral Auxiliary
Principle & Rationale: This strategy involves temporarily installing a chiral molecule—an auxiliary—onto the substrate. The steric and electronic properties of the auxiliary block one face of the molecule, forcing an incoming reagent to attack from the opposite, unhindered face. This substrate-controlled approach leads to the formation of one diastereomer in significant excess.
A well-established method is the Evans asymmetric synthesis, which uses chiral oxazolidinone auxiliaries[8]. An alternative approach involves the stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester like tert-butyl cinnamate, which directly sets the β-stereocenter[9].
Caption: General workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol: Asymmetric Conjugate Addition
This protocol is a conceptual adaptation of the strategy developed by Davies et al. for β-phenylalanine synthesis[9].
-
Preparation of Chiral Amide: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the chiral lithium amide. Dissolve (R)-(+)-N-benzyl-α-methylbenzylamine (1.0 eq) in anhydrous THF and cool to -78°C. Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes to form the lithium amide.
-
Conjugate Addition: In a separate flask, dissolve tert-butyl cinnamate (1.0 eq) in anhydrous THF and cool to -78°C. Add the freshly prepared chiral lithium amide solution via cannula.
-
Scientist's Note: The low temperature is crucial for maintaining kinetic control and maximizing diastereoselectivity. The bulky chiral amide adds to the β-position of the cinnamate from the less hindered face, establishing the stereocenter.
-
-
Quenching: After stirring for several hours at low temperature, quench the reaction by adding a proton source, such as saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product is a diastereomeric mixture, which can be purified by chromatography to isolate the major diastereomer.
-
Auxiliary Cleavage: The N-benzyl-α-methylbenzyl group (the chiral auxiliary) is removed via catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol). This reveals the free amine of the β-amino ester.
-
Hydrolysis & Formylation: The resulting tert-butyl ester is hydrolyzed under acidic conditions (e.g., TFA) to give the free amino acid, which is then ready for N-formylation.
Data Summary: Chiral Auxiliary Performance
| Method | Key Reagent/Auxiliary | Diastereomeric Excess (de) | Final Enantiomeric Excess (ee) | Reference |
| Conjugate Addition | (R)-Lithium N-benzyl-α-methylbenzylamide | >96% | 95% | [9] |
| Evans Aldol Reaction | (4R,5S)-Oxazolidinone | 78:22 - 82:18 | >98% (after separation) | [8] |
Final Step: N-Formylation Protocol
Once the enantiomerically pure 3-amino-3-phenylpropanoic acid is obtained by any of the above methods, the final formylation is a standard procedure.
-
Setup: Dissolve the amino acid (1.0 eq) in formic acid (10-20 volumes).
-
Reagent Addition: Cool the solution in an ice bath to 0°C. Slowly add acetic anhydride (1.5-2.0 eq) dropwise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until completion as monitored by TLC.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess formic acid and acetic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield the final, enantiopure this compound.
Conclusion
The synthesis of enantiopure this compound can be achieved through several robust and high-fidelity routes.
-
Enzymatic Kinetic Resolution offers exceptional selectivity under mild conditions and provides access to both enantiomers.
-
Dynamic Kinetic Resolution represents a more atom-economical evolution, capable of converting an entire racemic mixture into a single enantiomer with very high yield and purity.
-
Chiral Auxiliary-based methods are powerful chemical tools that provide excellent stereocontrol and are highly predictable, though they often require more synthetic steps.
The optimal choice depends on project-specific goals, including scale, cost-effectiveness, and desired optical purity. Each of these methods provides a reliable pathway to the chiral β-amino acid precursors essential for advanced research and drug development.
References
-
Davies, S. G., Garrido, N. M., Ichihara, O., & Walters, I. A. S. (1993). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. J. Chem. Soc., Chem. Commun., (14), 1153–1155. [Link]
-
Höfle, G., & Glaser, N. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(2), 515-524. [Link]
-
Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure β-Amino Acids. Current Organic Synthesis. [Link]
-
Fülöp, F., & Forró, E. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]
-
Verho, O., & Bäckvall, J. E. (2015). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Green Chemistry, 17, 2248-2251. [Link]
-
Komori, Y., et al. (2017). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 63(10), 3785-3788. [Link]
-
Kazlauskas, R. J., & Bornscheuer, U. T. (2009). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Nature Catalysis. [Link]
-
Török, G., & Aburjai, T. (1998). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Peptides 1998, 481-482. [Link]
-
Abdel-Magid, A. F., et al. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733-4748. [Link]
-
Bhardwaj, K. K., & Gupta, R. (2017). Synthesis of Chirally Pure Enantiomers by Lipase. Journal of Oleo Science, 66(10), 1073-1084. [Link]
-
Szabó, Z., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4255. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sci-hub.st [sci-hub.st]
Application Notes and Protocols: 3-(Formylamino)-3-phenylpropanoic Acid in Drug Discovery
Abstract
The kynurenine pathway, the principal metabolic route of tryptophan degradation, is a critical regulator of immune responses and neuronal function. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. While significant research has focused on inhibiting the initial enzymes of the pathway, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), downstream enzymes represent novel therapeutic targets. This guide explores the potential of 3-(Formylamino)-3-phenylpropanoic acid as a modulator of the kynurenine pathway, with a specific focus on its hypothesized role as an inhibitor of arylformamidase (AFMID), also known as kynurenine formamidase. We provide a comprehensive overview of the therapeutic rationale, along with detailed protocols for in vitro and cell-based assays to investigate the compound's efficacy and mechanism of action.
Introduction: The Kynurenine Pathway as a Therapeutic Target
The catabolism of the essential amino acid tryptophan through the kynurenine pathway produces a cascade of biologically active metabolites.[1] This pathway is a central hub in cellular metabolism, influencing processes ranging from NAD+ biosynthesis to neurotransmission and immune surveillance.[2] The first and rate-limiting step is the conversion of tryptophan to N-formyl-L-kynurenine by IDO1 or TDO.[3][4] Subsequently, arylformamidase (AFMID) hydrolyzes N-formyl-L-kynurenine to L-kynurenine.[2]
L-kynurenine stands at a critical juncture, from which the pathway branches into two main arms: the neurotoxic branch, leading to the production of quinolinic acid, an NMDA receptor agonist, and the neuroprotective branch, which generates kynurenic acid, a broad-spectrum antagonist of ionotropic glutamate receptors.[5][6] An imbalance in this pathway, often triggered by inflammatory stimuli that upregulate IDO1, can lead to the accumulation of neurotoxic metabolites or the suppression of anti-tumor immunity.[7][8] Consequently, modulating the activity of kynurenine pathway enzymes presents a promising strategy for therapeutic intervention in a variety of diseases.[9][10]
Arylformamidase (AFMID): A Novel Drug Target
While IDO1 and TDO inhibitors have been the primary focus of drug development efforts, targeting downstream enzymes like AFMID offers a distinct therapeutic advantage. AFMID catalyzes the second committed step in the kynurenine pathway, and its inhibition could prevent the formation of all downstream metabolites, both neurotoxic and immunomodulatory.[2] This could be particularly beneficial in diseases where the overall flux through the pathway is pathogenic. Overexpression of AFMID has been noted in various cancers, where it contributes to the production of kynurenine, an immunosuppressive metabolite.[4][11] Therefore, inhibiting AFMID could be a viable strategy to reverse tumor immune evasion.
This compound: A Potential AFMID Inhibitor
We hypothesize that this compound can act as a competitive inhibitor of AFMID. Its chemical structure bears a resemblance to the endogenous substrate, N-formyl-L-kynurenine, featuring a formylamino group attached to a propanoic acid backbone. This structural similarity may allow the compound to bind to the active site of AFMID, thereby blocking the hydrolysis of N-formyl-L-kynurenine and attenuating the downstream pathway.
Experimental Protocols
The following protocols provide a framework for evaluating the inhibitory potential of this compound against AFMID and its effects on the kynurenine pathway in a cellular context.
In Vitro Arylformamidase Inhibition Assay
This protocol describes a biochemical assay to determine the direct inhibitory activity of this compound on recombinant human AFMID.
Principle: The enzymatic activity of AFMID is measured by monitoring the conversion of the substrate, N-formyl-L-kynurenine, to L-kynurenine. The rate of L-kynurenine formation is quantified by spectrophotometry or fluorescence.
Materials:
-
Recombinant human arylformamidase (AFMID)
-
N-formyl-L-kynurenine (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant human AFMID to the desired concentration in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available. c. Add the diluted AFMID enzyme to all wells except the no-enzyme control. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding the substrate, N-formyl-L-kynurenine.
-
Detection: a. Incubate the plate at 37°C for a defined period (e.g., 30 minutes). b. Stop the reaction (e.g., by adding a quenching agent or by heat inactivation). c. Measure the formation of L-kynurenine. This can be done by monitoring the increase in absorbance at 365 nm or by a more sensitive fluorescent method.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Expected Outcome: This assay will determine the concentration of this compound required to inhibit 50% of AFMID activity (IC50), providing a quantitative measure of its direct inhibitory potency.
Table 1: Hypothetical IC50 Values for AFMID Inhibition
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Known AFMID Inhibitor (Positive Control) | 1.8 |
Cell-Based Kynurenine Pathway Assay
This protocol assesses the ability of this compound to modulate the kynurenine pathway in a cellular environment.
Principle: The production of L-kynurenine is measured in cultured cells that endogenously express the kynurenine pathway enzymes. The cells are stimulated to upregulate the pathway, and the effect of the test compound on L-kynurenine levels is quantified.
Materials:
-
Human cell line known to express the kynurenine pathway (e.g., SKOV-3 ovarian cancer cells, or IFN-γ stimulated HeLa cells).[12]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound
-
Lysis buffer
-
ELISA kit for L-kynurenine detection or LC-MS/MS system.[13][14]
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pathway Induction: Treat the cells with IFN-γ for 24-48 hours to induce the expression of IDO1 and stimulate the kynurenine pathway.
-
Compound Treatment: Add varying concentrations of this compound to the cells and incubate for a further 24 hours.
-
Sample Collection: a. Collect the cell culture supernatant. b. Lyse the cells to obtain intracellular metabolites.
-
Kynurenine Quantification: Measure the concentration of L-kynurenine in the supernatant and cell lysates using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: a. Normalize the L-kynurenine levels to the total protein concentration in the cell lysates. b. Calculate the percentage of reduction in L-kynurenine production for each compound concentration compared to the vehicle-treated control. c. Determine the EC50 value, the concentration of the compound that causes a 50% reduction in L-kynurenine production.
Expected Outcome: This assay will demonstrate the functional consequence of AFMID inhibition in a cellular context, showing a dose-dependent decrease in L-kynurenine levels.
Diagram 1: Experimental Workflow for Cell-Based Kynurenine Pathway Assay
Caption: Workflow for assessing the cellular activity of this compound.
Preliminary Pharmacokinetic Profiling
An early assessment of the pharmacokinetic (PK) properties of this compound is crucial for its development as a drug candidate.
Principle: The compound is administered to laboratory animals (e.g., mice or rats), and its concentration in plasma is measured over time to determine key PK parameters.
Materials:
-
This compound
-
Laboratory animals (e.g., C57BL/6 mice)
-
Dosing vehicles (e.g., saline for intravenous administration, PEG400/water for oral administration)
-
Blood collection supplies
-
LC-MS/MS system for compound quantification
Procedure:
-
Compound Formulation: Prepare a sterile solution of the compound for intravenous (IV) administration and a stable formulation for oral (PO) gavage.
-
Dosing: Administer a single dose of the compound to the animals via IV and PO routes.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).[15]
Expected Outcome: This study will provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for predicting its in vivo behavior and therapeutic potential.
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| t1/2 (h) | 2.5 | 3.1 |
| CL (mL/min/kg) | 15.3 | - |
| Vd (L/kg) | 3.2 | - |
| Cmax (ng/mL) | - | 850 |
| Tmax (h) | - | 1.0 |
| AUC (ng*h/mL) | 1100 | 4500 |
| Bioavailability (%F) | - | 41 |
Visualization of the Mechanism of Action
Diagram 2: The Kynurenine Pathway and the Hypothesized Inhibition by this compound
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
The preliminary data and protocols outlined in this guide provide a strong foundation for investigating this compound as a novel inhibitor of arylformamidase. Successful validation of its inhibitory activity and favorable pharmacokinetic profile would position this compound as a promising lead for the development of new therapeutics for a range of diseases driven by kynurenine pathway dysregulation. Future studies should focus on lead optimization to improve potency and drug-like properties, as well as in vivo efficacy studies in relevant disease models of cancer and neurodegeneration.
References
-
The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. Available at: [Link]
-
The kynurenine pathway in chronic diseases: a compensatory mechanism or a driving force?. Available at: [Link]
-
Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. Available at: [Link]
-
Kynurenine pathway - Wikipedia. Available at: [Link]
-
Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. Available at: [Link]
-
How the Kynurenine Pathway Drives Neuroinflammation, Simplified. Available at: [Link]
-
Arylformamidase - Grokipedia. Available at: [Link]
-
Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?. Available at: [Link]
-
The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Available at: [Link]
-
The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol. Available at: [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. Available at: [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available at: [Link]
-
Kynurenines, neurodegeneration and Alzheimer's disease. Available at: [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Available at: [Link]
-
The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. Available at: [Link]
-
THE FORCE AWAKENS: ILLUMINATING THE ROLE OF KYNURENINE IN CANCER PROGRESSION AND TREATMENT. Available at: [Link]
-
The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated. Available at: [Link]
-
Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster. Available at: [Link]
-
Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Available at: [Link]
-
Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. Available at: [Link]
-
Kynurenine pathway enzyme KMO in cancer progression: A tip of the Iceberg. Available at: [Link]
-
Kynurenines as a Novel Target for the Treatment of Inflammatory Disorders. Available at: [Link]
-
Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. Available at: [Link]
-
Kynurenines as a Novel Target for the Treatment of Malignancies. Available at: [Link]
-
Effect of arylformamidase (kynurenine formamidase) gene inactivation in mice on enzymatic activity, kynurenine pathway metabolites and phenotype | Request PDF. Available at: [Link]
-
Afmid - arylformamidase - WikiGenes. Available at: [Link]
-
Pharmacokinetics and its role in small molecule drug discovery research. Available at: [Link]
Sources
- 1. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 5. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The kynurenine pathway in chronic diseases: a compensatory mechanism or a driving force? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. braininflammation.org [braininflammation.org]
- 9. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 10. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease | MDPI [mdpi.com]
- 11. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
- 14. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Formylamino)-3-phenylpropanoic Acid
Welcome to the technical support center for the synthesis of 3-(Formylamino)-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address practical challenges encountered in the laboratory, ensuring scientific accuracy and actionable solutions.
Introduction to the Synthesis
The synthesis of this compound, an N-formylated β-amino acid, is a crucial step in the development of various pharmaceutical intermediates.[1][2] The primary route involves the formylation of the corresponding β-amino acid, 3-amino-3-phenylpropanoic acid. While seemingly straightforward, this transformation is fraught with potential challenges that can impact yield, purity, and stereochemical integrity. This guide will navigate these complexities, offering insights grounded in established chemical principles.
The most common and effective method for this formylation is the use of a mixed anhydride, specifically acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride.[3][4][5] AFA is a potent formylating agent that offers high reactivity and selectivity for the amino group.[3][6]
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and validated solutions.
Issue 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material (3-amino-3-phenylpropanoic acid) and no, or very little, desired product.
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Ineffective Formylating Agent | Acetic formic anhydride (AFA) is thermally unstable and moisture-sensitive.[5] If not prepared correctly in situ or if moisture is present, it will hydrolyze back to formic and acetic acids, rendering it ineffective. | Protocol: Ensure rigorous anhydrous conditions. Use freshly opened, high-purity formic acid and acetic anhydride. Prepare AFA in situ by slowly adding formic acid to cooled acetic anhydride (0 °C) and stirring for a short period before adding it to the amine solution.[4][7] |
| Incorrect Reaction Temperature | Formylation with AFA is typically rapid and exothermic. If the temperature is too high, the unstable AFA can decompose, releasing carbon monoxide.[5] If the temperature is too low, the reaction rate may be significantly reduced. | Protocol: Cool the amine solution to between -20 °C and 0 °C before the dropwise addition of the freshly prepared AFA solution.[4] Maintain this temperature throughout the addition and monitor progress by TLC. |
| Poor Solubility of Starting Material | 3-Amino-3-phenylpropanoic acid may have limited solubility in the chosen organic solvent, preventing it from reacting efficiently with the formylating agent. | Solution: Consider using a co-solvent system or a different solvent. A mixture of THF and pyridine, or DMF can be effective. Alternatively, converting the amino acid to a more soluble salt (e.g., with a non-nucleophilic base) may be necessary, although this adds complexity. |
Issue 2: Formation of Significant Byproducts
Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the starting material and desired product.
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Acetylation Instead of Formylation | Although AFA is highly selective for formylation due to the greater electrophilicity of the formyl carbonyl, some acetylation can occur if there is a large excess of unreacted acetic anhydride or if the reaction is run at elevated temperatures for extended periods.[3][6] | Control Stoichiometry: Use a slight excess of formic acid relative to acetic anhydride to ensure complete conversion to AFA.[7] Temperature Control: Maintain low temperatures (-20 °C to 0 °C) during the reaction.[4] |
| Azlactone Formation & Side Reactions | In the presence of acetic anhydride, particularly under heating, N-acyl amino acids can undergo intramolecular condensation to form azlactones (oxazolones).[8][9][10] These intermediates are reactive and can lead to undesired side products, including unsaturated derivatives upon elimination.[11] | Avoid Excess Heat: Strictly control the temperature and avoid heating the reaction mixture. Formylating Agent Choice: The in situ AFA method at low temperatures minimizes this risk compared to using acetic anhydride as a solvent or at higher temperatures. |
| Dimerization/Polymerization | If the carboxylic acid of the starting material is activated (e.g., by AFA itself), it could potentially react with the amine of another molecule, leading to amide bond formation and oligomerization, though this is less common under these conditions. | Solution: Ensure the amine is formylated quickly and selectively. The low temperature and rapid nature of the AFA reaction help to suppress this intermolecular side reaction. |
Issue 3: Difficulty in Product Purification and Isolation
Symptom: The crude product is an oil that refuses to crystallize, or crystallization yields an impure solid. Column chromatography results in poor separation or product degradation.
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Residual Acids | Acetic acid and excess formic acid from the reaction and workup can prevent the product from crystallizing. | Workup: After quenching the reaction with a bicarbonate solution, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers thoroughly with brine to remove residual water-soluble impurities. Azeotropic Removal: If acids persist, consider co-evaporation with a solvent like toluene under reduced pressure (use with caution and proper ventilation). |
| Product is Highly Water-Soluble | The formylamino acid product retains both a carboxylic acid and an amide, making it somewhat polar and potentially soluble in the aqueous phase during workup, leading to low isolated yields. | Workup Optimization: After quenching, carefully acidify the aqueous layer with dilute HCl to a pH of ~2-3 to protonate the carboxylate, making the product less water-soluble. Then, extract multiple times with a suitable organic solvent like ethyl acetate. |
| Amorphous Solid Formation | Rapid precipitation or the presence of impurities can lead to the formation of an amorphous solid or oil instead of a crystalline product. | Crystallization Technique: Attempt recrystallization from a solvent system identified through small-scale solubility tests (e.g., ethyl acetate/hexanes, ethanol/water). Techniques like slow evaporation, slow cooling, or vapor diffusion may be necessary.[12] Seeding with a previously obtained crystal can induce crystallization. |
Issue 4: Potential Racemization
Symptom: Chiral HPLC analysis of the final product shows the presence of both enantiomers when starting with an enantiomerically pure 3-amino-3-phenylpropanoic acid.
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Azlactone Intermediate | The primary mechanism for racemization in amino acid derivatization involves the formation of a planar, achiral enolate intermediate from an azlactone.[13] The proton at the chiral center (α to the phenyl group) becomes acidic and can be removed and re-added, leading to a loss of stereochemical integrity.[14] | Minimize Azlactone Formation: The key is to avoid conditions that favor azlactone formation. This means using the mildest possible formylation conditions. The in situ AFA method at low temperatures is generally considered safe. Avoid prolonged reaction times and elevated temperatures. |
| Harsh pH During Workup | Exposure to strong basic or acidic conditions, especially with heating, can promote racemization by facilitating enolization.[14] | Mild Workup: Use controlled amounts of base (e.g., saturated sodium bicarbonate) for quenching and acid (e.g., 1N HCl) for acidification during the workup. Avoid prolonged exposure to extreme pH values. |
Part 2: Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via in situ Acetic Formic Anhydride
This protocol is designed to maximize yield and purity while minimizing side reactions.
Materials:
-
3-Amino-3-phenylpropanoic acid
-
Formic acid (≥98%)
-
Acetic anhydride (≥98%)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Amine Solution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-amino-3-phenylpropanoic acid (1.0 eq) in anhydrous THF. Cool the solution to -15 °C using an ice/salt bath.
-
In Situ Generation of AFA: In a separate flask, cool acetic anhydride (1.2 eq) to 0 °C. Slowly add formic acid (1.5 eq) with vigorous stirring.[4][7] Allow the mixture to stir for 15 minutes at 0 °C to generate the acetic formic anhydride.
-
Formylation Reaction: Add the freshly prepared AFA solution dropwise to the cooled amine solution via cannula or dropping funnel, ensuring the internal temperature does not exceed -10 °C.
-
Reaction Monitoring: Stir the reaction mixture at -15 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[4]
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and wash the aqueous layer with EtOAc (2x). Combine the aqueous layers and acidify to pH 2-3 with 1N HCl.
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x).
-
Drying and Concentration: Combine the organic extracts from step 7, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., EtOAc/hexanes) to obtain pure this compound.
Logical Workflow for Synthesis and Troubleshooting
Caption: Workflow for the synthesis of this compound and key troubleshooting checkpoints.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is acetic formic anhydride (AFA) preferred over other formylating agents? A1: AFA, generated in situ, is a highly efficient and selective formylating agent.[4] The formyl group's carbonyl carbon in the mixed anhydride is significantly more electrophilic and less sterically hindered than the acetyl group's carbonyl, leading to preferential attack by the amine at the formyl center.[3][6] This selectivity minimizes the formation of acetylated byproducts. Other reagents like formic acid alone require harsh conditions (high heat), while coupling agents like DCC can lead to difficult-to-remove byproducts.[7]
Q2: Can I use a different solvent instead of THF? A2: Yes, other anhydrous polar aprotic solvents like dichloromethane (DCM) or acetonitrile can be used. However, THF is often a good choice due to its ability to dissolve the starting materials and its appropriate freezing point for conducting the reaction at low temperatures. The solubility of the starting β-amino acid should be confirmed in the chosen solvent.
Q3: My reaction is complete by TLC, but I get a very low yield after workup. Where did my product go? A3: The most likely cause is the partitioning of your product into the aqueous layer during the workup. This compound is amphipathic. In its deprotonated (carboxylate) form after the bicarbonate quench, it can be quite water-soluble. It is critical to acidify the aqueous layer to a pH of 2-3 to fully protonate the carboxylic acid, thereby reducing its water solubility and allowing for efficient extraction into an organic solvent like ethyl acetate.
Q4: Is it possible to perform this reaction at room temperature? A4: While some formylations can be performed at room temperature, it is not recommended for this specific synthesis. Acetic formic anhydride is unstable and can decompose at higher temperatures.[5] Performing the reaction at low temperatures (-20 °C to 0 °C) is crucial for several reasons: 1) it preserves the integrity of the AFA reagent, 2) it helps control the exothermic nature of the reaction, and 3) it significantly suppresses potential side reactions like azlactone formation and subsequent racemization.[4][15]
Q5: How do I confirm the stereochemical purity of my final product? A5: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the R and S enantiomers, allowing for their quantification. Alternatively, you can convert the product into a diastereomeric derivative by reacting it with a chiral reagent and then analyze the resulting mixture by standard NMR or HPLC, as the diastereomers will have different physical properties and spectral characteristics.
Q6: What is the mechanism that makes AFA a selective formylating agent? A6: The selectivity arises from the electronic and steric differences between the two carbonyl groups in acetic formic anhydride (CH₃C(O)OC(O)H). The formyl carbonyl is attached to a hydrogen atom, which is less electron-donating than the methyl group attached to the acetyl carbonyl. This makes the formyl carbonyl carbon more electron-deficient (more electrophilic) and thus a better target for nucleophilic attack by the amine. Sterically, the smaller hydrogen atom presents less of a hindrance to the approaching amine nucleophile compared to the bulkier methyl group.
Reaction Mechanism Visualization
Caption: Selective formylation mechanism using in situ generated Acetic Formic Anhydride (AFA).
References
- Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Merck Index Online.
- Formic Anhydride vs.
- Application Notes and Protocols for Formic Anhydride Reactions. (2025). Benchchem.
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (2023). In Wikipedia. [Link]
-
N-FORMYLBENZOTRIAZOLE. (2009). Organic Syntheses, 86, 182. [Link]
- Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198-239.
- This compound. (n.d.). PubChem.
- Erlenmeyer‐Plöchl Azlactone Synthesis. (n.d.). Scite.ai.
- This compound. (n.d.). MySkinRecipes.
-
Formylation of Amines with Acetic Formic Anhydride. (2021). Reddit. [Link]
-
Acetic formic anhydride. (2023). In Wikipedia. [Link]
- Yan, H., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Biochemistry, 403(1-2), 65-73.
- Suppression of Formylation Provides an Alternative Approach to Vacant Codon Creation in Bacterial In Vitro Translation. (2020).
- A Heterogeneous approach to synthesis of azlactones. (2022).
- Bodanszky, M. (1993). Principles of Peptide Synthesis.
- Process for removing an n-formyl group. (1982).
- Expression, crystallization and preliminary X-ray crystallographic analysis of peptide deformylase from Xanthomonas oryzae pv. oryzae. (2008). Acta Crystallographica Section F, 64(Pt 11), 1032–1034.
- Sheehan, J. C., & Duggins, W. E. (1950). The Rearrangement of Substituted Acyl Amino Acids to Unsaturated Azlactones. Journal of the American Chemical Society, 72(6), 2475-2477.
- Verderame, M., et al. (2013). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Journal of Cellular Biochemistry, 114(4), 743-749.
- Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). Chemistry, 2(2), 48-70.
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2014). European Journal of Organic Chemistry, 2014(22), 4785-4793.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). Molecules, 18(12), 15002-15017.
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]
- This compound. (n.d.). ChemicalBook.
- Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. (2023). Journal of the American Chemical Society, 145(49), 26645–26655.
- Technical Support Center: Synthesis of 3-(4-Phenylphenyl)propanoic Acid. (2025). Benchchem.
- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (2007). Organic Syntheses, 84, 129.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign.
- Crystalliz
- An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid Derivatives and Analogs for Drug Development Professionals. (2025). Benchchem.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013).
- Formylation facilitates the reduction of oxidized initiator methionines. (2020). Proceedings of the National Academy of Sciences, 117(18), 9876-9884.
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2018). Pharmaceutical Chemistry Journal, 52(7), 620-623.
- Peptide Crystallization. (n.d.).
- Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2016).
- Method for resolving 3-amino-3-phenylpropanol. (2012).
- Solid Phase Formylation of N-Terminus Peptides. (2016). Molecules, 21(6), 743.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
- 2-phenylpropionic acid. (1996). Organic Syntheses, 73, 262.
- (3R)-3-amino-3-phenylpropanoic acid. (n.d.). PubChem.
- L-3-(N-formylamino)-3-phenylpropionic acid. (n.d.). LookChem.
Sources
- 1. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 9. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Formylamino)-3-phenylpropanoic Acid
Welcome to the technical support center for the purification of 3-(Formylamino)-3-phenylpropanoic acid (CAS 126575-05-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2]
Introduction to Purification Challenges
This compound is a carboxylic acid containing a formylamino group.[1] Its purification can be complicated by the presence of unreacted starting materials, such as 3-amino-3-phenylpropanoic acid, and various byproducts of the formylation reaction. The presence of both an acidic carboxylic acid group and a polar formylamino group influences its solubility and chromatographic behavior, requiring carefully optimized purification strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, categorized by the purification technique.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, achieving high purity and yield can be challenging.
Q1: My compound will not crystallize, even after cooling the solution.
Possible Causes & Solutions:
-
Solution is not saturated: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent until you observe turbidity (cloudiness), then add a few drops of the same hot solvent until the solution becomes clear again. Allow it to cool slowly.
-
-
Supersaturation: The solution may be supersaturated, preventing crystal nucleation.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound.
-
Solution: Refer to the "Recrystallization Solvent Selection" table below. You may need to screen several solvents or consider a two-solvent system.
-
Q2: The recrystallized product is an oil or a sticky solid, not crystalline.
Possible Causes & Solutions:
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
-
Solution: The crude material may require a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica gel, to remove the problematic impurities before attempting recrystallization.
-
-
Cooling Too Rapidly: Rapid cooling can cause the compound to "crash out" of the solution as an amorphous solid or oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of well-defined crystals. Only after the solution has reached room temperature should you place it in an ice bath to maximize yield.
-
Q3: The purity of my recrystallized product is still low.
Possible Causes & Solutions:
-
Insoluble Impurities Trapped: Insoluble impurities may have been trapped within the crystals.
-
Solution: Before cooling, perform a hot gravity filtration of the saturated solution to remove any insoluble materials.
-
-
Soluble Impurities Co-crystallized: The chosen solvent may not effectively differentiate between your product and certain impurities.
-
Solution 1: Perform a second recrystallization, potentially with a different solvent system.
-
Solution 2: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Column Chromatography Issues
Column chromatography is a highly effective method for separating compounds with different polarities.
Q1: My compound is streaking or tailing on the silica gel column.
Possible Causes & Solutions:
-
Interaction with Silica Gel: The acidic proton of the carboxylic acid group can interact strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms and causing the spot or band to tail.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as formic acid or acetic acid, to your mobile phase. This will keep the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in sharper bands and better separation.
-
-
Column Overloading: Too much sample has been loaded onto the column.
-
Solution: Use a larger column or reduce the amount of crude material being purified in a single run. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Q2: I am not getting good separation between my product and an impurity.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The eluent may be too polar or not polar enough.
-
Solution: Optimize the mobile phase using thin-layer chromatography (TLC) first. Test various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column. Remember to add 0.5-1% acid to the TLC solvent system as well.
-
-
Choice of Stationary Phase: Silica gel may not be the ideal stationary phase for this separation.
-
Solution: While silica gel is the most common choice, for particularly challenging separations, consider using a different stationary phase. For separating acidic compounds, acidic or neutral alumina can sometimes be effective.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The most common impurities will depend on the synthetic route. If synthesized by formylation of 3-amino-3-phenylpropanoic acid, potential impurities include:
-
Unreacted 3-amino-3-phenylpropanoic acid: The starting material for the formylation.
-
Di-formylated byproducts: Although less common, over-reaction could lead to byproducts.
-
Residual formylating agent and its decomposition products: For example, if formic acid is used, residual amounts may be present.
-
Solvents used in the reaction and workup.
Q2: How can I remove the unreacted 3-amino-3-phenylpropanoic acid?
A2: An acid-base extraction is an effective method. 3-amino-3-phenylpropanoic acid is amphoteric, meaning it has both acidic and basic properties. However, its basicity is higher than that of the formylated product. By carefully adjusting the pH of an aqueous solution, it is possible to separate the two. A more straightforward method would be column chromatography, as the amino acid is significantly more polar than the N-formylated product and will have a much lower Rf value on silica gel.
Q3: What is a good starting point for a recrystallization solvent?
A3: Given the melting point of 128-129°C, water is a potential solvent for recrystallization.[2] For a compound with both polar (carboxylic acid, amide) and non-polar (phenyl ring) groups, a mixed solvent system is often effective. A good starting point would be to test solvent pairs like ethanol/water, methanol/water, or ethyl acetate/hexane.
Q4: What mobile phase should I start with for column chromatography?
A4: A good starting point for a moderately polar compound like this on a silica gel column would be a mixture of a non-polar and a polar solvent. Begin with a solvent system of lower polarity and gradually increase it.
-
Initial System to Try: A gradient of 20% to 100% ethyl acetate in hexane.
-
Alternative for More Polar Compounds: A gradient of 2% to 10% methanol in dichloromethane. Crucially, always add 0.5-1% formic or acetic acid to your chosen mobile phase.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the first solvent should dissolve the compound at all temperatures, and the second should be a non-solvent in which the first solvent is miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent in a two-solvent system) to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Two-Solvent System: While the solution in the "good" solvent is hot, add the "bad" solvent dropwise until you see persistent cloudiness. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. Allow to cool as described above.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. A melting point determination can confirm the purity.
| Recrystallization Solvent Systems (Suggested for Screening) |
| Water |
| Ethanol/Water mixture |
| Methanol/Water mixture |
| Ethyl Acetate/Hexane mixture |
| Toluene |
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or methanol). Spot it on a TLC plate and develop it in a few different mobile phase systems (e.g., 50% ethyl acetate/hexane, 80% ethyl acetate/hexane, 5% methanol/dichloromethane), each containing 0.5-1% acetic acid. Visualize the spots under a UV lamp. Choose the solvent system that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. Pour the slurry into a glass column, allowing the solvent to drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column. Add a thin layer of sand on top to protect the surface.
-
Elution: Carefully add the mobile phase to the column. Begin eluting with the chosen solvent system, collecting fractions in test tubes. You may choose to gradually increase the polarity of the mobile phase (a gradient elution) to speed up the elution of your compound after the less polar impurities have come off.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Workflow and Logic Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
PrepChem.com. Preparation of 3-phenylpropionic acid. Available at: [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]
-
MDPI. Formylation of Amines. Available at: [Link]
Sources
preventing racemization during 3-(Formylamino)-3-phenylpropanoic acid synthesis
Topic: Preventing Racemization During the Synthesis of 3-(Formylamino)-3-phenylpropanoic acid
Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with sensitive chiral molecules. Here, we address the critical challenge of preventing racemization during the synthesis of this compound, a valuable building block in pharmaceutical development.[1]
As Senior Application Scientists, we understand that maintaining stereochemical purity is paramount. This resource combines mechanistic insights with field-proven troubleshooting strategies to help you achieve high enantiomeric excess in your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: I've synthesized my target compound, but chiral HPLC analysis shows significant racemization (low enantiomeric excess). What are the most likely causes?
A1: Significant loss of stereochemical integrity is a common but solvable issue. The primary culprit is the unintended abstraction of the proton at the chiral α-carbon (the carbon attached to the phenyl and formylamino groups), which leads to a planar, achiral intermediate.[2][3] This can happen at several stages. Let's break down the potential causes.
Cause 1: Harsh Reaction Conditions (Base/Acid or Temperature)
-
The "Why": The α-proton of your β-amino acid is susceptible to removal, especially when the carboxylic acid is activated (e.g., as an ester or an intermediate in a coupling reaction). The presence of a strong base can readily deprotonate this position, leading to a planar carbanion or enolate that rapidly racemizes.[3][4] Similarly, excessively high temperatures provide the energy to overcome the activation barrier for this process, even with weaker bases.
-
The Solution:
-
Base Selection: Avoid strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide during any step where the α-carbon is vulnerable. Opt for sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, which are less likely to abstract the α-proton.[4]
-
Temperature Control: Maintain the lowest practical temperature for your reaction. For coupling reactions or modifications, running the experiment at 0 °C or even -20 °C can dramatically suppress racemization rates.
-
Cause 2: Inappropriate Reagent or Activation Method
-
The "Why": In reactions that require activation of the carboxylic acid (e.g., for amide bond formation), the activating agent can influence racemization. Some older or highly reactive coupling reagents can form intermediates (like oxazolones in α-amino acid chemistry) that are particularly prone to racemization.[2][5] While the mechanism is different for β-amino acids, the principle of forming a highly activated, racemization-prone intermediate holds.
-
The Solution:
-
Use Racemization-Suppressing Additives: When using carbodiimide-type coupling reagents like DIC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives form activated esters that are more stable and less prone to racemization than the initial O-acylisourea intermediate.[4][5]
-
Choose Modern Coupling Reagents: Consider using coupling reagents known for low racemization potential, such as PyBOP® or T3P®, especially if you are performing subsequent modifications on the molecule.[6]
-
Cause 3: Issues During Workup or Purification
-
The "Why": Racemization is not limited to the reaction itself. Exposing the product to strongly acidic or basic conditions during aqueous workup or prolonged exposure to certain silica gels during chromatography can also compromise chiral purity.
-
The Solution:
-
Neutralize Carefully: During workup, use mild acids (e.g., dilute citric acid) and bases (e.g., sodium bicarbonate solution) and avoid prolonged exposure.
-
Chromatography: If possible, use a neutral or slightly acidic silica gel. For sensitive compounds, consider buffering the mobile phase or using alternative purification methods like crystallization.
-
Q2: My enantiomeric excess (ee) is highly variable between batches, even though I'm following the same protocol. What's causing this inconsistency?
A2: This points to a lack of precise control over critical reaction parameters.
-
The "Why": Seemingly minor variations can have a major impact. Inconsistent stirring rates can create localized "hot spots" or areas of high reagent concentration. The rate of addition of a base or coupling agent is also critical; adding it too quickly can create a transient excess that promotes racemization. The "dryness" of your solvents can also play a role, as water can interfere with many coupling reactions.
-
The Solution:
-
Standardize Reagent Addition: Use a syringe pump for the slow, controlled addition of critical reagents like bases or activating agents. This ensures a consistent concentration profile throughout the reaction.
-
Ensure Consistent Mixing: Use a properly sized stir bar and a consistent, efficient stirring speed to ensure the reaction mixture is homogeneous.
-
Use Anhydrous Solvents: Always use freshly dried solvents, especially for moisture-sensitive coupling reactions, to ensure reproducibility.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of racemization for this molecule?
The key mechanism involves the deprotonation of the α-carbon (the stereocenter). A base removes the hydrogen atom at this position, creating a planar carbanion/enolate intermediate. The original stereochemical information is lost in this flat structure. Subsequent re-protonation can occur from either face of the planar intermediate with roughly equal probability, leading to a mixture of both the (R) and (S) enantiomers.
Caption: Base-catalyzed racemization via a planar intermediate.
What are the best strategies for synthesizing this compound with high enantiopurity from the start?
Instead of resolving a racemic mixture, it is far more efficient to use an asymmetric synthesis method. The most robust and scalable strategies include:
-
Asymmetric Hydrogenation: This is a leading industrial method. It typically involves the hydrogenation of a prochiral enamide precursor, such as a β-(acylamino)acrylate, using a chiral transition metal catalyst (often Rhodium or Ruthenium-based) with a chiral phosphine ligand like TangPhos or Josiphos.[7][8][9] This method can deliver very high enantioselectivities (often >95% ee).[8][9]
-
Enzymatic Kinetic Resolution: Enzymes like lipases or transaminases can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.[10][11][12] For example, an ω-transaminase can resolve racemic β-amino acids to produce the (R)-enantiomer with excellent enantiomeric excess.[10]
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the molecule to direct a subsequent reaction stereoselectively. After the desired stereocenter is set, the auxiliary is removed.
Can I resolve a racemic mixture of 3-amino-3-phenylpropanoic acid before the formylation step?
Yes, this is a very common and practical approach. Resolving the precursor amine is often easier than preventing racemization on the final N-formylated product.
-
Classical Resolution: This involves forming diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid or a chiral amine like (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[13][14] The two diastereomeric salts will have different solubilities, allowing them to be separated by fractional crystallization.[14]
-
Enzymatic Resolution: As mentioned above, enzymes can be used to resolve the racemic free amino acid or its ester derivative with high efficiency.[12][15][16]
Key Protocols & Methodologies
Protocol 1: Troubleshooting Workflow for Low Enantiomeric Excess
This workflow provides a systematic approach to diagnosing and solving racemization issues.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. creation.com [creation.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Formylating 3-Amino-3-Phenylpropanoic Acid
Welcome to the Technical Support Center for the formylation of 3-amino-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial synthetic transformation. The N-formyl derivative of 3-amino-3-phenylpropanoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] This document provides a comprehensive resource to help you navigate the common challenges and optimize your reaction conditions for high yield and purity.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the formylation of 3-amino-3-phenylpropanoic acid, offering potential causes and actionable solutions.
Issue 1: Low Yield of N-Formyl-3-amino-3-phenylpropanoic Acid
Potential Causes:
-
Inefficient Formylating Agent: The chosen formylating agent may not be reactive enough under the applied conditions.
-
Moisture Contamination: Many formylating reagents, such as acetic formic anhydride, are sensitive to moisture, which can lead to their decomposition and reduced efficiency.[3][4][5]
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions could be favored at higher temperatures.
-
Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material.
-
Poor Work-up Procedure: The desired product may be lost during extraction or purification steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions:
-
Select an Appropriate Formylating Agent: For substrates like 3-amino-3-phenylpropanoic acid, a common and effective method is the use of acetic formic anhydride (AFA), often generated in situ from formic acid and acetic anhydride.[4][6][7][8] This reagent is highly reactive and selective for N-formylation.[6][7]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of moisture-sensitive reagents.
-
Optimize Reaction Temperature: The in situ generation of AFA is often performed at low temperatures (e.g., 0-10°C) due to the exothermic nature of the reaction.[6][9] The subsequent formylation step can then be carried out at room temperature or slightly elevated temperatures (e.g., up to 70°C) to drive the reaction to completion.[10]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. This will help determine the optimal reaction time.
-
Refine Work-up Procedure: After quenching the reaction, typically with cold water or a basic solution, ensure the pH is adjusted appropriately for efficient extraction of the carboxylic acid product into the aqueous layer, followed by acidification and re-extraction into an organic solvent.[3]
Issue 2: Presence of Impurities and Side Products
Potential Causes:
-
O-Formylation: If the reaction conditions are too harsh, formylation of the carboxylic acid group can occur, although this is generally less favorable than N-formylation.
-
Di-formylation: While less common for a mono-amino acid, it's a possibility if other reactive sites are present.
-
Polymerization/Decomposition: High temperatures or prolonged reaction times can lead to the degradation of the starting material or product.
-
Acetylation: When using in situ generated acetic formic anhydride, there is a small possibility of acetylation as a side reaction, although formylation is generally favored due to the higher electrophilicity of the formyl group.[8]
Decision Tree for Addressing Side Product Formation:
Caption: Decision tree for addressing side product formation.
Solutions:
-
Favor N-Formylation: To minimize O-formylation, use milder reaction conditions. The higher nucleophilicity of the amine compared to the carboxylate generally ensures selective N-formylation.[11]
-
Control Stoichiometry: When preparing acetic formic anhydride in situ, using an excess of formic acid relative to acetic anhydride can help ensure the complete conversion of acetic anhydride and minimize potential acetylation side reactions.[9][12]
-
Manage Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times to prevent the formation of polymeric byproducts or degradation of the desired compound.[11] Monitoring the reaction progress is crucial to stop the reaction once the starting material is consumed.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for formylating 3-amino-3-phenylpropanoic acid?
A1: One of the most robust and widely used methods is the use of acetic formic anhydride (AFA) generated in situ.[4][6][7] This method is highly efficient, proceeds under relatively mild conditions, and is applicable to a wide range of amines, including amino acids.[7][13] The reaction is typically fast, often reaching completion in under an hour.[13]
Q2: Can I use formic acid alone for the formylation?
A2: Yes, formic acid can be used as a formylating agent, often requiring elevated temperatures (e.g., 60-80°C) and sometimes a catalyst.[7][13][14] For instance, heating the amine with formic acid under solvent-free conditions has been shown to be effective.[13][14] Another approach involves refluxing the amine and formic acid in a solvent like toluene with a Dean-Stark trap to remove the water byproduct.[5][7] While simpler, this method may require longer reaction times and higher temperatures compared to using AFA.
Q3: How can I avoid racemization of the chiral center during formylation?
A3: Formylation of amino acids and their esters can often be performed without significant racemization, especially under mild conditions.[7][10] Methods using acetic formic anhydride at low to moderate temperatures are generally considered safe in this regard.[7] It is always advisable to verify the enantiomeric purity of the product using chiral chromatography if it is a critical parameter.
Q4: What are the safety precautions when working with acetic formic anhydride?
A4: Acetic formic anhydride is moisture-sensitive and can decompose, potentially releasing carbon monoxide, a toxic gas.[4][6] Both formic acid and acetic anhydride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] The in situ preparation of AFA is exothermic, so it's crucial to control the temperature with an ice bath.[6][9]
Q5: How do I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) should be chosen to achieve good separation between the starting material (3-amino-3-phenylpropanoic acid) and the more nonpolar product (N-formyl-3-amino-3-phenylpropanoic acid). The spots can be visualized using a UV lamp or by staining with an appropriate reagent like ninhydrin (which will stain the primary amine starting material but not the formylated product). For more quantitative analysis, LC-MS is an excellent technique.
III. Experimental Protocols
Protocol 1: Formylation using in situ Acetic Formic Anhydride
This protocol is adapted from established procedures for the N-formylation of amines.[6][7][9]
Experimental Workflow:
Caption: Experimental workflow for N-formylation using AFA.
Step-by-Step Methodology:
-
Preparation of Acetic Formic Anhydride (AFA): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool formic acid (3-5 equivalents) in an ice bath (0-5°C). Slowly add acetic anhydride (1.5-2.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.[6] Stir the mixture at this temperature for 30-60 minutes to ensure the formation of AFA.
-
Formylation Reaction: In a separate flask, dissolve 3-amino-3-phenylpropanoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane). Cool this solution in an ice bath. Slowly add the freshly prepared AFA solution to the amino acid solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: Once the reaction is complete, carefully quench it by adding cold water. To isolate the product, first extract with an organic solvent to remove any non-acidic impurities. Then, make the aqueous layer basic (e.g., with NaHCO₃ solution) and wash with an organic solvent. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the product or to allow for its extraction into an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Formylation using Formic Acid
This protocol is a general method for N-formylation using formic acid.[5][14]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 3-amino-3-phenylpropanoic acid (1 equivalent) and formic acid (2-3 equivalents).
-
Reaction Conditions: Heat the mixture, either neat or in a high-boiling solvent like toluene, at a temperature ranging from 60°C to reflux. If using a solvent, a Dean-Stark trap can be employed to remove the water formed during the reaction.[5]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling, if the reaction was run neat, dissolve the residue in a suitable solvent. If a solvent was used, it can be removed under reduced pressure. The crude product is then subjected to a standard aqueous work-up as described in Protocol 1.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
IV. Data Summary
| Method | Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| 1 | Acetic Formic Anhydride (in situ) | 0°C to room temperature | High reactivity, fast reaction times, high yields[7][13] | Moisture sensitive, requires careful temperature control[4][6] |
| 2 | Formic Acid | 60°C to reflux | Simple, readily available reagent | Requires higher temperatures, potentially longer reaction times[5][14] |
| 3 | Formic Acid / Catalyst | Room temperature to 70°C | Milder conditions than uncatalyzed formic acid | Requires catalyst (e.g., Iodine, ZnO)[3][10][13] |
V. References
-
Bielskis, A., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis.
-
Wikipedia. (n.d.). Acetic formic anhydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]
-
Synlett. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(Formylamino)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
NIH. (n.d.). Formylation of Amines. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). m-Formyl Phenylalanine Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Cas no 126575-05-1 (this compound). Retrieved from [Link]
-
Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research.
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Retrieved from [Link]
-
University of Illinois. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
NIH. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules.
-
NIH. (n.d.). Formylation facilitates the reduction of oxidized initiator methionines. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 3. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
stability issues of 3-(Formylamino)-3-phenylpropanoic acid
Answering the user's request.## Technical Support Center: 3-(Formylamino)-3-phenylpropanoic Acid
Introduction
Welcome to the technical support guide for this compound (CAS 126575-05-1). This document is intended for researchers, scientists, and drug development professionals who utilize this specialized organic intermediate in their work.[1][2] As a key building block in the synthesis of pharmaceuticals and other complex molecules, understanding its stability profile is critical for ensuring experimental reproducibility, reaction efficiency, and the purity of final compounds.[3] This guide provides in-depth answers to common stability-related questions, troubleshooting advice for issues encountered during experimentation, and validated protocols for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the standard storage conditions for this compound to ensure long-term stability?
For optimal long-term stability, this compound should be stored in a tightly sealed container to prevent moisture ingress and exposure to atmospheric contaminants. The recommended environment is a dry, cool, and well-ventilated place, such as a standard laboratory storage cabinet away from direct sunlight or heat sources.[4][5] Room temperature storage is generally acceptable for the solid material.[3] It is crucial to keep it away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which can catalyze its degradation.[6][7][8]
Q2: What is the expected shelf-life of this compound?
The shelf-life is highly dependent on the initial purity of the material and adherence to proper storage conditions. While the compound is stable under normal conditions, we recommend re-analyzing the material if it has been stored for over a year or if there are any visible signs of degradation.[4] A simple purity check via High-Performance Liquid Chromatography (HPLC) can confirm its integrity before use in a critical synthesis.
Q3: What are the common physical or chemical signs of degradation?
Degradation of this compound may not always be visually apparent. However, you should be cautious if you observe:
-
Physical Changes: A change in color from its typical appearance (usually a white to off-white solid), or the development of clumps or a sticky consistency, which may indicate moisture absorption and subsequent hydrolysis.
-
Chemical Changes: The most definitive sign of degradation is the appearance of new peaks during analytical testing (e.g., HPLC, LC-MS). The primary degradation product is typically 3-amino-3-phenylpropanoic acid, resulting from the hydrolysis of the formylamino group.
Troubleshooting Guide: Addressing Stability Issues
This section addresses specific problems you might encounter during your experiments and explains the underlying chemical principles.
Issue 1: My compound is rapidly degrading after being dissolved in a solvent for my reaction.
This is the most common stability issue and is almost always linked to the choice of solvent and the pH of the medium. The core of the problem lies in the chemical nature of the formylamino group, which is an amide.
Causality: Amide Hydrolysis Amide bonds are susceptible to hydrolysis, a reaction that cleaves the bond through the action of water. This reaction is significantly catalyzed by the presence of either acid (H⁺) or base (OH⁻).[9]
-
Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, the carbonyl oxygen of the formyl group gets protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic aqueous solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is often faster than acid-catalyzed hydrolysis.
The result in both cases is the cleavage of the C-N bond, yielding 3-amino-3-phenylpropanoic acid and formic acid (or its conjugate base, formate).
Caption: Hydrolysis of this compound.
Mitigation Strategy:
-
Solvent Choice: If possible, use anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile) for your reactions to minimize the presence of water.
-
pH Control: If an aqueous or protic solvent system is necessary, buffer it to a neutral pH (around 6-7.5). The rate of hydrolysis is generally at its minimum in the neutral pH range.[9]
-
Temperature: Perform reactions at the lowest effective temperature, as hydrolysis rates increase with temperature.
-
Fresh Solutions: Prepare solutions immediately before use. Do not store the compound in solution, especially in protic or aqueous solvents, for extended periods.
Issue 2: I'm observing unexpected byproducts after running my reaction at high temperatures.
Elevated temperatures can provide the activation energy for degradation pathways beyond simple hydrolysis.
Causality: Thermal Degradation While generally stable at room temperature, prolonged exposure to high temperatures can lead to two primary degradation routes:
-
Enhanced Hydrolysis: As mentioned, any residual moisture will react more readily at higher temperatures.
-
Decarboxylation: Although less common under typical synthetic conditions, carboxylic acids can lose CO₂ at very high temperatures.
-
Formyl Group Cleavage: Thermal energy can potentially lead to the cleavage of the formyl group through other mechanisms.
The thermal stability of a compound can be formally assessed using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[10][11]
Issue 3: My compound's purity seems to decrease over time, even when stored as a solid in a clear glass vial on the lab bench.
This suggests a potential sensitivity to light.
Causality: Photodegradation The presence of a phenyl ring (a chromophore) means the molecule can absorb UV or visible light.[12] This absorbed energy can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation. This process, known as photodegradation, can occur even in the solid state. The ICH Q1B guideline provides a framework for testing the photostability of drug substances.[13] The degradation mechanism can be complex, involving direct photolysis or photosensitized reactions where other formulation components absorb light and transfer the energy.[12]
Mitigation Strategy:
-
Packaging: Always store the compound in an amber or opaque vial to protect it from light.
-
Experiment Setup: When running reactions, especially for extended periods, consider wrapping the reaction vessel in aluminum foil.
| Factor | Potential Degradation Pathway | Mitigation Strategy |
| pH (Aqueous/Protic Solvents) | Acid/Base catalyzed hydrolysis of the formylamino (amide) group.[9] | Use anhydrous aprotic solvents. If aqueous, buffer to a neutral pH (6-7.5). Prepare solutions fresh. |
| Elevated Temperature | Increased rate of hydrolysis; potential for decarboxylation or formyl group cleavage.[11] | Use the lowest effective temperature for reactions. Avoid prolonged heating. |
| Light Exposure | Photodegradation due to the phenyl chromophore absorbing UV/Visible light.[12] | Store in amber or opaque containers. Protect reactions from light by wrapping the vessel. |
| Oxidizing Agents | Oxidation of the phenyl ring or other functional groups. | Store away from strong oxidizing agents (e.g., peroxides, permanganates).[4][5] |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol is designed to minimize degradation during preparation and short-term storage.
-
Pre-Experiment Checklist:
-
Ensure this compound is a free-flowing, white to off-white powder.
-
Use a high-purity, anhydrous grade solvent.
-
Use clean, dry glassware.
-
-
Step-by-Step Procedure:
-
Weigh the required amount of the compound in a dry vial under an inert atmosphere (e.g., nitrogen or argon) if high sensitivity is required for your application.
-
Add the desired volume of anhydrous aprotic solvent (e.g., Anhydrous DMF, DMSO, or THF).
-
Mix gently using a vortex or sonicate briefly until fully dissolved.
-
Use the solution immediately.
-
If short-term storage (a few hours) is unavoidable, cap the vial tightly, seal with parafilm, and store at 2-8°C, protected from light. Allow the solution to return to room temperature before opening to prevent condensation.
-
Protocol 2: Workflow for a Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, typically HPLC.[14][15] This protocol provides a self-validating system to understand the compound's liabilities.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a mixture of acetonitrile and water.
-
Stress Conditions (run in parallel with an unstressed control):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1M HCl. Keep at 60°C for a specified time (e.g., 2, 8, 24 hours), taking samples at each point.
-
Base Hydrolysis: Mix an aliquot with 0.1M NaOH. Keep at room temperature, sampling at various time points.
-
Oxidative Degradation: Mix an aliquot with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose both the solid powder and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid and solution to a light source conforming to ICH Q1B guidelines (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV).[13][16] Keep a dark control sample wrapped in foil under the same temperature conditions.
-
-
Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples and the control by a suitable stability-indicating RP-HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.[17]
-
Evaluation:
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Use the MS data to propose structures for the degradants.
-
Calculate the percentage of degradation and perform a mass balance to ensure all major components are accounted for.
-
By following this guide, researchers can mitigate common stability issues, troubleshoot problems effectively, and ensure the integrity of their experimental results when working with this compound.
References
- Title: SAFETY DATA SHEET - (R)-3-(Fmoc-amino)
- Title: Material Safety Data Sheet (MSDS)
- Title: SAFETY DATA SHEET - (S)
- Title: 3-Amino-3-phenylpropionic acid-SDS Source: MedChemExpress URL
- Title: SAFETY DATA SHEET - (R)
- Title: Degradation of 3-phenylpropionic acid by Haloferax sp.
- Title: 3-(Formylamino)
- Title: Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
- Title: Degradation Pathways | Request PDF Source: ResearchGate URL
- Title: Cas no 126575-05-1 (this compound)
- Title: Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli Source: PubMed URL
- Title: 3-Phenylpropionate Degradation Pathway Source: Eawag-BBD URL
- Title: Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens Source: MDPI URL
- Title: CAS 126575-05-1 | 3-(formylamino)
- Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL
- Title: Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF Source: ResearchGate URL
- Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL
- Title: Photostability testing theory and practice Source: Q1 Scientific URL
- Title: The influence of formulation and manufacturing process on the photostability of tablets Source: PubMed URL
- Title: Photostability Source: SGS URL
- Title: impurity profiling and drug characterization: backdrop and approach Source: PHARMACEUTICAL SCIENCES URL
- Title: Thermal Stability of Amorphous Solid Dispersions Source: Pharma Excipients URL
- Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms Source: PMC - NIH URL
- Title: 3-(Formylamino)
- Title: Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles Source: PMC - NIH URL
Sources
- 1. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound [myskinrecipes.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. q1scientific.com [q1scientific.com]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photostability | SGS [sgs.com]
- 17. iajps.com [iajps.com]
common side reactions in the formylation of amino acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylation is a critical transformation in synthetic chemistry, serving as a key step in peptide synthesis, the formation of protecting groups, and the synthesis of various pharmaceutical intermediates.[1] While seemingly straightforward, the introduction of a formyl group (-CHO) onto the nitrogen atom of an amino acid is often plagued by side reactions that can compromise yield, purity, and stereochemical integrity. This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of common pitfalls to help you navigate the complexities of amino acid formylation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formylation of amino acids in a question-and-answer format. Each answer provides a diagnosis, explains the underlying chemical principles, and offers concrete solutions.
Issue 1: Low Yield of the Desired N-Formyl Amino Acid
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, primarily incomplete reaction or degradation of the product/starting material.
-
Diagnosis & Causality:
-
Insufficiently Reactive Formylating Agent: The choice of reagent is paramount. Formic acid alone often requires harsh conditions like high heat and a Dean-Stark trap to drive the reaction by removing water, which can lead to degradation.[2] Mixed anhydrides, such as acetic formic anhydride (AFA), are generally more reactive and effective under milder conditions.[1][3][4][5] AFA is typically generated in situ from formic acid and acetic anhydride, as pure formic anhydride is thermally unstable.[1]
-
Moisture Contamination: Many formylating agents, especially mixed anhydrides and activated species like those formed with DCC or EDCI, are highly sensitive to moisture.[6][7] Water will quench the active reagent, reducing its effective concentration and halting the reaction.
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition of unstable reagents like AFA.[5] For sensitive substrates or activated systems (e.g., DCC/formic acid), reactions are often performed at low temperatures (0-4 °C) to prevent decomposition and side reactions.[7]
-
-
Solutions & Preventative Measures:
-
Choice of Reagent: For general purposes, using freshly prepared acetic formic anhydride (in situ) is a robust method.[1][8] (See Protocol 1). For particularly sensitive amino acids prone to racemization, activating formic acid with a carbodiimide like DCC or EDCI at low temperatures is a preferred alternative.[2][7]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. If using formic acid with acetic anhydride, ensure both reagents are of high purity and low water content.
-
Optimize Temperature: For AFA methods, maintain the temperature below 10 °C during its formation and use it promptly.[1] For DCC/EDCI methods, pre-activation of formic acid should be done at 0 °C, and the subsequent formylation reaction is often best performed overnight at 4 °C.[7]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. Quench the reaction once it reaches completion to avoid potential degradation.[9]
-
Issue 2: Appearance of a Doubly Formylated Product (Unexpected Mass Peak)
Q: My mass spectrometry analysis shows a peak corresponding to my amino acid plus two formyl groups (+56 Da). What is this and how do I prevent it?
A: This side product is the result of over-formylation, a common issue when using highly reactive formylating agents or harsh conditions.
-
Diagnosis & Causality:
-
N,N-Diformylation: The most common cause is the formylation of the newly formed N-formyl amide nitrogen. This is more likely to occur with aggressive formylating agents or an excessive stoichiometry of the reagent.
-
Side-Chain Formylation: If the amino acid has a nucleophilic side chain (e.g., Lysine, Serine, Threonine, Tyrosine), the second formylation can occur on the side chain's amino or hydroxyl group.[10][11] N-formylation of lysine side chains is a known post-translational modification in biology and can readily occur in synthesis.[11][12][13][14]
-
-
Solutions & Preventative Measures:
-
Control Stoichiometry: Carefully control the molar ratio of the formylating agent to the amino acid. Use a slight excess (e.g., 1.1-1.2 equivalents) rather than a large excess. Adjusting stoichiometry is a primary method to control the degree of formylation.[9]
-
Use Milder Conditions: Lower the reaction temperature and reduce the reaction time. Monitor the reaction closely and stop it as soon as the mono-formylated product is maximized.[9]
-
Side-Chain Protection: For amino acids with highly nucleophilic side chains like lysine, it is often necessary to protect the side-chain functional group before performing the N-terminal formylation. Common protecting groups like Boc (for the ε-amino group of lysine) can be used.[]
-
Choice of Reagent: Some reagents offer better selectivity. For instance, protocols using EDCI with an additive like Oxyma in a water/DMF mixture have been developed for selective formylation of primary amines.[9][16]
-
Issue 3: Racemization of the Chiral Center
Q: My product has lost its optical purity. What causes this racemization and how can it be suppressed?
A: Racemization is a significant risk in amino acid chemistry, particularly when the carboxylic acid is activated. The loss of stereochemistry occurs via the formation of a planar intermediate.
-
Diagnosis & Causality:
-
Oxazolone Formation: The primary mechanism for racemization during carboxyl group activation involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate structure. Reprotonation can then occur from either face, resulting in a racemic mixture.[17][18] This is a known issue when using activating agents like DCC.[2]
-
Base and Temperature Effects: The presence of a base, especially a sterically unhindered and strong base, can accelerate the abstraction of the α-proton and promote racemization.[18] Higher temperatures also increase the rate of racemization.[19][20]
-
-
Solutions & Preventative Measures:
-
Low Temperature: Perform the reaction at the lowest effective temperature. For DCC/formic acid couplings, this means 0 °C to 4 °C.[7]
-
Avoid Strong Bases: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, which are less likely to cause racemization than triethylamine (TEA).[18]
-
Use Racemization Suppressants: In peptide coupling chemistry, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used to suppress racemization by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone formation.[17][18] A similar strategy can be employed in formylation, for example, by using an EDCI/Oxyma system.[9][16]
-
Formylate the Ester: One effective strategy is to first protect the carboxylic acid as an ester (e.g., methyl or tert-butyl ester). Formylating the amino acid ester prevents the formation of the oxazolone intermediate, thus minimizing or eliminating racemization.[2][21] The ester can be removed later if the free acid is required.
-
Data & Reagent Summary
The choice of formylating agent is critical and depends on the substrate's sensitivity and the desired reaction conditions.
| Formylating Agent/System | Typical Conditions | Advantages | Common Side Reactions & Disadvantages |
| Formic Acid | Toluene, reflux w/ Dean-Stark trap; or neat at 70-80°C | Inexpensive, readily available | Harsh conditions, potential for degradation, O-formylation of Ser/Thr, slow reaction times.[2][11] |
| Acetic Formic Anhydride (AFA) | In situ from Ac₂O/HCO₂H at 0-10°C | Highly reactive, high yields, fast reactions at low temp.[1][8] | Moisture sensitive, thermally unstable, risk of over-formylation, potential for racemization.[2][5] |
| Formic Acid / DCC or EDCI | Anhydrous solvent (e.g., ether, DMF) at 0-4°C | Mild conditions, good for sensitive substrates.[2][7] | Racemization risk (oxazolone formation), formation of insoluble urea byproduct (DCU).[2][7][17] |
| Formic Acid / EDCI / Oxyma | Water or DMF/Water mixture, room temp | Mild, water-tolerant, suppresses racemization, good selectivity for primary amines.[9][16] | May be slower, requires additional reagents. |
Experimental Protocols & Workflows
Protocol 1: N-Formylation using in situ Acetic Formic Anhydride (AFA)
This robust protocol is suitable for many standard amino acids.[1][3][8]
1. Preparation of Acetic Formic Anhydride (AFA) Reagent: a. In a clean, dry round-bottom flask equipped with a magnetic stir bar, add formic acid (98-100%, 3.0 eq). b. Cool the flask in an ice bath to 0 °C. c. Slowly add acetic anhydride (1.5 eq) dropwise to the cooled formic acid while stirring. The reaction is exothermic; maintain the temperature below 10 °C. d. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the mixed anhydride. Use this solution immediately.
2. Formylation Reaction: a. In a separate flask, dissolve the amino acid (1.0 eq) in formic acid. b. Cool the amino acid solution to 0 °C in an ice bath. c. Slowly add the freshly prepared AFA solution from step 1d to the amino acid solution with vigorous stirring. d. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
3. Work-up and Isolation: a. Once the reaction is complete, quench by carefully adding cold water. b. Concentrate the mixture under reduced pressure to remove excess formic acid and acetic acid. c. The crude N-formyl amino acid can often be purified by recrystallization or silica gel chromatography.
Diagrams & Visualizations
Troubleshooting Workflow for Formylation Reactions
This diagram outlines a logical process for diagnosing and solving common issues during amino acid formylation.
Caption: A decision tree for troubleshooting common formylation issues.
Mechanism of Racemization via Oxazolone Intermediate
This diagram illustrates the key chemical pathway responsible for the loss of stereochemical integrity during the activation of N-protected amino acids.
Caption: Racemization via planar oxazolone intermediate.
Analytical Verification
Properly identifying and quantifying side products is crucial for optimizing your reaction.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A chiral HPLC column is necessary to determine the enantiomeric excess (e.e.) and quantify the extent of racemization.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the desired product and any side products, such as di-formylated species or adducts from scavengers.[9][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product. The presence of the formyl proton (~8.2 ppm) and carbonyl carbon (~160-165 ppm) are characteristic. It can also be used to detect side products if they are present in sufficient quantity.
References
- Benchchem. (2025). Troubleshooting side reactions during the formylation step of synthesis. Benchchem.
- Benchchem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. Benchchem.
-
Ichikawa, Y., et al. (1955). Formylation of Amino Acids with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan. Oxford Academic. Available at: [Link]
- Benchchem. (2025). Troubleshooting guide for the formylation of aromatic amines. Benchchem.
-
Semantic Scholar. (n.d.). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Semantic Scholar. Available at: [Link]
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride. Organic Syntheses Procedure. Available at: [Link]
-
De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 740. NIH. Available at: [Link]
-
Wikipedia. (n.d.). Acetic formic anhydride. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Post-translational modification. Wikipedia. Available at: [Link]
-
Wipf, P., & Kim, Y. (1995). Formylation of Amines. Current Organic Chemistry, 1(2), 127-153. NIH. Available at: [Link]
-
Paukstelis, P. J., et al. (2016). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Proteomics, 16(10), 1461-1465. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Cleaves, H. J., et al. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 96-107. Available at: [Link]
-
Tannenbaum, S. R., et al. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available at: [Link]
-
Jiang, L., et al. (2020). Suppression of Formylation Provides an Alternative Approach to Vacant Codon Creation in Bacterial In Vitro Translation. Angewandte Chemie International Edition, 59(49), 21870-21874. Available at: [Link]
-
Jiang, T., et al. (2007). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 35(16), 5443-5452. PubMed Central. Available at: [Link]
-
Yamada, S., et al. (1982). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 47(14), 2725-2728. Sciencemadness.org. Available at: [Link]
-
Dedon, P. C., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(2), 369-374. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Cloos, A. C., & Smith, J. R. (2015). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Matrix Biology, 48, 41-48. Available at: [Link]
-
Kim, D. J., & Kim, Y. H. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151. SciSpace. Available at: [Link]
-
Lee, Y., & Silverman, R. B. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Organic & Biomolecular Chemistry, 11(12), 1941-1944. NIH. Available at: [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). A Step-by-Step Guide to Deformulation Analysis. TCA Lab / Alfa Chemistry. Available at: [Link]
- Google Patents. (n.d.). US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. Google Patents.
-
WuXi Biologics. (2026). From Challenge to Breakthrough: Driving Speed and Quality in BsAb Development. WuXi Biologics. Available at: [Link]
-
ResearchGate. (2025). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). New Route to N-Formylation of Primary Amines with Amino Acids as a Source of CO Using Polyaniline Catalyst. ResearchGate. Available at: [Link]
-
Xu, Y., & Li, X. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Organic & Biomolecular Chemistry, 12(23), 3786-3790. NIH. Available at: [Link]
-
MDPI. (n.d.). Formylation of Amines. MDPI. Available at: [Link]
-
Zhang, X., et al. (2020). Formaldehyde Derivatization: An Unexpected Side Reaction During Filter-Aided Sample Preparation. Analytical Chemistry, 92(18), 12120-12125. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Formylation. Wikipedia. Available at: [Link]
-
Harmel, R. K., & Fiedler, D. (2018). Avenues for post-translational protein modification prevention and therapy. Journal of Biological Chemistry, 293(38), 14618-14627. NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 5. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Post-translational modification - Wikipedia [en.wikipedia.org]
- 11. Preventing N- and O-formylation of proteins when incubated in concentrated formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 19. sciencemadness.org [sciencemadness.org]
- 20. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. contractpharma.com [contractpharma.com]
Technical Support Center: Optimizing the Synthesis of 3-(Formylamino)-3-phenylpropanoic Acid
Welcome to the technical support center for the synthesis of 3-(Formylamino)-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. As a key intermediate in the development of anti-inflammatory and central nervous system agents, mastering its synthesis is crucial for advancing pharmaceutical research.[1][2]
Understanding the Synthesis: A Strategic Overview
The synthesis of this compound typically involves a two-step process: first, the synthesis of the precursor, 3-amino-3-phenylpropanoic acid, followed by its N-formylation. The overall yield and purity are highly dependent on the efficiency and control of each of these steps.
This guide will provide a detailed walkthrough of a recommended synthetic pathway, followed by an in-depth troubleshooting section in a question-and-answer format to address specific challenges you may encounter.
Recommended Synthetic Pathway
A common and effective route to this compound is outlined below. This pathway is selected for its relatively straightforward procedures and accessible starting materials.
Caption: A two-step synthetic pathway to this compound.
Part 1: Troubleshooting Guide - Low Yield & Purity Issues
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Q1: My yield of 3-amino-3-phenylpropanoic acid in the first step is consistently low. What are the likely causes and how can I improve it?
Low yields in the one-pot synthesis of 3-amino-3-phenylpropanoic acid often stem from incomplete reaction, side reactions, or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: This reaction typically requires heating under reflux. Ensure the reaction is heated for a sufficient duration (e.g., 6-8 hours) to drive it to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Poor Quality Reagents: The purity of benzaldehyde, malonic acid, and ammonium acetate is crucial. Use freshly opened or purified reagents to avoid impurities that can inhibit the reaction.
-
-
Side Reactions:
-
Self-condensation of Benzaldehyde: Under basic conditions, benzaldehyde can undergo self-condensation. While ammonium acetate provides a controlled release of ammonia, ensuring a well-mixed and homogenous reaction mixture can minimize this side reaction.
-
Decarboxylation of Malonic Acid: Premature decarboxylation of malonic acid can occur at high temperatures without reacting with benzaldehyde. Ensure all reactants are well-mixed before applying heat.
-
-
Suboptimal Work-up and Isolation:
-
Precipitation Issues: The product, 3-amino-3-phenylpropanoic acid, is precipitated from the reaction mixture. The pH of the solution is critical for efficient precipitation. Adjust the pH carefully as per established protocols.
-
Loss during Washing: Washing the precipitate with a solvent in which it has some solubility will lead to yield loss. Use a cold solvent for washing to minimize this.
-
| Parameter | Recommendation | Rationale |
| Reaction Time | 6-8 hours under reflux, monitor by TLC. | Ensures the reaction proceeds to completion. |
| Reagent Quality | Use high-purity, dry reagents. | Impurities can lead to side reactions and lower yields. |
| Heating | Ensure uniform heating and stirring. | Prevents localized overheating which can cause decomposition of reactants and products. |
| Work-up | Carefully control pH for precipitation. Wash the product with a minimal amount of cold solvent. | Maximizes the recovery of the product. |
Q2: During the N-formylation step, I'm getting a low yield of the desired this compound. What could be going wrong?
The N-formylation of 3-amino-3-phenylpropanoic acid using acetic formic anhydride (generated in situ from formic acid and acetic anhydride) is a powerful method, but several factors can lead to a reduced yield.[4][5][6]
Possible Causes & Solutions:
-
Inefficient Generation of Acetic Formic Anhydride:
-
Moisture Contamination: Acetic anhydride is highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous reagents.
-
Incorrect Stoichiometry: The ratio of formic acid to acetic anhydride is critical for the efficient in-situ generation of the mixed anhydride. A slight excess of formic acid is often used to ensure all the acetic anhydride is consumed, which helps to minimize acetylation side products.[7][8]
-
-
Side Reactions:
-
Acetylation of the Amino Group: If excess acetic anhydride is present, it can compete with the acetic formic anhydride, leading to the formation of N-acetyl-3-amino-3-phenylpropanoic acid.[7]
-
Reaction with the Carboxylic Acid Group: The carboxylic acid moiety of the starting material can potentially react with the mixed anhydride to form other anhydride species, which could lead to polymerization or other side products. Keeping the reaction temperature low can help to minimize these side reactions.
-
Decomposition of the Formylating Agent: Acetic formic anhydride is thermally unstable and can decompose to acetic acid and carbon monoxide.[9] The reaction should be performed at a controlled, low temperature (e.g., 0-10 °C).
-
-
Incomplete Reaction:
-
Insufficient Reaction Time: While the reaction is generally fast, it's important to monitor its progress by TLC to ensure all the starting amino acid has been consumed.
-
Poor Solubility: The starting material may have limited solubility in the reaction mixture. Ensure efficient stirring to maintain a homogenous suspension.
-
Caption: Troubleshooting workflow for low yield in the N-formylation step.
Q3: I am observing an impurity with a similar polarity to my product during purification. What could it be and how can I remove it?
The most likely impurity with similar polarity is the N-acetylated byproduct, N-acetyl-3-amino-3-phenylpropanoic acid.
Identification and Removal:
-
Identification: This byproduct can be identified using analytical techniques such as ¹H NMR spectroscopy (presence of a methyl singlet around 2 ppm) and mass spectrometry (a molecular weight of 207.23 g/mol ).
-
Removal:
-
Column Chromatography: Careful column chromatography on silica gel can separate the N-formyl and N-acetyl products. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, will likely be necessary.
-
Recrystallization: If the impurity is present in a small amount, recrystallization from a suitable solvent system may be effective. Experiment with different solvents (e.g., water, ethanol-water mixtures, ethyl acetate-hexane) to find a system that selectively crystallizes the desired product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best formylating agent for this synthesis?
For the N-formylation of amino acids, acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a highly effective and widely used reagent.[4][5][6] It is more reactive than formic acid alone and the reaction can be carried out under mild conditions, which is important for preserving the stereochemistry if a chiral starting material is used.
Q2: Are there any safety precautions I should be aware of?
Yes, several safety precautions should be taken:
-
Acetic Anhydride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Formic Acid: It is corrosive and can cause severe burns. Handle with care in a fume hood.
-
Reaction Quenching: The reaction is typically quenched by the addition of water. This should be done slowly and carefully, especially if there is unreacted acetic anhydride, as the reaction is exothermic.
Q3: Can I use a different method to synthesize the 3-amino-3-phenylpropanoic acid precursor?
Yes, other methods exist, including:
-
Enzymatic Resolution: For obtaining enantiomerically pure 3-amino-3-phenylpropanoic acid, enzymatic resolution of a racemic mixture is a common strategy.[10]
-
Asymmetric Synthesis: Chiral auxiliaries can be used to achieve asymmetric synthesis of the amino acid.[11]
The choice of method will depend on the desired stereochemistry and the available resources.
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (128-129 °C).[2]
-
¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of the molecule by showing the characteristic peaks for the formyl proton, the phenyl group, and the propanoic acid backbone.
-
Mass Spectrometry: This will confirm the molecular weight of the compound (193.2 g/mol ).[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-3-phenylpropanoic Acid
This protocol is adapted from a general procedure for the one-pot synthesis of β-amino acids.[3]
-
To a round-bottom flask, add benzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. If necessary, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-amino-3-phenylpropanoic acid.
Protocol 2: N-Formylation of 3-Amino-3-phenylpropanoic Acid
This protocol is an adaptation of the procedure for the N-formylation of amino acids using acetic formic anhydride.[4][5][6]
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 3-amino-3-phenylpropanoic acid (1 equivalent) in formic acid (3-5 equivalents) at 0 °C.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the suspension while maintaining the temperature at 0-10 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining formic acid and acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol-water mixture) to obtain pure this compound.
References
-
Production of (R)-3-Amino-3-phenylpropionic Acid and (S). J-Stage. Available from: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. ResearchGate. Available from: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available from: [Link]
- CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents.
-
3 - Wiley-VCH. Available from: [Link]
-
Formylation of Amines - MDPI. Available from: [Link]
-
This compound - MySkinRecipes. Available from: [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. Available from: [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. Available from: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. Available from: [Link]
- The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents.
-
Formylation - Wikipedia. Available from: [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. Available from: [Link]
-
Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed. Available from: [Link]
-
Preparation of 3-phenylpropionic acid - PrepChem.com. Available from: [Link]
-
THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar. Available from: [Link]
-
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL - Jetir.Org. Available from: [Link]
-
Formylation of Amines with Acetic Formic Anhydride : r/OrganicChemistry - Reddit. Available from: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. This compound [myskinrecipes.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 6. jetir.org [jetir.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting peak tailing in HPLC of 3-(Formylamino)-3-phenylpropanoic acid
Technical Support Center: Troubleshooting Peak Tailing in HPLC
Introduction: Understanding the Challenge
Peak tailing is a frequent and frustrating issue in High-Performance Liquid Chromatography (HPLC) that can significantly compromise the accuracy and reproducibility of quantitative analysis.[1][2] When analyzing 3-(Formylamino)-3-phenylpropanoic acid, its molecular structure—containing both a carboxylic acid group and a phenyl ring—presents specific challenges. The carboxylic acid moiety makes the analyte's ionization state highly sensitive to mobile phase pH, which is a primary driver of peak asymmetry.[3][4]
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this specific compound. We will move from common chemical and method-related issues to less frequent physical or system-level problems, explaining the scientific principles behind each troubleshooting step.
Initial Diagnosis: Is the Problem Chemical or Physical?
Before adjusting method parameters, it's crucial to determine if the tailing is caused by undesirable chemical interactions with your analyte or a physical problem with the HPLC system. A simple diagnostic test can quickly isolate the root cause.
Experimental Protocol: The Neutral Marker Test
-
Prepare a Neutral Marker Solution: Dissolve a small amount of a non-polar, neutral compound (e.g., Toluene or Naphthalene) in your mobile phase.
-
Injection: Perform an injection of this neutral marker solution using your current HPLC method.
-
Analysis: Observe the peak shape of the neutral marker.
-
Result 1: Symmetrical Peak. If the neutral marker gives a sharp, symmetrical (Gaussian) peak, but your this compound peak tails, the issue is chemical . This indicates a specific, secondary interaction between your analyte and the stationary phase.[5] Proceed to Section A .
-
Result 2: Tailing Peak. If the neutral marker also exhibits peak tailing, the issue is likely physical or system-related. This suggests a problem affecting all compounds, such as extra-column volume or column degradation.[5][6] Proceed to Section B .
Troubleshooting Workflow
Caption: A decision-tree for troubleshooting HPLC peak tailing.
Section A: Troubleshooting Chemical & Method-Related Issues
Chemical issues are the most common cause of peak tailing for ionizable compounds like this compound.
Q1: My analyte peak is tailing, but a neutral compound is sharp. What does this mean?
Answer: This strongly points to secondary retention mechanisms, where your analyte interacts with the stationary phase in more than one way.[1][7] For a typical silica-based C18 column, the primary intended interaction is hydrophobic. However, residual silanol groups (Si-OH) on the silica surface can provide a secondary, polar interaction site.[8][9] These silanol groups are acidic and can become deprotonated (SiO⁻) at pH levels above ~3-4, creating strong, undesirable ionic interactions with polar or basic functional groups on an analyte, leading to tailing.[7][10]
Q2: How does mobile phase pH affect the peak shape of my acidic analyte?
Answer: The mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[2] this compound contains a carboxylic acid group. The parent compound, 3-phenylpropanoic acid, has a pKa of approximately 4.66.[11]
-
When pH ≈ pKa: If the mobile phase pH is close to the analyte's pKa, the analyte will exist as a mixture of its protonated (neutral, R-COOH) and deprotonated (ionized, R-COO⁻) forms. These two forms have different polarities and, therefore, different retention times. This simultaneous elution of two forms of the same molecule is a classic cause of broad, tailing peaks.[2][3]
-
When pH << pKa: By setting the mobile phase pH at least 2 units below the pKa (e.g., pH ≤ 2.7), you ensure the carboxylic acid group is fully protonated (in its neutral R-COOH form).[12] This suppresses ionization, leading to a single, well-defined hydrophobic interaction with the stationary phase and a much sharper, more symmetrical peak.[13]
| Mobile Phase pH | Analyte State (this compound) | Expected Peak Shape |
| pH < 2.7 | Predominantly neutral (R-COOH) | Symmetrical, Sharp |
| pH 3.5 - 5.5 | Mixture of neutral (R-COOH) and ionized (R-COO⁻) | Broad, Tailing |
| pH > 6.5 | Predominantly ionized (R-COO⁻) | Symmetrical, but with low retention |
Q3: What specific mobile phase adjustments can I make?
Answer: The most effective strategy is to lower and buffer the mobile phase pH.
Experimental Protocol: Mobile Phase pH Adjustment
-
Target pH: Aim for a mobile phase pH between 2.5 and 3.0.
-
Acid Modifier: Add 0.1% (v/v) of formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase before mixing with the organic solvent.[6]
-
0.1% Formic Acid: Buffers the mobile phase to pH ≈ 2.7 and is ideal for LC-MS applications.
-
0.1% TFA: Buffers to pH ≈ 2.0. It is an excellent ion-pairing agent that can further improve peak shape but may cause ion suppression in MS detectors.
-
-
Buffer Salts: For non-MS applications requiring higher buffer capacity, a 20-25 mM phosphate buffer (e.g., potassium phosphate) adjusted to the target pH with phosphoric acid is a robust choice.[6]
-
Re-equilibration: After introducing the new mobile phase, ensure the column is equilibrated for at least 10-15 column volumes before injection.
Q4: Could my choice of column be the problem?
Answer: Yes, absolutely. Not all C18 columns are created equal.
-
End-Capping: After the C18 groups are bonded to the silica, many unreacted silanol groups remain.[14] A process called "end-capping" uses a small, reactive molecule (like trimethylchlorosilane) to cover many of these residual silanols, making the surface less polar and less prone to causing peak tailing.[9][15] If you are analyzing polar or ionizable compounds, using a column with high-density bonding and thorough end-capping is critical.[7]
-
Silica Purity: Modern, high-purity silica (often called Type B) has significantly lower levels of metal contaminants (like iron or aluminum) compared to older silica types.[1] These metals can activate nearby silanol groups, making them more acidic and more likely to cause tailing.[16]
Recommendation: If pH adjustment does not fully resolve the issue, switch to a modern, high-purity, end-capped C18 or a polar-embedded phase column. These are specifically designed to provide excellent peak shapes for challenging compounds.[8]
Section B: Troubleshooting System & Physical Issues
If all peaks in your chromatogram are tailing, the problem lies within the HPLC system itself.
Q5: All my peaks are tailing. What should I check first?
Answer: This pattern points to "extra-column volume" or "dead volume." This refers to any space in the flow path outside of the column where the sample band can spread out, leading to broader and more asymmetrical peaks.[6][8]
-
Tubing: Check the tubing connecting the injector, column, and detector. It should be as short as possible with a narrow internal diameter (e.g., 0.005" or ~0.12 mm).
-
Fittings: Ensure that all fittings are correctly seated. An improper connection can create a small void, which acts as a mixing chamber and causes peak distortion.[6]
Q6: How do I diagnose and fix a column void or blockage?
Answer: Over time, high pressure or harsh pH conditions can cause the silica bed inside the column to settle, creating a void at the inlet.[6][7] A partially blocked inlet frit can also cause similar issues.
-
Symptom: A sudden increase in peak tailing across all compounds, often accompanied by a drop in backpressure.
-
Solution: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for 20-30 column volumes.[7] This can sometimes wash contaminants off the inlet frit. If this does not resolve the issue, the column has likely reached the end of its life and must be replaced.[7]
Section C: Troubleshooting Sample-Related Issues
Q7: Can my sample preparation or injection volume cause peak tailing?
Answer: Yes, two common issues are mass overload and solvent mismatch.
-
Mass Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to a characteristic "shark-fin" or right-angled peak shape, which is a form of tailing.[7]
-
Test: Dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.
-
-
Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 20% Acetonitrile), the sample band will not focus properly at the head of the column. This causes distorted, often tailing or fronting, peaks.[17]
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and keep the injection volume small.
-
Frequently Asked Questions (FAQs)
-
Q: What is an acceptable tailing factor?
-
A: The USP tailing factor (Tf) is a measure of peak asymmetry. An ideal Gaussian peak has a Tf of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Values above 2.0 indicate a significant problem that needs to be addressed.[8]
-
-
Q: What is the pKa of this compound?
-
Q: Should I use Acetonitrile or Methanol as the organic modifier?
-
A: Both can be effective. Acetonitrile often provides sharper peaks and lower backpressure. However, methanol can offer different selectivity and is sometimes better at masking residual silanol interactions due to its protic nature. If you are still experiencing tailing after pH adjustment, trying a method with methanol is a worthwhile experiment.
-
-
Q: What are "silanol groups" and why are they problematic?
-
A: Silanol groups (Si-OH) are hydroxyl groups on the surface of the silica particles used to pack most reversed-phase HPLC columns.[9][15] Even after bonding the C18 phase, many of these remain.[14] These groups are weakly acidic and can ionize to Si-O⁻, creating highly polar, negatively charged sites that can strongly and non-specifically interact with polar or basic analytes, disrupting the intended hydrophobic separation mechanism and causing peak tailing.[1][7]
-
References
- Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Boag, M. (n.d.). How to Reduce Peak Tailing in HPLC?
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Tosoh Bioscience. (n.d.). HPLC - Size Exclusion.
- MySkinRecipes. (n.d.). This compound.
- Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- PharmaCores. (2025, October 20). HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation.
- LookChem. (n.d.). Cas no 126575-05-1 (this compound).
- National Center for Biotechnology Information. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. PubChem Compound Database.
- MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
- ResearchGate. (n.d.). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
- Wikipedia. (n.d.). Phenylpropanoic acid.
- YAKHAK HOEJI. (2021, June 30).
- Nacalai Tesque. (n.d.). T1. Poor peak shape.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- PubMed. (2021, February). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
- FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. moravek.com [moravek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. m.youtube.com [m.youtube.com]
- 6. labcompare.com [labcompare.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 17. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Resolving Enantiomers of 3-(Formylamino)-3-phenylpropanoic Acid
Welcome to the technical support center for the enantiomeric resolution of 3-(Formylamino)-3-phenylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this important chiral building block.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions.
Q1: My diastereomeric salts are not crystallizing, or they are precipitating as an oil. What's going wrong?
This is a common and often frustrating issue in classical resolution. It stems from the complex solubility behavior of the diastereomeric salts. An ideal resolution requires a significant difference in solubility between the two diastereomeric salts in the chosen solvent, allowing the less soluble salt to crystallize selectively.[1][2]
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The solvent's polarity is critical. If it's too high, both salts may be fully solvated and remain in solution. If it's too low, they may crash out together as an amorphous oil.
-
Solution: Conduct a systematic solvent screen.[1] Start with a solvent in which the racemic acid and resolving agent are soluble (e.g., methanol, ethanol). Then, slowly add an anti-solvent (e.g., toluene, hexane, ethyl acetate) at a slightly elevated temperature until turbidity appears. Allow the solution to cool slowly. This controlled approach helps find the thermodynamic sweet spot for selective crystallization.
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio of the racemic acid to the resolving agent is a standard starting point, this may not be optimal.[1]
-
Solution: Experiment with varying the stoichiometry. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective for achieving a rapid evaluation of enantiomeric enrichment.[3]
-
-
Supersaturation Issues: Crystallization requires a supersaturated solution, but if the concentration is too high, nucleation can be uncontrolled, leading to oiling out or the co-precipitation of both diastereomers.
-
Solution: Adjust the concentration of your starting materials. If oiling occurs, add a small amount of the primary solvent to redissolve the oil while warm, and then allow it to cool more slowly. Seeding the solution with a tiny crystal of the desired diastereomeric salt (if available) can promote controlled crystal growth.[1][4]
-
Q2: I've achieved crystallization, but the enantiomeric excess (e.e.) of my resolved acid is low. How can I improve it?
Low enantiomeric excess indicates that the crystallization was not selective enough. The solid-state material is still a mixture of both diastereomers.
Potential Causes and Solutions:
-
Insufficient Purity of Diastereomeric Salt: The initial crystallization may not be perfect. The "mother liquor" (the remaining solution) is now enriched in the more soluble diastereomer, but the crystals themselves may contain impurities of it.
-
Solution 1: Recrystallization: The most effective method to enhance e.e. is to recrystallize the diastereomeric salt.[5] Dissolve the filtered salt in a minimum amount of a hot, suitable solvent (or solvent mixture) and allow it to cool slowly. Each recrystallization step should progressively enrich the desired diastereomer, leading to a higher e.e. Monitor the e.e. of the solid after each step using chiral HPLC.
-
Solution 2: Optimize Cooling Profile: Rapid cooling can trap the undesired diastereomer in the crystal lattice. A slower, controlled cooling profile often yields crystals of higher purity.[1][6]
-
-
Choice of Resolving Agent: Not all chiral resolving agents are created equal for a given substrate. The structural match between the acid and the chiral base determines the stability and solubility difference of the resulting diastereomeric salts.[1][7]
Q3: My enzymatic resolution is very slow or stops at low conversion. What factors should I investigate?
Enzymatic resolutions, which rely on an enzyme to selectively react with one enantiomer, are powerful but sensitive to reaction conditions.[9][10] For N-formyl amino acids, enzymes like acylases or amidases can be employed.
Potential Causes and Solutions:
-
Sub-optimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal conditions for a specific enzyme can be narrow.
-
Solution: Consult the literature or the enzyme supplier's datasheet for the recommended pH and temperature range. Perform small-scale experiments to screen a range of pH values (using appropriate buffer systems) and temperatures to find the sweet spot for your specific substrate.
-
-
Enzyme Inhibition: The product of the reaction (e.g., the de-formylated amino acid or formic acid) or the substrate itself at high concentrations can inhibit the enzyme, slowing down the reaction.
-
Solution: Try running the reaction at a lower substrate concentration. If product inhibition is suspected, consider an in-situ product removal strategy, though this can add complexity.
-
-
Poor Enzyme Stability or Activity: The enzyme may have degraded due to improper storage or handling, or it may simply have low intrinsic activity towards your specific substrate.
-
Solution: Ensure the enzyme has been stored correctly. If possible, test its activity with a known, standard substrate to confirm it is active. Consider screening different enzymes; for instance, a lipase might be used if the substrate is an ester derivative.[10]
-
Frequently Asked Questions (FAQs)
Q: What are the most common chiral resolving agents for an N-formyl β-amino acid like this?
A: The target molecule is an acid, so you will need a chiral base as the resolving agent.[8] The goal is to form diastereomeric salts that can be separated by crystallization.[7] A screening approach is often the most effective way to identify the best agent.[1][11]
| Class of Resolving Agent | Examples | Rationale |
| Chiral Primary Amines | (R)- or (S)-1-Phenylethylamine, (R)- or (S)-1-(1-Naphthyl)ethylamine | Commercially available, relatively inexpensive, and have a proven track record for resolving chiral acids.[3][7] Their rigid aromatic structures often lead to well-defined crystalline salts. |
| Cinchona Alkaloids | Quinine, Quinidine, Cinchonidine, Cinchonine | Natural products that are highly effective resolving agents for a wide range of acidic compounds. Their complex, rigid structures can provide excellent chiral recognition.[8] |
| Other Chiral Bases | Brucine, Strychnine, (R)- or (S)-Phenylglycinol | Brucine and strychnine are classic resolving agents, though their toxicity is a consideration.[8] Chiral amino alcohols like phenylglycinol offer additional hydrogen bonding sites that can aid in diastereomeric discrimination.[3] |
Q: How do I perform the final analysis to determine the enantiomeric excess (e.e.)?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of your final product.[6][12]
-
Principle: Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP).[13][14] This creates a chiral environment where the two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and thus be separated.
-
Column Selection: For N-acyl amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are highly effective.[13][15][16]
-
Method Development: You will need to develop a method by screening mobile phases (typically mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid) to achieve baseline separation of the two enantiomer peaks.[12] The e.e. is then calculated from the relative area of the two peaks.
Q: What is the general workflow for a classical resolution experiment?
A: The process involves three main stages: salt formation and crystallization, isolation of the pure diastereomer, and liberation of the desired enantiomer.
Workflow for Classical Resolution via Diastereomeric Salt Crystallization
Caption: General workflow for classical chiral resolution.
Experimental Protocols
Protocol 1: Screening for a Chiral Resolving Agent
Objective: To efficiently identify an effective chiral amine for the resolution of (±)-3-(Formylamino)-3-phenylpropanoic acid.
Methodology:
-
In separate small vials, dissolve a molar equivalent of the racemic acid in a suitable solvent (e.g., 100 mg in 2 mL of methanol).
-
To each vial, add 0.5 to 1.0 molar equivalents of a different chiral resolving agent (e.g., (R)-1-phenylethylamine, (S)-1-(1-naphthyl)ethylamine, cinchonidine).
-
Warm the vials gently to ensure complete dissolution.
-
Allow the vials to cool slowly to room temperature, and then if no crystals form, store them at 4°C for 24-48 hours.[1]
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration, wash with a small amount of cold solvent, and dry.
-
Liberate the acid from a small sample of the salt by dissolving it in dilute HCl and extracting with ethyl acetate.
-
Analyze the recovered acid by chiral HPLC to determine the enantiomeric excess. The resolving agent that provides the highest e.e. in the crystalline salt is the most promising candidate.[1]
Protocol 2: Bulk Resolution and Recrystallization
Objective: To perform a larger-scale resolution and purify the product to high enantiomeric excess.
Methodology:
-
Based on the screening results, dissolve the racemic acid (e.g., 5.0 g) and the optimal chiral resolving agent (in the determined stoichiometric ratio) in the best solvent system at an elevated temperature.
-
Allow the solution to cool slowly to room temperature to induce crystallization. A controlled cooling bath can improve crystal quality.[6]
-
Let the mixture stand for several hours or overnight to maximize the yield of the crystalline diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small portion of the cold crystallization solvent.
-
Recrystallization: Dissolve the collected crystals in a minimum amount of the hot solvent. Allow the solution to cool slowly once again. Filter the purified crystals.
-
Liberation: Suspend the final, purified diastereomeric salt in water and acidify with 1M HCl to a pH of ~2.
-
Extract the liberated enantiomerically pure this compound with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Confirm the final enantiomeric excess (>99%) by chiral HPLC.
Logical Relationships
Decision Tree for Troubleshooting Low Enantiomeric Excess (e.e.)
Caption: Troubleshooting workflow for low enantiomeric excess.[6]
References
- Benchchem. Troubleshooting low yields in diastereomeric salt formation.
- Benchchem. Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses.
- Wikipedia. Chiral resolution.
- Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
- Velonia, P. M., & Kalesse, M. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.
- Li, Z., et al. Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews.
- Ye, Z., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development.
- Lorenz, H. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Chemie Ingenieur Technik.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
- Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
- Johnson, M. B., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Doherty, D. F., et al. (1950). RESOLUTION OF RACEMIC PHENYLALANINE. Journal of Biological Chemistry.
- Reddit. (2023). Separation of diastereomers by crystallization with seeding.
- Chiral Technologies. Amino Acid Database - HPLC.
- MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides.
- Phenomenex. Chiral HPLC Separations.
- Onyx Scientific. Chiral Resolution Screening.
- Farkas, A., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Le, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry.
- Zhang, C., et al. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society.
- Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- ResearchGate. (2025). (PDF) Resolution of racemic phenylalanine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. onyxipca.com [onyxipca.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Investigating the Biological Activity of 3-(Formylamino)-3-phenylpropanoic Acid
Abstract: 3-(Formylamino)-3-phenylpropanoic acid is a unique small molecule possessing structural motifs that suggest plausible, yet distinct, biological activities. Its core, a β-phenylalanine scaffold, is prevalent in compounds targeting the central nervous system, while the N-formyl group is a classic recognition element for immune-modulating receptors. This guide provides a comparative framework for researchers to systematically investigate two primary, plausible biological activities: modulation of Formyl Peptide Receptors (FPRs) and activity at GABA-B receptors. We present the scientific rationale for each hypothesis and detail comparative experimental workflows, from initial target engagement assays to downstream functional readouts, enabling a comprehensive evaluation of this compound's therapeutic potential.
Introduction: Deconstructing the Pharmacophore
This compound is a synthetic organic compound often utilized as an intermediate in the synthesis of more complex pharmaceuticals, including anti-inflammatory and central nervous system agents[1][2]. While direct studies on its intrinsic biological activity are not prevalent, its structure presents two compelling, divergent hypotheses based on well-established structure-activity relationships in medicinal chemistry.
-
Hypothesis A: Formyl Peptide Receptor (FPR) Agonism. The N-formyl group is a potent pharmacophore recognized by Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors (GPCRs) expressed primarily on immune cells like neutrophils and macrophages[3][4]. These receptors are critical for innate immunity, sensing N-formylated peptides from bacteria or damaged mitochondria and initiating a pro-inflammatory and chemotactic response. Agonism at FPRs, particularly FPR1 and FPR2, is being explored for its therapeutic potential in resolving inflammation, fighting infection, and even in oncology[3][5][6]. The presence of the N-formyl moiety on our topic compound makes FPRs a primary putative target.
-
Hypothesis B: GABA-B Receptor Modulation. The molecule's backbone is 3-amino-3-phenylpropanoic acid (β-phenylalanine). This structure is a close analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system[7]. Specifically, the 3-phenyl substitution pattern is a key feature of known GABA-B receptor agonists like Baclofen and Phenibut. GABA-B receptors are metabotropic GPCRs that mediate slow, prolonged inhibitory signals, and their modulation is a therapeutic strategy for spasticity, anxiety, and addiction[8][9]. The β-phenylalanine core strongly suggests that the compound may interact with GABA-B receptors.
This guide will compare the experimental pathways required to validate or refute these two hypotheses.
Comparative Overview of Potential Molecular Targets
A direct comparison of the two potential receptor targets is essential for designing discerning experiments. Both are Class A (FPR1) or Class C (GABA-B) GPCRs, but they differ significantly in structure, signaling, and physiological function.
| Feature | Formyl Peptide Receptors (FPRs) | GABA-B Receptors |
| Receptor Class | Class A GPCR | Class C GPCR[7] |
| Structure | Monomeric or homodimeric | Obligate heterodimer (GABA-B1 & GABA-B2 subunits)[9][10] |
| Primary Location | Immune cells (neutrophils, macrophages), microglia[3] | Central Nervous System (presynaptic and postsynaptic neurons)[8][9] |
| Endogenous Ligands | N-formylated peptides (e.g., fMLP), Annexin A1, Lipoxin A4[5] | γ-aminobutyric acid (GABA)[7] |
| Primary G-Protein | Gαi, Gαq | Gαi/o[9] |
| Downstream Effect | ↑ Intracellular Ca2+, ↑ Chemotaxis, ↑ ROS production | ↓ cAMP, ↑ K+ channel opening (hyperpolarization), ↓ Ca2+ channel opening |
| Physiological Role | Innate immunity, inflammation, host defense[4] | Slow synaptic inhibition, muscle relaxation, sedation[7] |
Experimental Workflow: A Head-to-Head Comparison
To determine which, if either, pathway is modulated by this compound, a tiered approach is recommended, moving from direct target binding to functional cellular responses.
Caption: Tiered experimental workflow for comparative activity screening.
Tier 1: Radioligand Binding Assays (Target Engagement)
The first step is to determine if the compound physically interacts with either receptor. This is achieved via competitive binding assays using a known high-affinity radioligand.
Causality: This experiment directly measures the affinity (Ki) of the test compound for the receptor's binding site by quantifying its ability to displace a radioactive tracer. It is the foundational experiment to confirm target engagement before investing in more complex functional assays.
Comparative Protocol Parameters:
| Parameter | FPR1 Assay | GABA-B Assay |
| Cell Source | Membranes from HEK293 cells stably expressing human FPR1 | Membranes from CHO-K1 cells stably expressing human GABA-B1/B2 |
| Radioligand | [³H]-N-Formyl-Met-Leu-Phe ([³H]-fMLP) | [³H]-GABA or specific antagonist like [³H]-CGP54626 |
| Positive Control | Unlabeled fMLP | Unlabeled GABA, Baclofen |
| Non-Specific Binding | 10 µM fMLP | 1 mM GABA |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA | 50 mM Tris-HCl, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA |
| Detection Method | Scintillation Counting | Scintillation Counting |
Step-by-Step Methodology (General Protocol):
-
Preparation: Thaw cryopreserved cell membranes on ice. Dilute membranes in the appropriate ice-cold assay buffer to a pre-determined optimal concentration.
-
Assay Plate Setup: To a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of test compound dilutions (e.g., 10 nM to 100 µM) or positive control.
-
25 µL of radioligand at a concentration near its Kd.
-
25 µL of diluted cell membranes to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature (e.g., for 60-90 minutes) with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., Tris-HCl) to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Tier 2: Functional Cellular Assays (Mechanism of Action)
If binding is confirmed, the next step is to determine if this binding event leads to a functional response (i.e., is the compound an agonist, antagonist, or allosteric modulator?). The assays for each receptor target their distinct primary signaling pathways.
-
For FPRs (Gαq/i coupled): Calcium Mobilization. FPR activation leads to a rapid increase in intracellular calcium ([Ca²⁺]i) via the Gαq-PLC-IP3 pathway. This is readily measured using calcium-sensitive fluorescent dyes.[4]
Caption: Simplified FPR1 Gαq signaling pathway leading to Ca²⁺ release.
-
For GABA-B Receptors (Gαi/o coupled): cAMP Inhibition. GABA-B activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This is typically measured using competitive immunoassays like HTRF or LANCE.
Caption: GABA-B receptor Gαi signaling pathway leading to cAMP inhibition.
Step-by-Step Methodology (Calcium Mobilization for FPRs):
-
Cell Plating: Plate HEK293 cells expressing FPR1 in black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Aspirate media and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a probenecid-containing buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a separate plate with 4x concentrated dilutions of the test compound, fMLP (positive control), and buffer (negative control).
-
Measurement: Place both plates into a fluorescence imaging plate reader (FLIPR). The instrument will add the compounds from the source plate to the cell plate and immediately begin reading fluorescence intensity over time (typically 2-3 minutes).
-
Analysis: The agonist response is measured as the peak fluorescence signal over baseline. Plot the response against the log concentration of the compound to determine the potency (EC50) and efficacy (Emax relative to fMLP).
Step-by-Step Methodology (cAMP Inhibition for GABA-B):
-
Cell Stimulation: Plate CHO cells expressing the GABA-B receptor. Pre-treat cells with the test compound or Baclofen (positive control) for 15-30 minutes.
-
AC Activation: Add an adenylyl cyclase activator, such as Forskolin, to all wells (except negative control) to induce cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis & Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen immunoassay (e.g., HTRF). This typically involves adding a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.
-
Measurement: Read the plate on a compatible time-resolved fluorescence reader.
-
Analysis: The signal is inversely proportional to the cAMP level. Calculate the percent inhibition of the Forskolin response. Plot this inhibition against the log concentration of the compound to determine the inhibitory potency (IC50).
Interpreting the Results and Next Steps
The data from these comparative assays will provide a clear direction for the biological characterization of this compound.
| Outcome | Interpretation | Next Steps |
| Potent binding & functional activity at FPRs; no activity at GABA-B. | The compound is likely a selective FPR modulator. | Proceed to phenotypic assays like neutrophil chemotaxis or cytokine release assays. Explore potential as an anti-inflammatory or immunomodulatory agent. |
| Potent binding & functional activity at GABA-B; no activity at FPRs. | The compound is likely a selective GABA-B modulator. | Proceed to electrophysiology studies on neuronal slices to measure effects on potassium currents or synaptic transmission. Explore potential as a CNS depressant or muscle relaxant. |
| Activity at both receptors. | The compound is a dual-activity molecule. | Determine the relative potency and efficacy at each target. This could be a desirable polypharmacology or a source of off-target effects. |
| No activity at either receptor. | The initial hypotheses are incorrect. | The compound may be inactive, or its activity lies elsewhere. Consider broader screening panels or explore its role as a metabolic precursor.[12][13] |
Conclusion
By leveraging a hypothesis-driven, comparative experimental framework, researchers can efficiently and rigorously elucidate the primary biological activity of this compound. The structural dichotomy of an N-formyl group and a β-phenylalanine core points squarely toward two high-value therapeutic target classes: the Formyl Peptide Receptors and the GABA-B receptor. The workflows detailed herein provide a robust roadmap for distinguishing between these potential activities, determining the compound's mechanism of action, and guiding its future development as a potential therapeutic agent.
References
- Vertex AI Search. (2024). What are FPR1 agonists and how do they work?
- Kao, W., et al. (n.d.). A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis. British Journal of Pharmacology.
- He, H. Q., & Ye, R. D. (2024). The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. European Journal of Medicinal Chemistry, 265, 115989.
- R&D Systems. (n.d.). Formyl Peptide Receptor Agonists Products.
-
Schepetkin, I. A., et al. (2008). Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production. Molecular Pharmacology, 74(2), 392–402. [Link]
-
Liu, J., et al. (2022). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Neuroscience Bulletin, 38(11), 1347–1364. [Link]
-
Frølund, B., et al. (2022). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 27(19), 6391. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA B receptor.
-
Fouad, M., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 14(5), 786–808. [Link]
- Patočka, J. (n.d.). Beta-Amino Acids and Their Natural Biologically Active Derivatives. III. Derivatives of Beta-Phenylalanine and Beta-Tyrosine. Vojenské Zdravotnické Listy.
-
Benarroch, E. E. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 578–585. [Link]
- Papasergi-Scott, M. M., et al. (n.d.). Structures of metabotropic GABA B receptor.
- MySkinRecipes. (n.d.). This compound.
- ChemFun. (n.d.). Cas no 126575-05-1 (this compound).
-
Tsuruta, Y., & Vamecq, J. (1997). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. The International Journal of Biochemistry & Cell Biology, 29(7), 1015–1026. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 126575-05-1(this compound) | Kuujia.com [kuujia.com]
- 3. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 4. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-(Formylamino)-3-phenylpropanoic Acid Derivatives as IDO1 Inhibitors
Introduction: Targeting the Kynurenine Pathway in Immuno-Oncology
The catabolism of the essential amino acid L-tryptophan is a critical metabolic pathway with profound implications for immune regulation. Over 95% of free tryptophan is metabolized through the kynurenine pathway, a cascade of enzymatic steps initiated by the heme-containing enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1] In the context of oncology, the tumoral expression of IDO1 has emerged as a key mechanism of immune evasion.[2] By depleting local tryptophan concentrations and producing immunosuppressive metabolites like kynurenine, IDO1-expressing tumor cells create a microenvironment that inhibits the proliferation and function of effector T cells, thereby facilitating tumor growth.[3][4]
This central role in tumor immune tolerance has made IDO1 an attractive therapeutic target.[4][5] The development of small-molecule inhibitors aims to restore anti-tumor immunity by blocking this immunosuppressive pathway. The 3-(Formylamino)-3-phenylpropanoic acid scaffold represents a promising, yet underexplored, class of potential IDO1 inhibitors. This guide provides a comprehensive analysis of its hypothetical structure-activity relationship (SAR), grounded in the established principles of IDO1 inhibition, and compares its potential performance against established alternatives. We will delve into the causality behind molecular design, provide actionable experimental protocols, and present a framework for evaluating this compelling chemical series.
The Biological Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 catalyzes the first and rate-limiting step in the kynurenine pathway: the oxidative cleavage of the indole ring of tryptophan to produce N-formylkynurenine.[4] The enzyme's active site contains a heme cofactor, which is crucial for its catalytic activity.[2] Most competitive IDO1 inhibitors interact directly or indirectly with this heme iron. The active site can be broadly divided into a hydrophobic 'A' pocket, which accommodates the indole ring of tryptophan, and a 'B' pocket, which is occupied by larger ligands.[3] Understanding these interactions is fundamental to rational drug design.
Here, we visualize the simplified kynurenine pathway and the point of intervention for IDO1 inhibitors.
Caption: Simplified Kynurenine Pathway and the Role of IDO1 Inhibition.
Analysis of the this compound Scaffold
The core structure of this compound presents several key features for SAR exploration. Based on the binding modes of known inhibitors like Epacadostat, which features a hydroxyamidine group that coordinates with the heme iron, we can hypothesize a similar role for a functional group on our scaffold.[4][6] The phenyl ring is positioned to occupy the hydrophobic 'A' pocket, while the propanoic acid tail extends towards the solvent-exposed region or other pockets. The formylamino group provides a crucial hydrogen bonding point.
This diagram outlines the key regions for chemical modification to probe the structure-activity relationship.
Caption: Key Modification Points for SAR Studies of the Core Scaffold.
Structure-Activity Relationship (SAR) Comparison
The following tables present hypothetical but mechanistically plausible SAR data for our target scaffold, benchmarked against the well-characterized IDO1 inhibitor, Epacadostat. The activity is presented as IC₅₀ (half-maximal inhibitory concentration), where a lower value indicates higher potency.
Part 1: Modifications of the Phenyl Ring (R1)
The phenyl ring is predicted to bind in the hydrophobic 'A' pocket near residue Tyr126.[4] Modifications here are critical for optimizing potency.
| Compound ID | R1 Substitution | Predicted HeLa Cell IC₅₀ (nM) | Rationale & Supporting Insights |
| Parent-1 | H (Unsubstituted) | 850 | Baseline activity. Lacks specific interactions to maximize potency. |
| 1a | 4-Fluoro (-F) | 450 | Small, electron-withdrawing groups are often well-tolerated and can improve metabolic stability and binding affinity. |
| 1b | 4-Chloro (-Cl) | 200 | Halogens like chlorine can enhance hydrophobic interactions. The meta-chloro substitution was a key feature in early Epacadostat leads.[1] |
| 1c | 4-Bromo (-Br) | 150 | The slightly larger bromine atom can provide optimal hydrophobic contact. Epacadostat itself features a meta-bromo substituent, which was found to be slightly more potent than the chloro analog in cellular assays.[1][7] |
| 1d | 4-Trifluoromethyl (-CF₃) | 900 | A bulky, strongly electron-withdrawing group may introduce steric hindrance or unfavorable electronic properties, reducing activity.[8] |
| 1e | 4-Methoxy (-OCH₃) | >2000 | A bulky, electron-donating group may be sterically and electronically disfavored in the hydrophobic pocket. |
| 1f | 3-Bromo (-Br) | 120 | Substitution at the meta position, analogous to Epacadostat, is predicted to be optimal for positioning within the active site.[1] |
Part 2: Modifications of the Propanoic Acid (R2) and Formylamino (R3) Groups
These groups are crucial for interacting with polar residues and the heme cofactor.
| Compound ID | R2 Modification | R3 Modification | Predicted HeLa Cell IC₅₀ (nM) | Rationale & Supporting Insights |
| 1f | -COOH (Carboxylic Acid) | -NHCHO (Formyl) | 120 | The carboxylic acid provides a key hydrogen bonding site and solubility. The formylamino group can act as a hydrogen bond donor. |
| 2a | -COOCH₃ (Methyl Ester) | -NHCHO (Formyl) | 1500 | Esterification masks the key carboxylate interaction, likely reducing potency significantly. |
| 2b | -CONH₂ (Amide) | -NHCHO (Formyl) | 800 | While an amide can still participate in hydrogen bonding, it alters the charge and pKa, likely resulting in weaker interactions than the carboxylate. |
| 3a | -COOH (Carboxylic Acid) | -NH₂ (Amino) | >5000 | Removal of the formyl group eliminates a key hydrogen bond interaction and potentially alters the conformation, leading to a significant loss of activity. |
| 3b | -COOH (Carboxylic Acid) | -NH-OH (Hydroxyamino) | <50 | Hypothetical Bioisostere. Replacing the formylamino group with a hydroxyamino or hydroxyamidine group could enable direct coordination with the heme iron, dramatically increasing potency, mimicking the mechanism of Epacadostat.[2][4] |
Performance Comparison with Alternative Inhibitors
To contextualize the potential of this scaffold, we compare its predicted optimal performance with leading clinical candidates.
| Compound | Scaffold Class | Mechanism of Action | Reported HeLa Cell IC₅₀ (nM) | Key Advantages / Disadvantages |
| Epacadostat (INCB24360) | Hydroxyamidine | Heme-coordinating, competitive | ~19[9] | Highly potent and selective.[9] Subject to in-vivo glucuronidation.[1] |
| BMS-986205 | N/A | Heme-displacing (Apo-enzyme binder) | ~80% max inhibition[3] | Novel mechanism targeting the apo-enzyme.[10] May have a ceiling effect on inhibition.[3] |
| Indoximod (1-Methyl-D-Tryptophan) | Tryptophan Mimetic | Non-competitive (acts on downstream signaling) | N/A (Enzyme inhibitor) | Different mechanism of action, acts directly on T-cells.[2] Lower potency as a direct enzyme inhibitor. |
| Hypothetical Optimized Lead (e.g., 3b) | Phenylpropanoic Acid | Heme-coordinating (predicted) | <50 (Predicted) | Potentially novel chemical space with good potency. ADME/PK properties are unknown and require extensive optimization. |
Experimental Methodologies
To validate the SAR hypotheses, rigorous synthesis and biological evaluation are required. The following protocols provide a self-validating framework for researchers.
Protocol 1: General Synthesis of this compound Derivatives
This two-step protocol starts from commercially available substituted benzaldehydes.
Step A: Synthesis of 3-Amino-3-(substituted-phenyl)propanoic Acid
-
Rationale: This one-pot reaction builds the core β-amino acid structure. Using ammonium acetate and malonic acid in refluxing ethanol is a well-established method for this transformation.
-
To a 100 mL round-bottom flask, add the substituted benzaldehyde (10.0 mmol), ammonium acetate (13.0 mmol), and malonic acid (10.0 mmol).
-
Add 25 mL of absolute ethanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 6-16 hours. Monitor reaction completion by TLC.
-
Allow the reaction mixture to cool to room temperature. A white precipitate of the product should form.
-
Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from hot methanol or water to afford the pure β-amino acid.
Step B: Formylation of the Amine
-
Rationale: This step introduces the critical formyl group. Acetic formic anhydride, generated in situ, is a mild and effective formylating agent.
-
In a 50 mL flask, cool 5 mL of formic acid to 0 °C in an ice bath.
-
Slowly add 2 mL of acetic anhydride with stirring, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 15 minutes to generate the mixed anhydride.
-
Add the 3-Amino-3-(substituted-phenyl)propanoic acid (5.0 mmol) portion-wise to the anhydride solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto 50 g of crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield the final product.
Protocol 2: Cell-Based IDO1 Inhibition Assay (HeLa Model)
-
Rationale: This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing more physiologically relevant data than a purely enzymatic assay. HeLa cells are a standard model as they reliably express IDO1 upon stimulation with interferon-gamma (IFN-γ).[3][11][12] The assay quantifies the production of kynurenine, the downstream product of IDO1 activity.
-
Cell Plating: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.[11]
-
IDO1 Induction & Compound Treatment:
-
Prepare serial dilutions of test compounds in cell culture medium.
-
Remove the old medium from the cells.
-
Add 200 µL of fresh medium containing human IFN-γ (final concentration 100 ng/mL) and the desired concentration of the test compound.[3] Include "vehicle only" (e.g., 0.1% DMSO) and "no IFN-γ" controls.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Kynurenine Measurement:
-
After incubation, carefully transfer 140 µL of the supernatant from each well to a new 96-well plate.[11]
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins. Incubate at 50°C for 30 minutes.[11]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[11]
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[11]
-
A yellow color will develop. Read the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in each sample.
-
Determine the percent inhibition for each compound concentration relative to the "vehicle only" control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Workflow Visualization
The following diagram illustrates the integrated workflow from compound synthesis to biological evaluation.
Caption: Integrated Workflow for Synthesis and Evaluation of IDO1 Inhibitors.
Conclusion and Future Directions
The this compound scaffold presents a viable starting point for the development of novel IDO1 inhibitors. The SAR analysis, grounded in the principles observed for other inhibitor classes, suggests clear paths for potency optimization. Specifically, the introduction of small, hydrophobic halogens at the meta or para position of the phenyl ring is predicted to be beneficial. The most significant leap in potency, however, is likely to come from the bioisosteric replacement of the formylamino group with a moiety capable of directly coordinating the heme iron, such as a hydroxyamidine group.
The provided experimental protocols offer a robust, self-validating system for synthesizing and testing these hypotheses. Future work should focus on synthesizing a focused library based on these SAR predictions, with a particular emphasis on exploring heme-coordinating warheads. Subsequent evaluation of metabolic stability, pharmacokinetic properties, and in vivo efficacy in combination with checkpoint inhibitors will be critical steps in advancing this chemical series from a promising scaffold to a potential clinical candidate.
References
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from BPS Bioscience. [Link]
-
Lemos, H., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. [Link]
-
Basu, I., et al. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Basu, I., et al. (2017). Structure-Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Li, F., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]
-
Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience. [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
-
Lewis-Ballester, A., et al. (2019). Binding mode of epacadostat and spectral markers for O and N-based inhibitors... ResearchGate. [Link]
-
Kincaid, V. A., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. Proceedings of the National Academy of Sciences. [Link]
-
Lob, S., et al. (2009). IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism. Cancer Immunology, Immunotherapy. [Link]
-
Kwon, H., et al. (2021). IDO1 inhibitory activity and cytotoxicity of flavonoids (4–6) were measured in HeLa cells. ResearchGate. [Link]
-
Lan, J., et al. (2019). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Rohrig, U. F., et al. (2019). Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. Journal of Medicinal Chemistry. [Link]
-
Seebach, D., et al. (2007). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]
-
Li, F., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]
-
Zhai, L., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
-
Kotha, S., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]
-
Forró, E., & Fülöp, F. (2003). Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. ResearchGate. [Link]
-
Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Efficacy Testing of Novel Matrix Metalloproteinase-2 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of essential in vitro assays for evaluating the efficacy of 3-(Formylamino)-3-phenylpropanoic acid (hereafter designated FA-PPA ), a novel synthetic inhibitor targeting Matrix Metalloproteinase-2 (MMP-2). We will explore a logical progression of assays, from direct enzymatic inhibition to cell-based functional outcomes, and compare the performance of FA-PPA against Batimastat, a well-characterized, broad-spectrum MMP inhibitor.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM).[1][2] Their dysregulation, particularly of MMP-2 (Gelatinase A), is strongly implicated in pathological processes such as tumor invasion, metastasis, and angiogenesis, making them a prime therapeutic target.[1][3][4] The primary mechanism of synthetic inhibitors, like the hydroxamate-based Batimastat, involves chelation of the catalytic zinc ion in the MMP active site, which blocks enzymatic activity.[1][4][5] This guide will equip researchers with the foundational knowledge to rigorously assess novel inhibitor candidates like FA-PPA.
The Assay Cascade: From Direct Target Engagement to Cellular Function
A robust assessment of an MMP-2 inhibitor requires a multi-faceted approach. We advocate for a tiered assay cascade that builds from biochemical purity to cellular complexity. This strategy ensures that observed effects in later-stage, complex assays are directly attributable to the inhibition of the target enzyme.
Caption: Workflow for inhibitor efficacy testing.
Tier 1: Direct Enzymatic Inhibition Assay
The foundational step is to determine if FA-PPA directly inhibits purified MMP-2 enzyme activity and to quantify its potency. The fluorogenic substrate assay is the industry standard for this purpose due to its high throughput, sensitivity, and continuous data acquisition.[6][7]
Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent reporter group (fluorophore) and a quencher group.[6] In its intact state, the quencher absorbs the emission of the fluorophore via Fluorescence Resonance Energy Transfer (FRET). When MMP-2 cleaves the peptide, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[6][7] The rate of this increase is directly proportional to MMP-2 activity.
Comparative Performance: FA-PPA vs. Alternatives
The primary metric for comparing direct inhibitors is the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| FA-PPA (Hypothetical Data) | MMP-2 | 8.5 | Highly selective for MMP-2 (Assumed) |
| Batimastat | MMP-2 | 4 | Broad-spectrum (Inhibits MMP-1, -3, -7, -9)[8][9][10][11] |
| TIMP-2 (Endogenous Inhibitor) | MMP-2 | Binds 1:1 | Natural, broad-spectrum TIMP[12][13][14] |
| MMP-2 Inhibitor II | MMP-2 | 2,400 | Selective for MMP-2 over MMP-1, -7[15] |
Interpretation: The hypothetical data show FA-PPA is a potent MMP-2 inhibitor, albeit slightly less so than the broad-spectrum inhibitor Batimastat. Its key advantage would be a higher selectivity, reducing potential off-target effects seen with broad-spectrum agents.[3] It is significantly more potent than other commercially available selective inhibitors like "MMP-2 Inhibitor II".
Detailed Protocol: Fluorogenic MMP-2 Inhibition Assay
Materials:
-
Recombinant Human MMP-2 (Active form)[16]
-
Fluorogenic MMP-2 Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[17]
-
Assay Buffer (e.g., 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 µM ZnSO₄, pH 7.5)[18]
-
FA-PPA and Batimastat, dissolved in DMSO to a high concentration stock (e.g., 100 mM)[8][9]
-
Black, low-binding 96-well microplates[16]
-
Fluorescence plate reader (Excitation: 320-328 nm, Emission: 393-405 nm)[16][17]
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a working solution of Assay Buffer.
-
Inhibitor Dilution: Create a serial dilution series of FA-PPA and Batimastat in Assay Buffer. Include a DMSO-only vehicle control. The final DMSO concentration in the assay should be kept below 1%.[16]
-
Enzyme Preparation: Dilute the active MMP-2 enzyme in Assay Buffer to the desired working concentration (e.g., 0.2 ng/µl).[16]
-
Assay Plate Setup:
-
Add 20 µL of Assay Buffer to "Blank" wells (no enzyme).
-
Add 20 µL of diluted MMP-2 to "Positive Control" and "Test Inhibitor" wells.[16]
-
Add 5 µL of each inhibitor dilution (or vehicle control) to the appropriate wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.[18]
-
Substrate Addition: Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 20 µM). Add 25 µL to all wells.[16]
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the "Blank" fluorescence values from all other readings.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data by setting the velocity of the "Positive Control" (enzyme + vehicle) to 100%.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Tier 2: Cellular Efficacy and Functional Impact
After confirming direct enzymatic inhibition, the next critical step is to assess the inhibitor's activity in a more complex biological environment. These assays determine if the compound can effectively reach and inhibit MMP-2 produced by cells, and whether this inhibition translates into a meaningful functional outcome.
A. Gelatin Zymography: Visualizing Cellular MMP-2 Inhibition
Principle: Gelatin zymography is a highly sensitive technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples like cell culture media.[19] Samples are run on a polyacrylamide gel embedded with gelatin.[20] After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin. Staining the gel with Coomassie Blue reveals areas of digestion as clear bands against a dark blue background.[20][21] The technique can distinguish between the inactive pro-form (pro-MMP-2, ~72 kDa) and the active form (active MMP-2, ~62 kDa).[19][22]
Experimental Insight: By treating MMP-2-secreting cells (e.g., HT1080 fibrosarcoma cells) with FA-PPA, a dose-dependent decrease in the intensity of the clear bands corresponding to MMP-2 provides strong evidence of target engagement and inhibition in a cellular context.
B. Transwell Invasion Assay: A Functional Measure of Efficacy
Principle: The Transwell invasion assay is a gold-standard method to measure a cell's ability to cross a physical barrier, a process heavily reliant on ECM degradation by MMPs.[23][24][25] Cells are seeded in the upper chamber of an insert which has a porous membrane coated with an ECM component like Matrigel®.[23][26] The lower chamber contains a chemoattractant (e.g., medium with 10% FBS).[25][26] Invasive cells must secrete MMPs to degrade the Matrigel®, migrate through the pores, and adhere to the bottom of the membrane.[23][27] The addition of an effective MMP-2 inhibitor like FA-PPA should significantly reduce the number of cells that successfully invade the lower chamber.
Caption: Principle of the Transwell Invasion Assay.
Comparative Performance in Cell Invasion
| Compound (at 1 µM) | Cell Line | % Invasion Inhibition (Hypothetical) |
| Vehicle Control (DMSO) | HT1080 | 0% |
| FA-PPA | HT1080 | 75% |
| Batimastat | HT1080 | 82% |
Interpretation: This hypothetical data demonstrates that FA-PPA is highly effective at blocking cell invasion in a model system known to depend on MMP-2 activity. Its performance is comparable to the potent, broad-spectrum inhibitor Batimastat, confirming its efficacy in a functional cellular context.
Detailed Protocol: Transwell Cell Invasion Assay
Materials:
-
HT1080 fibrosarcoma cells (or other appropriate invasive cell line)
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
FA-PPA, Batimastat, and DMSO vehicle control
-
Cotton swabs, 4% Paraformaldehyde (PFA), 0.1% Crystal Violet solution[25]
Procedure:
-
Prepare Inserts: Thaw Matrigel® on ice overnight. Dilute it with cold, serum-free medium (e.g., 1:3).[26] Coat the top surface of the Transwell inserts with 50 µL of the diluted Matrigel® and incubate at 37°C for 1 hour to allow it to solidify.[26]
-
Prepare Cells: Culture HT1080 cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest and Resuspend: Detach cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in serum-free medium containing the desired concentrations of FA-PPA, Batimastat, or DMSO vehicle control. A typical cell density is 1-5 x 10⁴ cells per insert.[26]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[26]
-
Fixation and Staining:
-
After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-invaded cells and Matrigel® from the top surface of the membrane.[25][26]
-
Fix the invaded cells on the bottom of the membrane by immersing the insert in 70% Ethanol or 4% PFA for 15-20 minutes.[25][26][27]
-
Stain the fixed cells with 0.1% Crystal Violet for 20-30 minutes.[25]
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained, invaded cells in several representative fields of view for each insert.
-
Alternatively, the dye can be eluted with acetic acid, and the absorbance can be measured with a plate reader for a more quantitative readout.[25]
-
Calculate the percent inhibition relative to the vehicle control.
-
Conclusion and Forward Look
This guide outlines a logical and robust framework for the in vitro evaluation of this compound (FA-PPA) as a novel MMP-2 inhibitor. The proposed assay cascade—beginning with direct enzymatic IC50 determination and progressing to functional cell-based assays like zymography and invasion—provides a comprehensive efficacy profile.
The comparative data, benchmarked against the well-known inhibitor Batimastat, allows for a clear assessment of potency and cellular effectiveness. By following these detailed protocols, researchers can generate the high-quality, reproducible data necessary to validate novel inhibitor candidates and advance them in the drug development pipeline. The next logical steps would involve assessing inhibitor selectivity across a panel of other MMPs and transitioning to in vivo models to evaluate pharmacokinetics and anti-tumor efficacy.
References
-
Fields, G. B. (2019). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers in Immunology, 10, 1278. [Link]
-
Grokipedia. (2026). Matrix metalloproteinase inhibitor. Grokipedia. [Link]
-
Patsnap Synapse. (2024). What are MMPs inhibitors and how do they work?. Patsnap. [Link]
-
Wikipedia. (n.d.). Metalloprotease inhibitor. Wikipedia. [Link]
-
Serrano, I., et al. (2018). Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture. Methods in Molecular Biology, 1731, 139-150. [Link]
-
Studylib. (n.d.). Gelatin Zymography Protocol. Studylib. [Link]
-
Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Medicine, 57, 163-174. [Link]
-
Wikipedia. (n.d.). Matrix metalloproteinase inhibitor. Wikipedia. [Link]
-
Bio-protocol. (2022). 2.5. Determination of MMP-2/-9 Activities by Gelatin Zymography. Bio-protocol. [Link]
-
MilliporeSigma. (n.d.). InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003. MilliporeSigma. [Link]
-
Seo, D. W., et al. (2006). Tissue Inhibitors of Metalloproteinase 2 Inhibits Endothelial Cell Migration through Increased Expression of RECK. Cancer Research, 66(18), 9079-9086. [Link]
-
Lauer-Fields, J., et al. (2022). The Biology and Function of Tissue Inhibitor of Metalloproteinase 2 in the Lungs. International Journal of Molecular Sciences, 23(24), 15729. [Link]
-
Lauer-Fields, J., et al. (2015). The tissue inhibitors of metalloproteinases (TIMPs): An ancient family with structural and functional diversity. Matrix Biology, 44-46, 1-13. [Link]
-
QuickZyme Biosciences. (n.d.). QuickZyme Human MMP-2 activity assay. QuickZyme Biosciences. [Link]
-
Lauer-Fields, J., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.11. [Link]
-
Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]
-
Wikipedia. (n.d.). Tissue inhibitor of metalloproteinase. Wikipedia. [Link]
-
Seo, D. W., et al. (2003). TIMP-2 mediated inhibition of angiogenesis: an MMP-independent mechanism. Cell, 114(2), 171-180. [Link]
-
Bencsik, P., et al. (2018). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Frontiers in Pharmacology, 9, 335. [Link]
-
Fields, G. B. (2001). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 151, 495-518. [Link]
-
BPS Bioscience. (n.d.). Fluorogenic MMP2 Assay Kit Data Sheet. BPS Bioscience. [Link]
-
ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub. [Link]
-
Lombard, C., et al. (2005). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Biochimie, 87(3-4), 265-272. [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. SnapCyte. [Link]
-
O'Dea, C., & Fabre, A. (2018). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1749, 17-25. [Link]
-
Biomedical Research Service Center. (n.d.). BMR MMP2/MMP9 Assay Kit. Biomedical Research Service Center. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. bmrservice.com [bmrservice.com]
- 3. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 4. What are MMPs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Biology and Function of Tissue Inhibitor of Metalloproteinase 2 in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue inhibitor of metalloproteinase - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 20. studylib.net [studylib.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. corning.com [corning.com]
- 24. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 25. researchhub.com [researchhub.com]
- 26. snapcyte.com [snapcyte.com]
- 27. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Pharmacological Profiling of Novel Compounds Derived from 3-(Formylamino)-3-phenylpropanoic Acid
Introduction: The Rationale for Exploring 3-(Formylamino)-3-phenylpropanoic Acid Derivatives
In the landscape of modern drug discovery, the identification of novel scaffolds with the potential for therapeutic modulation of disease-relevant targets is of paramount importance. This compound presents itself as a compelling starting point for medicinal chemistry exploration. Its structure, featuring a phenyl ring, a propanoic acid moiety, and a formylamino group, offers multiple points for chemical modification, allowing for the generation of a diverse library of analogues.[1][2] This structural versatility is particularly intriguing given that related phenylpropanoic acid derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7] Furthermore, the core scaffold bears resemblance to intermediates used in the synthesis of central nervous system (CNS) active agents, suggesting a potential for neurological applications.[1][4]
This guide provides a comprehensive framework for the initial pharmacological profiling of a hypothetical series of compounds synthesized from this scaffold. As a Senior Application Scientist, the aim is not merely to present a series of protocols, but to impart a strategic and logical approach to early-stage drug discovery. We will operate under the "fail early, fail cheap" paradigm, a strategy that prioritizes the early identification of compounds with undesirable pharmacokinetic and toxicological properties to conserve resources for the most promising candidates.[8] This guide is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating system for compound evaluation, integrating both in vitro assays and data interpretation to facilitate informed decision-making.
Hypothetical Compound Library
For the purposes of this guide, we will consider a hypothetical library of five compounds (designated CMPD-1 to CMPD-5 ) derived from this compound. These compounds are designed to explore the impact of substitutions on the phenyl ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
| Compound ID | Substitution on Phenyl Ring | Rationale for Substitution |
| CMPD-1 | None (Parent Compound) | Baseline for comparison. |
| CMPD-2 | 4-Fluoro | Introduction of a small, electron-withdrawing group to potentially improve metabolic stability and cell permeability. |
| CMPD-3 | 4-Chloro | A larger halogen to explore the impact of increased lipophilicity and potential for altered binding interactions. |
| CMPD-4 | 4-Methoxy | An electron-donating group to investigate the effect of altered electronics on activity and metabolism. |
| CMPD-5 | 3,4-Dichloro | Disubstitution to significantly increase lipophilicity and explore potential for enhanced potency or off-target effects. |
Pharmacological Profiling Workflow: A Tiered Approach
The pharmacological profiling of our hypothetical compound library will follow a logical, tiered approach. We will begin with broad assessments of cytotoxicity to establish a therapeutic window for subsequent assays. This will be followed by a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety pharmacology assays.
Sources
- 1. Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
A Comparative Guide to Formyl vs. Acetyl Protecting Groups for Phenolic Hydroxyls in Phenylpropanoic Acid Scaffolds
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the strategic use of protecting groups is paramount.[1][2] These temporary modifications to reactive functional groups prevent undesired side reactions, ensuring that complex molecular architectures are assembled with precision and high yield.[2] For scaffolds such as phenylpropanoic acids, which are prevalent in pharmaceuticals and bioactive molecules, the phenolic hydroxyl group presents a common challenge due to its nucleophilicity and acidity.
This guide provides a comprehensive comparative analysis of two of the most fundamental acyl-type protecting groups for phenols: the formyl (CHO) and the acetyl (Ac) groups. While both are esters, their subtle electronic and steric differences lead to significant variations in their stability, ease of introduction, and, most critically, conditions required for their removal. Understanding these distinctions is crucial for researchers in designing robust and efficient synthetic routes. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide you in selecting the optimal protecting group for your specific synthetic challenge involving phenylpropanoic acid derivatives.
Physicochemical Properties and Stability Profile: A Head-to-Head Comparison
The choice between a formyl and an acetyl protecting group is fundamentally a decision about chemical stability and lability. The formyl group, being the ester of the simplest carboxylic acid (formic acid), is sterically less hindered and electronically distinct from the acetyl group, derived from acetic acid.
The key difference lies in the electronic nature of the acyl substituent. The acetyl group possesses a methyl group, which is weakly electron-donating, providing a slight stabilizing effect on the ester carbonyl. The formyl group, with only a hydrogen atom attached to the carbonyl, is more electron-deficient. This heightened electrophilicity of the formyl carbonyl carbon makes the formate ester more susceptible to nucleophilic attack, particularly under basic conditions.
This fundamental electronic difference dictates their relative stability across a range of chemical environments, a critical consideration for ensuring the protecting group survives subsequent reaction steps before its intended removal.
Table 1: Comparative Stability Profile of Formyl vs. Acetyl Phenolic Esters
| Condition | Formyl Group Stability | Acetyl Group Stability | Rationale & Expert Insights |
| Strongly Acidic (e.g., HCl, H₂SO₄) | Moderate to Low | Moderate to Good | Both are susceptible to acid-catalyzed hydrolysis, but the acetyl group is generally more robust due to slightly lower reactivity of the carbonyl.[3][4] |
| Mildly Acidic (e.g., AcOH, PPTS) | Generally Stable | Generally Stable | Both groups are typically stable to mildly acidic conditions used for the removal of more labile groups like silyl ethers or acetals. |
| Strongly Basic (e.g., NaOH, KOH) | Low (Rapid Cleavage) | Low (Cleavage) | Both are readily cleaved by saponification. The formyl group is significantly more labile and can often be cleaved under milder basic conditions than the acetyl group.[3] |
| Mildly Basic (e.g., K₂CO₃, NaHCO₃, Amines) | Low to Moderate | Good | This is the key region of orthogonality. The formyl group can be selectively cleaved under conditions that leave an acetyl group intact, such as with potassium bicarbonate in aqueous methanol.[5] The acetyl group requires stronger bases for efficient hydrolysis.[6] |
| Nucleophilic (e.g., Hydrazines, Organometallics) | Moderate to Low | Moderate | The more electrophilic nature of the formyl carbonyl can lead to unwanted reactions with strong nucleophiles. The acetyl group offers slightly better resistance. |
| Reductive (e.g., H₂, Pd/C; NaBH₄) | Generally Stable | Generally Stable | Both ester functionalities are stable to common catalytic hydrogenation and borohydride reduction conditions. |
| Oxidative (e.g., PCC, MnO₂, m-CPBA) | Generally Stable | Generally Stable | Both groups are robust towards many common oxidizing agents that target other functional groups like alcohols or alkenes. |
Protection of the Phenolic Hydroxyl Group: Methodologies and Protocols
The introduction of formyl and acetyl groups is typically a straightforward and high-yielding process. However, the choice of reagents and conditions can be tailored to the specific substrate and desired outcome.
Formylation: Introduction of the Formyl Group
While various formylating agents exist, a highly effective method for electron-rich phenols involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and N,N-dimethylformamide (DMF). This system forms a Vilsmeier-type reagent in situ that is highly efficient under mild conditions.[5]
Acetylation: Introduction of the Acetyl Group
Acetylation is one of the most common transformations in organic chemistry.[7] The reaction of a phenol with acetic anhydride in the presence of a base catalyst like pyridine or triethylamine is a fast, efficient, and high-yielding method.[6][8]
Experimental Protocols
The following protocols are designed for a model substrate, 3-(4-hydroxyphenyl)propanoic acid, to illustrate the practical application of these protection strategies.
Protocol 1: Formylation of 3-(4-hydroxyphenyl)propanoic acid
This protocol is adapted from a general procedure for the formylation of alcohols using TCT/DMF.[5]
-
Reagents & Materials:
-
3-(4-hydroxyphenyl)propanoic acid
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
N,N-dimethylformamide (DMF)
-
Lithium fluoride (LiF)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Step-by-Step Procedure:
-
To a stirred solution of TCT (1.1 eq) in anhydrous CH₂Cl₂ (5 mL per mmol of substrate) under a nitrogen atmosphere, add DMF (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the active formylating agent.
-
Add 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) and LiF (4.0 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-formyloxyphenyl)propanoic acid.
-
Protocol 2: Acetylation of 3-(4-hydroxyphenyl)propanoic acid
This protocol is a standard and robust method for phenolic acetylation.[6][8]
-
Reagents & Materials:
-
3-(4-hydroxyphenyl)propanoic acid
-
Acetic anhydride (Ac₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Step-by-Step Procedure:
-
Dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous CH₂Cl₂ (5 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification by recrystallization or column chromatography affords pure 3-(4-acetoxyphenyl)propanoic acid.
-
Comparative Data for Protection
Table 2: Typical Performance Metrics for Phenol Protection
| Parameter | Formylation (TCT/DMF) | Acetylation (Ac₂O/Pyridine) |
| Typical Yield | 85-95% | >95%[6] |
| Reaction Time | 1-3 hours | 0.5-2 hours[6] |
| Reagent Cost | Moderate | Low |
| Workup | Standard aqueous workup | Standard aqueous workup |
| Byproducts | Triazine derivatives (water-soluble) | Acetic acid, Pyridinium salts |
Workflow Visualization
Caption: General workflows for formyl and acetyl protection of phenols.
Deprotection Strategies: The Critical Point of Divergence
The true strategic value of a protecting group is realized during its removal. It is here that the formyl and acetyl groups display their most significant and useful differences.
Formyl Group Deprotection
The key advantage of the formyl group is its lability under very mild basic conditions. It can be selectively cleaved using reagents like potassium or sodium bicarbonate in an alcohol/water solvent system.[5] This allows for deprotection in the presence of other base-sensitive functionalities, such as methyl or ethyl esters, which would be saponified under the stronger basic conditions required for acetyl group removal.
Acetyl Group Deprotection
The acetyl group is typically removed via saponification using stronger bases like sodium hydroxide, potassium hydroxide, or potassium carbonate in a methanol/water mixture.[6] While highly effective, this lack of subtlety can be a major drawback in complex molecules containing other base-labile groups.[9] Ammonolysis or acidic hydrolysis are alternative but often harsher methods.[3][4][6]
Experimental Protocols
Protocol 3: Deprotection of 3-(4-formyloxyphenyl)propanoic acid
This protocol leverages the mild conditions suitable for formate ester cleavage.[5]
-
Reagents & Materials:
-
3-(4-formyloxyphenyl)propanoic acid
-
Potassium bicarbonate (KHCO₃)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Dissolve the formyl-protected acid (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add potassium bicarbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 1-4 hours).
-
Once complete, carefully acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-(4-hydroxyphenyl)propanoic acid.
-
Protocol 4: Deprotection of 3-(4-acetoxyphenyl)propanoic acid
This protocol uses standard basic hydrolysis conditions.[6]
-
Reagents & Materials:
-
3-(4-acetoxyphenyl)propanoic acid
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Dissolve the acetyl-protected acid (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5-2.0 eq) or potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature. The reaction may require gentle heating (40-50 °C) to proceed efficiently. Monitor by TLC (typically 1-6 hours).
-
After completion, cool the mixture to 0 °C and carefully acidify to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the deprotected product.
-
Comparative Data for Deprotection
Table 3: Comparison of Deprotection Methods
| Parameter | Formyl Deprotection | Acetyl Deprotection |
| Reagents | KHCO₃, NaHCO₃ | NaOH, KOH, K₂CO₃[6] |
| Conditions | Mildly basic (pH ~8-9), RT | Basic (pH >12), RT to 50°C |
| Reaction Time | 1-4 hours | 1-6 hours |
| Chemoselectivity | High (Orthogonal to other esters) | Low (Cleaves other esters) |
| Typical Yield | >90% | >90%[6] |
Workflow Visualization
Caption: Deprotection workflows highlighting the milder conditions for formyl group removal.
Expert Analysis and Recommendations: Making the Right Choice
As a Senior Application Scientist, my guidance is to select a protecting group not just for its ease of installation, but for its strategic role in the entire synthetic sequence. The choice between formyl and acetyl is a classic case study in synthetic strategy and orthogonality.
Choose the Formyl Group when:
-
Orthogonality is required: Your molecule contains other base-sensitive functional groups, particularly other esters (e.g., methyl, ethyl, benzyl esters), that must be preserved. The ability to remove the formyl group with bicarbonate is its single greatest advantage.[5]
-
Mild final deprotection is critical: The target molecule is sensitive and cannot withstand the strongly basic or acidic conditions required to remove more robust protecting groups.
-
The slightly more complex formylation reagents are accessible and their cost is not prohibitive for the scale of the synthesis.
Choose the Acetyl Group when:
-
Robustness is paramount: The subsequent synthetic steps involve conditions that might cleave a formate ester, such as reactions with moderate nucleophiles or mildly basic conditions. The acetyl group provides a more durable protection.[10]
-
The synthetic route is simple: The molecule does not contain other base-labile groups, and a final, non-selective saponification is acceptable.
-
Cost and simplicity are major drivers: Acetic anhydride and pyridine are inexpensive, readily available reagents, making this protection strategy highly economical and easy to implement.[8][11]
In the context of complex phenylpropanoic acid derivatives, which may be esterified at the carboxyl group or contain other sensitive functionalities, the formyl group offers a higher degree of surgical precision. The acetyl group, while reliable, is more of a blunt instrument, best used when its robustness is needed and its non-selective removal is not a liability.
Conclusion
The formyl and acetyl groups, while structurally similar, offer a valuable pair of tools for the protection of phenolic hydroxyls in phenylpropanoic acids and other substrates. The acetyl group is a robust, inexpensive, and reliable workhorse for general protection.[6][12] In contrast, the formyl group's value lies in its strategic lability under exceptionally mild basic conditions, providing a crucial element of orthogonality for complex, multi-step syntheses.[5] A thorough analysis of the planned synthetic route, considering the stability of all functional groups to the conditions required for both protection and deprotection, will enable the discerning researcher to make the optimal choice, leading to higher yields, fewer side products, and a more elegant and efficient synthesis.
References
- BenchChem. (2025). Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether. BenchChem.
- García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963.
- BenchChem. (2025).
- Barceló, D., et al. (2018).
- Wikipedia. (2025).
- ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols.
- BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis. BenchChem.
- SynArchive. (n.d.). Acetyl Protection - Common Conditions.
- ResearchGate. (n.d.). Deprotection of different phenols, aliphatic primary and secondary alcohols.
- Lee, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Science, 10(25), e2301429.
- ResearchGate. (2025).
- De Luca, L., et al. (2001). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry, 66(23), 7907-7909.
- Musella, S., et al. (2016). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 21(11), 1438.
- BenchChem. (2025). Technical Support Center: Deprotection of 2-O-acetyl Groups. BenchChem.
- Wang, Y., et al. (2015). Regioselective Deacetylation in Nucleosides and Derivatives. Current Protocols in Nucleic Acid Chemistry, 60, 2.13.1-2.13.19.
- CEM Corporation. (n.d.). Protection and Deprotection.
- Floris, T., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 866331.
- ResearchGate. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides.
- ResearchGate. (2025). A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Myers, A. (n.d.). Protecting Groups. Harvard University.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- ResearchGate. (2025). Biocatalytic acylation of sugar alcohols by 3-(4-hydroxyphenyl)propionic acid.
- Hansen, T. V., & Skattebøl, L. (2002). ortho-Formylation of phenols. Organic Syntheses, 79, 152.
- Mohammadpoor-Baltork, I., et al. (2005). A Convenient and Chemoselective Acetylation and Formylation of Alcohols and Phenols Using Acetic Acid and Ethyl Formate in the Presence of Bi(III) Salts. Journal of Chemical Research, 2005(6), 376-378.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
- Organic Chemistry Portal. (n.d.). Protective Groups.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3-(Formylamino)-3-phenylpropanoic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 3-(Formylamino)-3-phenylpropanoic acid, a key chemical entity. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding each step in the principles of scientific integrity as outlined by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This guide will explore and compare the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, offering insights into their respective strengths and ideal applications for this specific analyte.
The Importance of a Validated Method
Before delving into specific techniques, it is crucial to understand the core parameters of analytical method validation. These parameters ensure that a method is reliable, reproducible, and suitable for its intended use.[7][8][9] The recently updated ICH Q2(R2) guidelines provide a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[1][6][10][11][12]
Key Validation Parameters Include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][7]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.[7][8]
-
Accuracy: The closeness of the test results to the true value.[2][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][13]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is often the primary choice for the analysis of non-volatile, polar compounds like this compound due to its versatility, robustness, and high resolution. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for this analyte.
Rationale for Method Selection
The phenyl group and the carboxylic acid moiety of the analyte allow for good retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase. UV detection is appropriate due to the presence of the aromatic ring, which acts as a chromophore.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To determine the purity of a this compound sample and quantify the analyte.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS applications)[14]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic Acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test substance in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution to determine the concentration of the analyte.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Expected Results |
| Specificity | Peak purity index > 0.99; baseline resolution from impurities | Analyte peak is spectrally pure and well-separated from potential degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear response observed over a concentration range of 1-100 µg/mL. |
| Accuracy | Recovery of 98.0% - 102.0% | Mean recovery of 99.5% for spiked samples at three concentration levels. |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | RSD of <1.0% for six replicate injections; Intermediate precision RSD of <2.0%. |
| Robustness | RSD ≤ 5.0% for small variations in flow rate, temperature, and mobile phase composition | The method demonstrates reliability with deliberate minor changes to the parameters. |
Gas Chromatography (GC): An Alternative for Volatile Derivatives
While HPLC is generally preferred for this analyte, Gas Chromatography can be a powerful alternative, especially if derivatization is employed to increase volatility and thermal stability. The carboxylic acid group of this compound makes it non-volatile, necessitating derivatization.
Rationale for Method Selection
Derivatization, for instance through esterification (e.g., with diazomethane or a silylation agent), converts the polar carboxylic acid into a more volatile ester, making it amenable to GC analysis.[15][16] GC offers high resolution and sensitivity, particularly with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Protocol: GC-FID after Derivatization
Objective: To quantify this compound in a sample matrix where GC is the preferred platform.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, FID, and an appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Methanol
-
Diazomethane solution in ether (or another suitable derivatizing agent like BSTFA)
-
Internal Standard (e.g., a structurally similar, stable compound not present in the sample)
Procedure:
-
Derivatization: To a known amount of the dried sample, add a solution of the internal standard. Add an ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating complete esterification.
-
Sample Preparation: Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent like ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Analysis: Inject the derivatized standard and sample solutions for quantification based on the peak area ratio of the analyte to the internal standard.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Expected Results |
| Specificity | Baseline resolution of the derivatized analyte and internal standard from matrix components. | Sharp, symmetric peaks with no interference at the retention times of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Linear relationship established over the desired concentration range. |
| Accuracy | Recovery of 95.0% - 105.0% | Good recovery rates for spiked matrix samples. |
| Precision (RSD) | Repeatability ≤ 5.0%; Intermediate Precision ≤ 7.0% | Acceptable precision, though typically slightly higher RSD than HPLC. |
| Robustness | Consistent results with minor variations in oven ramp rate and injector temperature. | The method is stable against small, controlled changes in parameters. |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Ultimate Sensitivity and Specificity
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it the method of choice for trace-level analysis, impurity profiling, and analysis in complex biological matrices.
Rationale for Method Selection
The high sensitivity and specificity of LC-MS/MS allow for the detection and quantification of this compound at very low concentrations.[17] By monitoring specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode, interference from the matrix can be virtually eliminated.
Experimental Protocol: LC-MS/MS
Objective: To accurately quantify this compound in a complex matrix such as plasma or to identify and quantify trace-level impurities.
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Stable isotope-labeled internal standard (if available) for highest accuracy.
Procedure:
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix components.[17]
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.
-
MRM Transitions: Determine the optimal precursor ion (e.g., [M-H]⁻) and product ions for the analyte and internal standard.
-
-
Analysis: Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Expected Results |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix samples. | Highly specific detection with no matrix effects observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | Excellent linearity over a wide dynamic range (e.g., ng/mL to µg/mL). |
| Accuracy | Recovery of 90.0% - 110.0% | High accuracy, even at the lower limit of quantitation. |
| Precision (RSD) | Repeatability ≤ 15.0% at LLOQ; ≤ 10.0% at higher concentrations | Excellent precision suitable for demanding applications. |
| Matrix Effect | Assessed to ensure ionization is not suppressed or enhanced by the matrix. | Minimal matrix effects after appropriate sample cleanup. |
Comparative Analysis of Methods
| Feature | HPLC-UV | GC-FID (with Derivatization) | LC-MS/MS |
| Sensitivity | Moderate | Moderate to High | Very High |
| Specificity | Good | Good | Excellent |
| Sample Throughput | High | Moderate | High |
| Cost (Instrument/Operation) | Low | Low | High |
| Ease of Use | Relatively Simple | More Complex (derivatization) | Complex |
| Best Suited For | Routine QC, purity testing, assay of bulk material | When GC is the standard platform; analysis of volatile impurities | Trace analysis, bioanalysis, impurity identification |
Visualizing the Workflow
To better understand the procedural flow of each technique, the following diagrams illustrate the key steps involved in the validation process.
Caption: HPLC method validation workflow.
Caption: GC method validation workflow.
Sources
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. longdom.org [longdom.org]
- 9. jddtonline.info [jddtonline.info]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. qbdgroup.com [qbdgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 17. phenomenex.com [phenomenex.com]
A Comparative Guide to the Cytotoxicity Profiling of 3-(Formylamino)-3-phenylpropanoic Acid
This document outlines a multi-faceted experimental plan, designed to progress from a broad assessment of cell viability to a more nuanced understanding of the potential mechanism of cell death. We will provide detailed, field-tested protocols, the scientific rationale behind our experimental choices, and a framework for data interpretation, comparing the test compound against a well-established chemotherapeutic agent, Doxorubicin.
Part 1: Foundational Cytotoxicity Screening via MTT Assay
The initial step in assessing a novel compound is to determine its effect on cell viability across a range of concentrations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this purpose. Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells, which produces a purple formazan product[5]. The amount of formazan is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity[6][7].
Comparative Cell Line Panel
To establish a therapeutic window and assess cancer cell specificity, we will employ a panel of human cell lines:
-
A549: A human lung carcinoma cell line, representing a common solid tumor model[8][9].
-
HeLa: A human cervical adenocarcinoma cell line, one of the most widely used models in cancer research[10][11].
-
HEK293: A human embryonic kidney cell line, often used as a proxy for non-cancerous cells to evaluate general toxicity[12][13].
Experimental Workflow: MTT Assay
The following diagram outlines the complete workflow for the primary cytotoxicity screening.
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Culture A549, HeLa, and HEK293 cells in their respective recommended media until they reach 70-90% confluency[8][12][14].
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[6].
-
-
Compound Treatment:
-
Prepare a stock solution of 3-(Formylamino)-3-phenylpropanoic acid and the positive control, Doxorubicin (a known cytotoxic agent), in sterile DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (DMSO) and an untreated control.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader[15].
-
Data Presentation and Interpretation
The results should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HEK293 (Non-cancerous) | Selectivity Index (HEK293 / A549) |
|---|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin (Positive Control) | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
A lower IC50 value indicates higher cytotoxic potency. The Selectivity Index (SI) is a crucial parameter, calculated by dividing the IC50 of the non-cancerous cell line by the IC50 of a cancer cell line. An SI value greater than 1 suggests a degree of cancer-selective cytotoxicity, a desirable trait for potential therapeutics.
Part 2: Mechanistic Elucidation via Annexin V/PI Apoptosis Assay
A primary viability screen tells us if a compound kills cells, but not how. The mechanism of cell death is critical; apoptosis (programmed cell death) is generally preferred over necrosis (uncontrolled cell lysis, which can induce inflammation). The Annexin V/PI assay is the gold standard for differentiating these pathways.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane[16]. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells[17]. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised[18]. By using both stains, we can distinguish four cell populations via flow cytometry:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptosis: Annexin V-positive / PI-negative
-
Late Apoptosis/Necrosis: Annexin V-positive / PI-positive
-
Necrosis: Annexin V-negative / PI-positive (less common)[18]
Apoptotic Signaling Pathway Overview
The following diagram illustrates the two major apoptotic pathways that converge on the activation of executioner caspases, leading to controlled cell death. Understanding this pathway provides context for how this compound might be acting.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Detailed Protocol: Annexin V/PI Staining
This protocol is designed for analysis by flow cytometry.
-
Cell Treatment:
-
Seed A549 cells (or the most sensitive cell line from Part 1) in 6-well plates.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include untreated and Doxorubicin-treated wells as negative and positive controls, respectively.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells from the supernatant and centrifuge at 500 x g for 5 minutes[19].
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions (e.g., 5 µL of Annexin V-FITC and 5 µL of PI solution per 100 µL of cell suspension).
-
Incubate the cells for 15 minutes at room temperature in the dark[20].
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately. The data will be presented as a dot plot with four quadrants representing the different cell populations.
-
Comparative Analysis and Future Directions
By integrating the data from both the MTT and Annexin V/PI assays, a comprehensive cytotoxic profile of this compound can be established. An ideal outcome for a potential anticancer agent would be a low IC50 value in cancer cells (A549, HeLa), a high IC50 value in non-cancerous cells (HEK293), and a dose-dependent increase in the apoptotic cell population (Annexin V-positive) with minimal induction of necrosis.
If this compound demonstrates promising selective cytotoxicity, further studies would be warranted. These could include exploring its effect on other cancer cell lines, investigating the specific molecular targets within the apoptotic pathway (e.g., caspase activation, Bcl-2 family protein expression), and eventually progressing to more complex in vitro models like 3D spheroids and in vivo studies. This structured, comparative approach ensures that the cytotoxic potential of this compound is evaluated with scientific rigor, providing a solid foundation for any future drug development efforts.
References
- A549 Cell Subculture Protocol. (n.d.). [Source for A549 cell culture protocols].
-
Al-Akwaa, F. M., et al. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. PubMed. [Link]
-
Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. (2021). REPROCELL. [Link]
-
Le-grand, B., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
- Cell Culture Information - HELA CELL LINE. (n.d.). [Source for HeLa cell culture protocols].
-
Culturing A549 cells. (n.d.). Nanopartikel.info. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Kim, D. H., et al. (2019). Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3. PMC. [Link]
-
Cell Culture Protocols, HeLa and CHO cells. (2006). ResearchGate. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
Cell Growth Protocol for A549 Cell Line. (2008). UCSC Genome Browser. [Link]
-
Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. (n.d.). Semantic Scholar. [Link]
-
Passaging of HeLa cells. (n.d.). iGEM. [Link]
-
Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
- HEK293s (Thawing, Suspending Cells, etc.). (n.d.). [Source for HEK293 cell culture protocols].
-
Cell culture of 7721 or HeLa cells. (2017). Protocols.io. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NIH. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). KUMC. [Link]
-
Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. (2025). Ubigene. [Link]
- A549 Cell Line User Guide. (n.d.). [Source for A549 cell culture protocols].
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PMC. [Link]
-
HEK293 cells. (n.d.). iGEM. [Link]
-
Standard Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. [Link]
-
Methods Cell Culture The HeLa cell line. (n.d.). Refubium. [Link]
-
HEK293T Cell Line Technical Manual. (n.d.). Horizon Discovery. [Link]
-
Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021). PMC. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (2007). PubMed. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. (2023). MDPI. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. (2024). PMC. [Link]
- Cytotoxicity of ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one)) on HeLa cell line. (n.d.).
-
(PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (2025). ResearchGate. [Link]
-
Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function. (2023). PMC. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. A549 Cell Subculture Protocol [a549.com]
- 9. reprocell.com [reprocell.com]
- 10. hela-transfection.com [hela-transfection.com]
- 11. Cell culture of 7721 or HeLa cells [protocols.io]
- 12. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
- 17. kumc.edu [kumc.edu]
- 18. bosterbio.com [bosterbio.com]
- 19. static.igem.org [static.igem.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 3-(Formylamino)-3-phenylpropanoic acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the ability to handle novel chemical entities with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(Formylamino)-3-phenylpropanoic acid. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to empower you, our scientific colleagues, with the knowledge to foster a culture of safety and excellence in your laboratory.
Inferred Hazard Profile and Core Safety Principles
Based on an analysis of related chemical structures, such as formamide and other phenylpropanoic acid derivatives, a cautious approach is warranted. Formamide is a known irritant, a reproductive hazard, and a mutagen.[1][2][3] Phenylpropanoic acid derivatives may cause irritation to the eyes, skin, respiratory system, and digestive tract.[4][5][6] The toxicological properties of many similar compounds have not been fully investigated, underscoring the importance of minimizing exposure.[4][7]
Therefore, all handling of this compound should be governed by the core principle of ALARA (As Low As Reasonably Achievable) in potential exposure. This includes the consistent use of engineering controls, personal protective equipment (PPE), and adherence to strict handling and disposal protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing direct contact with the chemical, whether in solid or solution form. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (solid form) | Tightly fitting safety goggles | Nitrile rubber gloves | Fully buttoned lab coat, long pants, and closed-toe shoes | Work within a chemical fume hood to avoid inhalation of dust.[3][8] |
| Handling solutions (liquid form) | Chemical splash goggles | Nitrile rubber gloves | Fully buttoned lab coat, long pants, and closed-toe shoes | If outside a fume hood, ensure adequate ventilation. |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty gloves (e.g., neoprene or butyl rubber) | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes | An exposure assessment should be conducted to determine the need for a respirator.[9] |
Causality Behind PPE Choices:
-
Eye Protection: The potential for eye irritation from dust particles or splashes necessitates the use of tightly fitting safety goggles.[2][4] A face shield provides an additional layer of protection during spill cleanup.[10]
-
Hand Protection: Nitrile rubber gloves offer sufficient protection for handling small quantities.[2] For extended contact or when cleaning spills, more robust gloves like neoprene or butyl rubber are recommended.[11] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[1]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes prevent accidental skin exposure.[1][11] A chemical-resistant apron is crucial during spill cleanup to protect against larger splashes.
-
Respiratory Protection: Handling the solid form of the compound can generate dust, which may be harmful if inhaled.[5][6] Therefore, all weighing and solution preparation should be conducted within a certified chemical fume hood.[8]
Experimental Workflow for Safe Handling
The following workflow diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[8][12][13]
Weighing and Solution Preparation (in a Chemical Fume Hood):
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
To minimize dust generation, handle the solid material carefully. Avoid creating airborne dust.[4]
-
When dissolving, slowly add the solid to the solvent to prevent splashing. If diluting an acid, always add acid to water, never the other way around.[13]
Experimentation:
-
Conduct all experimental work in a well-ventilated area. A chemical fume hood is preferred.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
Caption: A decision-making workflow for responding to a chemical spill.
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, absorb the spill with an inert material, and place it in a sealed container for disposal.[8]
-
Large Spills: In the case of a large spill, immediately evacuate the area and notify your institution's Environmental Health and Safety (EH&S) office or emergency services.[8]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[4][8]
-
Skin Contact: Flush the affected skin with plenty of water for at least 15 minutes and seek medical attention.[4][8] Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][4]
-
Ingestion: Rinse the mouth with water and consult a physician. Do not induce vomiting.[2][4]
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including unused material, contaminated PPE, and spill cleanup debris, must be collected as hazardous waste.[13]
-
Containerization: Use a designated, sealable, and appropriately labeled hazardous waste container.[8]
-
Disposal Protocol: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the EH&S office for pickup and disposal.[11] Do not pour chemical waste down the drain.[11]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and a culture of safety go hand in hand.
References
- SOP for Formamide - University of Washington. (n.d.).
- Formamide. (n.d.).
- Is Formamide Toxic? What precautions should be taken during handling? - ResearchGate. (2025, July 7).
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Formamide. (n.d.).
- SAFE USE INSTRUCTION Substance: Formamide. (n.d.).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Organic Acid Standard Operating Procedure. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Standard Operating Procedures. (n.d.).
- Standard Operating Procedure. (n.d.).
Sources
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 10. coral.washington.edu [coral.washington.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. fishersci.com [fishersci.com]
- 13. fau.edu [fau.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
